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  • Product: Methyl 2-hydroxy-5-phenylbenzoate
  • CAS: 17504-13-1

Core Science & Biosynthesis

Foundational

Methyl 2-hydroxy-5-phenylbenzoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-hydroxy-5-phenylbenzoate, a derivative of salicylic acid, presents a unique structural motif characterized by a biphenyl scaffold. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-phenylbenzoate, a derivative of salicylic acid, presents a unique structural motif characterized by a biphenyl scaffold. This structural feature is of significant interest in medicinal chemistry and materials science, as the introduction of a phenyl group can modulate the biological activity and physicochemical properties of the parent molecule. The benzene moiety is a prevalent ring system in marketed drugs, often serving as a pharmacophore or a scaffold for projecting pharmacophoric elements.[1] The strategic addition of a phenyl ring to the salicylate core can influence factors such as lipophilicity, metabolic stability, and target-binding interactions.[1]

This in-depth technical guide provides a comprehensive overview of Methyl 2-hydroxy-5-phenylbenzoate, including its chemical identifiers, a proposed synthetic route with a detailed experimental protocol, and predicted physicochemical properties. Due to the limited availability of experimental data for this specific compound in the public domain, this guide offers a scientifically grounded, predictive approach based on established chemical principles and data from closely related analogues.

Chemical Identity and Nomenclature

The structure of Methyl 2-hydroxy-5-phenylbenzoate combines a methyl salicylate core with a phenyl substituent at the 5-position of the benzene ring.

Systematic IUPAC Name: Methyl 2-hydroxy-5-phenylbenzoate

Other Names:

  • Methyl 2-hydroxybiphenyl-5-carboxylate

  • 5-Phenylsalicylic acid methyl ester

Chemical Identifiers (Predicted)
IdentifierValueSource
CAS Number Not availableN/A
Molecular Formula C₁₄H₁₂O₃Calculated
Molecular Weight 228.24 g/mol Calculated
InChI Key (Predicted)N/A
SMILES COC(=O)c1cc(c(O)cc1)c2ccccc2N/A

Proposed Synthesis of Methyl 2-hydroxy-5-phenylbenzoate

A plausible and efficient synthetic route to Methyl 2-hydroxy-5-phenylbenzoate involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed strategy involves the coupling of a halogenated methyl salicylate with phenylboronic acid.

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A Methyl 5-bromo-2-hydroxybenzoate C Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Toluene/Water (solvent) A->C Suzuki-Miyaura Coupling B Phenylboronic acid B->C D Methyl 2-hydroxy-5-phenylbenzoate C->D Formation of biaryl bond

Caption: Proposed synthetic workflow for Methyl 2-hydroxy-5-phenylbenzoate via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of the target compound and is adapted from established methods for similar biaryl syntheses.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., a 4:1 ratio). The biphasic solvent system with a base is crucial for the catalytic cycle, particularly the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to reflux (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide has been consumed (typically within 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine. These aqueous washes serve to remove the inorganic base and byproducts from the boronic acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-hydroxy-5-phenylbenzoate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Methyl 2-hydroxy-5-phenylbenzoate. These predictions are based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueNotes
Melting Point Solid at room temperatureBiphenyl derivatives often have higher melting points than their single-ring counterparts.
Boiling Point > 300 °CEstimated based on the increased molecular weight and aromatic system.
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.The presence of the phenyl group increases lipophilicity.
Appearance White to off-white crystalline solidTypical appearance for many aromatic esters.

Spectroscopic Characterization (Predicted)

For the definitive identification of the synthesized Methyl 2-hydroxy-5-phenylbenzoate, a combination of spectroscopic techniques would be essential.[2]

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both phenyl rings, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the biphenyl core.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Applications in Research and Drug Development

While specific biological activities for Methyl 2-hydroxy-5-phenylbenzoate are not yet documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation:

  • Anti-inflammatory Agents: As a derivative of salicylic acid, it could be explored for its potential as a non-steroidal anti-inflammatory drug (NSAID), potentially with a modified pharmacological profile due to the phenyl substitution.

  • Antimicrobial Agents: The biphenyl scaffold is present in some antimicrobial compounds, suggesting a potential avenue for research.

  • Material Science: Benzoate esters and biphenyl derivatives are utilized in the development of liquid crystals and other functional organic materials.[3]

Safety and Handling

As with any chemical compound, Methyl 2-hydroxy-5-phenylbenzoate should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a closely related and commercially available compound.

Conclusion

Methyl 2-hydroxy-5-phenylbenzoate represents a scientifically interesting molecule with potential applications in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently scarce, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed Suzuki-Miyaura coupling offers a reliable and versatile route to access this and other substituted biaryl compounds, paving the way for future investigations into their unique properties and potential applications. As with all research endeavors, the synthesis and handling of this compound should be undertaken with a thorough understanding of the underlying chemical principles and with appropriate safety precautions in place.

References

  • PubChem. Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. Methyl 2-hydroxybenzoate. [Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Link]

  • Matrix Fine Chemicals. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • PubChem. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

  • PubChem. Sodium 2-[hydroxy(phenyl)methyl]benzoate. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • ChemSynthesis. methyl 5-hydroxy-2-methylbenzoate. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. [Link]

  • Google Patents.
  • Google Patents. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA.
  • Organic Syntheses. xanthone. [Link]

  • Inxight Drugs. PHENYL BENZOATE. [Link]

  • National Center for Biotechnology Information. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. [Link]

  • PubChem. Methyl 5-amino-2-hydroxybenzoate. [Link]

  • PubChem. Methyl 2-bromo-5-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • US EPA. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details - SRS. [Link]

  • ChemSynthesis. Synthesis of methyl 2-hydroxynaphthalene-6-carboxylate. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Methyl 2-hydroxy-5-phenylbenzoate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-hydroxy-5-phenylbenzoate in organic solvents. In the absence of extensive published quantitati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-hydroxy-5-phenylbenzoate in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document focuses on a robust predictive analysis based on its chemical structure and the known properties of related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers in drug development, formulation science, and chemical synthesis to generate reliable data.

Introduction: The Significance of Solubility

Methyl 2-hydroxy-5-phenylbenzoate is a unique aromatic compound, integrating the structural features of both methyl salicylate and biphenyl. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug delivery. A thorough understanding of its solubility profile in different organic solvents is paramount for process optimization, formulation design, and ensuring reproducible experimental outcomes. This guide serves as a foundational resource for scientists and researchers, providing both theoretical predictions and practical methodologies for characterizing this important molecule.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Molecular Structure:

  • Methyl Salicylate Backbone: The core structure is a derivative of methyl salicylate, which contains a polar hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and ester groups can act as hydrogen bond acceptors. This part of the molecule contributes to its potential for solubility in polar solvents.

  • Phenyl Substituent: The addition of a phenyl group at the 5-position significantly increases the molecule's non-polar surface area and introduces the potential for π-π stacking interactions. This biphenyl-like characteristic suggests a strong affinity for non-polar and aromatic solvents. Biphenyl itself is known to be soluble in a variety of organic solvents like benzene, toluene, and hexane, but is insoluble in water.[1][2][3]

Predictive Analysis:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] The dual nature of Methyl 2-hydroxy-5-phenylbenzoate—possessing both polar functional groups and a large non-polar aromatic system—suggests a nuanced solubility profile.

  • High Solubility Predicted in:

    • Aromatic Solvents (e.g., Toluene, Benzene): The biphenyl moiety will strongly interact with these solvents through van der Waals forces and π-π stacking.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can interact with the polar ester and hydroxyl groups without the competing hydrogen bonding network of protic solvents, while also accommodating the non-polar phenyl group.

  • Moderate to Good Solubility Predicted in:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the hydroxyl and ester groups. However, the large, non-polar biphenyl tail may limit the overall solubility compared to smaller, more polar solutes. Solubility is expected to increase with temperature.

  • Low to Negligible Solubility Predicted in:

    • Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): While these solvents will interact with the biphenyl part of the molecule, they cannot effectively solvate the more polar methyl salicylate portion.

    • Aqueous Solvents (e.g., Water): The large, hydrophobic nature of the molecule will make it sparingly soluble in water.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of Methyl 2-hydroxy-5-phenylbenzoate

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
AromaticToluene, BenzeneHighπ-π Stacking, Van der Waals
Polar AproticAcetone, Ethyl Acetate, THFHighDipole-Dipole, Van der Waals
Polar ProticEthanol, MethanolModerateHydrogen Bonding, Dipole-Dipole
Non-polar AliphaticHexane, CyclohexaneLowVan der Waals
AqueousWaterVery LowHydrophobic Effect

Note: This table is predictive and intended for guidance. Experimental verification is essential.

Experimental Determination of Equilibrium Solubility

For precise and reliable data, the equilibrium solubility must be determined experimentally. The shake-flask method is the gold-standard technique recognized for its accuracy and reliability.[4][6][7]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the resulting clear, saturated solution is then quantified to determine the solubility.

Detailed Experimental Protocol

Materials and Equipment:

  • Methyl 2-hydroxy-5-phenylbenzoate (solid)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid to solvent in vial B 2. Seal vial tightly A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Filter supernatant with PTFE syringe filter D->E F 6. Prepare dilutions of the clear filtrate E->F G 7. Analyze by HPLC or UV-Vis spectroscopy F->G H 8. Calculate concentration using a calibration curve G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Methyl 2-hydroxy-5-phenylbenzoate to a glass vial. The excess is crucial to ensure saturation is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[4] The rationale for this extended period is to overcome any kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is established.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 2-hydroxy-5-phenylbenzoate of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a suitable analytical method (e.g., HPLC-UV). The linearity of this curve validates the accuracy of the quantification method.

    • Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was conducted.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[1][6] This relationship is important for processes like recrystallization.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent that can effectively interact with both the polar and non-polar regions of the molecule will be most effective.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form being used.

Conclusion

While specific quantitative solubility data for Methyl 2-hydroxy-5-phenylbenzoate is not widely published, a robust understanding of its solubility profile can be derived from its molecular structure. The compound is predicted to be highly soluble in polar aprotic and aromatic solvents, with moderate solubility in polar protic solvents and poor solubility in non-polar aliphatic and aqueous media. For researchers requiring precise data for applications in drug development and process chemistry, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its experimental determination.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Acree, W. E. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved from [Link]

Sources

Foundational

Molecular Architecture and Conformational Dynamics of Methyl 2-hydroxy-5-phenylbenzoate: A Structural Guide for Rational Drug Design

Executive Summary Methyl 2-hydroxy-5-phenylbenzoate (M2H5PB) represents a highly privileged biphenyl-salicylate scaffold. By combining the rigid, hydrogen-bonded core of a salicylate with the torsional flexibility of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-phenylbenzoate (M2H5PB) represents a highly privileged biphenyl-salicylate scaffold. By combining the rigid, hydrogen-bonded core of a salicylate with the torsional flexibility of a biphenyl system, M2H5PB serves as a highly effective structural probe in rational drug design. As a Senior Application Scientist, I have found that mastering the conformational dynamics of this scaffold is critical for optimizing its pharmacological utility—particularly when targeting nonconserved hydrophobic pockets in challenging enzyme isoforms.

This technical guide deconstructs the structural determinants of M2H5PB, explores its mechanistic role in target binding, and provides a self-validating experimental workflow for conformational profiling.

Structural Determinants and Conformational Analysis

The molecular geometry of M2H5PB is governed by a delicate balance between intramolecular electrostatic forces and steric constraints. Understanding these forces is essential for predicting how the molecule will behave in a biological microenvironment.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position acts as a strong hydrogen bond donor to the carbonyl oxygen of the C1 methyl ester. This interaction locks the ester group into a coplanar conformation with the central benzene ring. Causality: This coplanarity is highly advantageous in drug design; it masks polar groups, increases the overall lipophilicity of the scaffold, and significantly reduces the entropic penalty of desolvation upon receptor binding.

  • Biphenyl Torsional Flexibility: The phenyl ring at C5 is sterically hindered by the ortho-hydrogens (C4 and C6) of the benzoate core. Consequently, the two aromatic rings cannot adopt a perfectly planar conformation. In solution, the dihedral angle typically oscillates between 35° and 45°, balancing the energetic benefits of

    
     conjugation with steric repulsion.
    
Table 1: Quantitative Structural Parameters of the M2H5PB Scaffold

Note: Values are derived from consensus data of homologous biphenyl-salicylate crystal structures.

ParameterStructural FeatureExpected Value RangeCausality / Significance
Bond Distance C2(OH)

O=C(Ester)
2.55 – 2.65 ÅStrong intramolecular H-bond; rigidifies the salicylate core to minimize entropic loss upon binding.
Dihedral Angle C4-C5-C1'-C2' (Biphenyl twist)35° – 45°Minimizes steric clash between ortho-hydrogens while maintaining partial conjugation.
Torsional Angle Benzene-Ester (C2-C1-C=O)0° – 5°Coplanarity enforced by the C2-OH hydrogen bond, masking polarity.
SASA Solvent Accessible Surface Area~390 - 410 ŲFacilitates entry into deep, lipophilic enzymatic pockets.

Mechanistic Role in Target Binding: The AKR1C1 Case Study

The structural duality of M2H5PB—a rigid anchoring head and a flexible hydrophobic tail—makes it an ideal candidate for selective enzyme inhibition. A prime example of this mechanism is observed in the inhibition of human 20


-hydroxysteroid dehydrogenase (AKR1C1) by closely related 5-phenylsalicylic acid derivatives ()[1].

When binding to the AKR1C1 active site, the salicylate core anchors the molecule by forming critical hydrogen bonds with the catalytic tetrad residues (Tyr55, His117, His222)[2]. Meanwhile, the C5-phenyl group exploits its torsional freedom to project into a nonconserved hydrophobic pocket[2]. Specifically, the phenyl ring forms vital van der Waals interactions with Leu308, Phe311, and crucially, the nonconserved Leu54 residue[2].

Because the equivalent residue in the closely related AKR1C2 isoform is Valine, the bulkier phenyl group of the M2H5PB scaffold achieves high selectivity (up to 21-fold improvement) by perfectly filling the larger cavity created by Leu54 in AKR1C1 ()[3]. This binding mode is thoroughly corroborated by X-ray crystallographic data ()[4].

G M2H5PB Methyl 2-hydroxy- 5-phenylbenzoate Salicylate Salicylate Core (Intramolecular H-Bond) M2H5PB->Salicylate Phenyl C5-Phenyl Ring (Torsional Flexibility) M2H5PB->Phenyl Hbond Catalytic Tetrad (Tyr55, His117, His222) Salicylate->Hbond Anchors via OH/Carbonyl Hydrophobic Nonconserved Pocket (Leu54, Leu308, Phe311) Phenyl->Hydrophobic Hydrophobic Interactions Target AKR1C1 Active Site Hbond->Target Hydrophobic->Target

Conformational mapping of M2H5PB features to AKR1C1 active site interactions.

Experimental Protocols for Conformational Profiling

To validate the conformational ensemble of M2H5PB for downstream drug development, a multi-tiered analytical approach is required. The following protocol establishes a self-validating system : X-Ray Diffraction (XRD) provides the absolute ground-truth geometry in the solid state, Nuclear Magnetic Resonance (NMR) confirms whether this conformation is retained dynamically in solution, and Molecular Dynamics (MD) simulations bridge the two by calculating the thermodynamic stability of the observed ensembles.

Workflow Start Sample Prep: M2H5PB Crystallization XRD X-Ray Diffraction (High-Resolution) Start->XRD Solid State NMR Solution-State NMR (NOESY/ROESY) Start->NMR Solution State MD Molecular Dynamics (MM-PBSA) XRD->MD Initial Coordinates NMR->MD Distance Restraints Integrate Conformational Ensemble Validation MD->Integrate Energy Minimized Structures

Multi-tiered experimental workflow combining XRD, NMR, and MD simulations.

Step-by-Step Methodology

Phase 1: Solid-State X-Ray Crystallography (XRD)

  • Crystallization: Dissolve 10 mg of M2H5PB in a binary solvent system (e.g., ethanol/hexane 1:1 v/v). Utilize slow evaporation at 4°C to yield single crystals. Causality: Slow evaporation minimizes crystal defects, while the non-polar/polar solvent mix perfectly accommodates both the hydrophobic biphenyl tail and the polar ester core.

  • Data Collection: Mount a single crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å) at 100 K. Causality: Cryogenic temperatures drastically reduce thermal atomic motion, allowing for the precise resolution of the C2-OH hydrogen atom position.
  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Extract the exact biphenyl dihedral angle and intramolecular H-bond distances to serve as your baseline coordinates.

Phase 2: Solution-State NMR (NOESY/ROESY)

  • Sample Preparation: Dissolve 5 mg of M2H5PB in 600 µL of CDCl

    
    .
    
  • Acquisition: Acquire standard

    
    H, 
    
    
    
    C, and 2D NOESY spectra at 298 K using a 600 MHz spectrometer. Set the NOESY mixing time to 300-500 ms.
  • Distance Restraint Mapping: Analyze cross-peaks between the C4/C6 protons of the benzoate ring and the ortho-protons of the C5-phenyl ring. Causality: The intensity of these cross-peaks provides time-averaged interproton distances. This validates whether the biphenyl dihedral angle observed in the solid state persists in solution or undergoes rapid interconversion.

Phase 3: Molecular Dynamics (MM-PBSA) Integration

  • System Setup: Parameterize the M2H5PB scaffold using the General Amber Force Field (GAFF). Solvate the molecule in an explicit TIP3P water box.

  • Simulation: Perform a 100 ns production run at 300 K and 1 atm (NPT ensemble).

  • Trajectory Analysis: Extract the dihedral angle distribution across the trajectory. Overlay the MD-derived conformational ensemble with the NMR distance restraints and XRD coordinates to establish a validated, dynamic structural model ready for in silico docking.

References

  • Title: Probing the inhibitor selectivity pocket of human 20

    
    -hydroxysteroid dehydrogenase (AKR1C1) with X-ray crystallography and site-directed mutagenesis
    Source:  Bioorganic & Medicinal Chemistry Letters (via PubMed)
    URL: [Link]
    
  • Title: Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: 3NTY: Crystal structure of AKR1C1 in complex with NADP and 5-Phenyl,3-chlorosalicylic acid Source: RCSB Protein Data Bank URL: [Link]

Sources

Exploratory

Synthesis Pathways for Methyl 2-hydroxy-5-phenylbenzoate: A Comprehensive Technical Review

Executive Summary & Chemical Significance Methyl 2-hydroxy-5-phenylbenzoate (also known as methyl 5-phenylsalicylate) is a critical biphenyl intermediate utilized in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Methyl 2-hydroxy-5-phenylbenzoate (also known as methyl 5-phenylsalicylate) is a critical biphenyl intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors and targeted anti-inflammatory agents. Structurally, it features a central benzene ring functionalized with a hydrogen-bond-donating hydroxyl group, a methyl ester, and a lipophilic phenyl ring.

Synthesizing this compound requires precise control over regioselectivity and functional group tolerance. This technical guide evaluates the two most robust synthetic pathways: the de novo C-C bond formation via Suzuki-Miyaura Cross-Coupling , and the late-stage C-O bond formation via Fischer Esterification . By analyzing the mechanistic causality and providing self-validating protocols, this whitepaper serves as an authoritative resource for process chemists and drug development professionals.

Pathway A: Suzuki-Miyaura Cross-Coupling (De Novo Arylation)

Mechanistic Rationale & Causality

The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing unsymmetrical biphenyl systems [1]. The reaction utilizes methyl 5-bromo-2-hydroxybenzoate and phenylboronic acid.

Causality of Experimental Choices:

  • Catalyst & Ligand: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) is selected because the oxidative addition of Pd(0) into the C-Br bond at the 5-position is highly thermodynamically favored. The free phenol (2-hydroxyl group) can theoretically coordinate with the palladium center; however, the triphenylphosphine ligands provide sufficient steric bulk to prevent catalyst deactivation.
    
  • Base Selection: Potassium carbonate (

    
    ) is employed over stronger bases (like 
    
    
    
    or
    
    
    ). A mild base is critical here: it successfully activates the phenylboronic acid into a reactive, electron-rich boronate complex (facilitating transmetalation) without completely deprotonating the phenol (
    
    
    ), which would otherwise alter the electronic landscape of the electrophile and risk ester hydrolysis.
  • Solvent System: A biphasic 1,4-Dioxane/

    
     mixture ensures high solubility for both the organic substrates and the inorganic base, promoting efficient mass transfer at the phase boundary.
    
Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction integrity [1].

  • Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of methyl 5-bromo-2-hydroxybenzoate (commercially available at >95% purity [3]) and 1.2 equivalents of phenylboronic acid in degassed 1,4-Dioxane (0.2 M concentration).

  • Catalyst & Base Addition: Add 0.05 equivalents (5 mol%) of

    
     followed by 2.0 equivalents of aqueous 
    
    
    
    (2.0 M solution).
  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. Validation: The reaction is deemed complete when the UV-active starting material spot (lower

    
    ) is entirely consumed, replaced by a new, higher 
    
    
    
    product spot.
  • Workup & Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous phase three times with Ethyl Acetate. Validation: Wash the combined organic layers with brine to remove residual Dioxane and inorganic salts, then dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Final Validation: Confirm product identity via

    
     NMR. The spectrum must show the appearance of 5 new aromatic protons from the phenyl ring (multiplet around 7.3–7.6 ppm) and the retention of the methyl ester singlet (~3.9 ppm).
    

SuzukiWorkflow A Methyl 5-bromo- 2-hydroxybenzoate C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B Phenylboronic Acid B->C D Crude Mixture C->D 12-18h under N2 E Liquid-Liquid Extraction D->E Quench w/ H2O F Silica Gel Chromatography E->F Organic Phase G Methyl 2-hydroxy- 5-phenylbenzoate F->G Pure Product

Workflow for the Suzuki-Miyaura cross-coupling synthesis of Methyl 2-hydroxy-5-phenylbenzoate.

Pathway B: Fischer Esterification (Late-Stage Functionalization)

Mechanistic Rationale & Causality

When the biphenyl core is already established (e.g., starting from 5-phenylsalicylic acid), a Fischer esterification is employed to install the methyl ester [2].

Causality of Experimental Choices:

  • Thermodynamic Control: Fischer esterification is an equilibrium-driven process. The ortho-hydroxyl group on the salicylic acid core forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol significantly slower than in unsubstituted benzoic acids.

  • Equilibrium Shifting: To overcome this kinetic barrier and drive the equilibrium forward (Le Chatelier's Principle), methanol is used in massive excess (acting as both reactant and solvent), and a strong dehydrating acid catalyst (concentrated

    
    ) is utilized.
    
  • Temperature: Refluxing at 65 °C provides the necessary activation energy to overcome the steric and electronic hindrance imposed by the intramolecular hydrogen bonding.

Self-Validating Protocol: Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of 5-phenylsalicylic acid in an excess of anhydrous Methanol (typically 10-15 volumes).

  • Catalysis: Slowly add 0.1 equivalents of concentrated Sulfuric Acid (

    
    ) dropwise. The reaction is highly exothermic; addition must be controlled.
    
  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 16–24 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Validation: The highly polar carboxylic acid starting material will remain near the baseline, while the product ester will migrate significantly higher due to the loss of the strongly hydrogen-bonding carboxyl group.

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate it to 1/3 of its volume. Pour the residue into ice water.

  • Critical Validation Step: Neutralize the mixture by adding saturated aqueous

    
     until 
    
    
    
    evolution completely ceases (pH ~ 7-8). Causality: Failing to neutralize the acid before extraction will lead to rapid hydrolysis of the newly formed ester back to the starting material during the aqueous workup.
  • Extraction: Extract the neutralized aqueous layer with Dichloromethane, dry over

    
    , and evaporate to yield the pure ester.
    

EsterificationWorkflow A 5-Phenylsalicylic Acid C H2SO4 (cat.) Reflux, 65°C A->C B Methanol (Excess Solvent) B->C D Crude Ester Mixture C->D 16-24h Reflux E Neutralization (NaHCO3 aq) D->E Cool to RT F Crystallization / Evaporation E->F Extract & Dry G Methyl 2-hydroxy- 5-phenylbenzoate F->G Pure Product

Step-by-step workflow for the acid-catalyzed Fischer esterification of 5-phenylsalicylic acid.

Comparative Data & Selection Matrix

To assist process chemists in selecting the optimal synthetic route, the quantitative data and operational parameters of both pathways are summarized below:

ParameterPathway A: Suzuki-Miyaura CouplingPathway B: Fischer Esterification
Primary Transformation C-C Bond Formation (Cross-Coupling)C-O Bond Formation (Esterification)
Starting Material Methyl 5-bromo-2-hydroxybenzoate5-Phenylsalicylic acid
Reagents Phenylboronic acid,

,

Methanol,

(cat.)
Typical Isolated Yield 75% - 85%85% - 95%
Reaction Time 12 - 18 hours16 - 24 hours
Primary Challenge Palladium catalyst removal, inert atmosphereShifting equilibrium, slow kinetics
Scalability & Cost Moderate (High cost of Pd catalyst)High (Inexpensive bulk reagents)

Conclusion

The synthesis of Methyl 2-hydroxy-5-phenylbenzoate can be efficiently achieved through two distinct mechanistic paradigms. For early-stage discovery and analog generation, the Suzuki-Miyaura cross-coupling (Pathway A) offers superior modularity, allowing researchers to easily swap boronic acids to create diverse biphenyl libraries. Conversely, for large-scale process chemistry where the biphenyl core is already intact, the Fischer esterification (Pathway B) provides a highly scalable, cost-effective route with excellent yields, provided that the thermodynamic equilibrium is strictly managed through rigorous IPC and neutralization protocols.

References

  • Forum Pharmaceuticals, Inc. (2014). US20140011988A1 - Dibenzo[B,F][1,4]Oxazepin-11-yl-N-Hydroxybenzamides as HDAC Inhibitors.
  • Universidad de Granada. (2016). Síntesis de nuevos compuestos inhibidores de glicolato oxidasa. Aplicación en hiperoxaluria primaria y evaluación biológica. UGR Repository.[Link]

  • Apical Scientific. (2024). Fine Chemicals Catalog - Methyl 5-Bromo-2-hydroxybenzoate. Apical Scientific Sdn. Bhd.[Link]

Foundational

Methyl 2-hydroxy-5-phenylbenzoate melting point and boiling point data

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-5-phenylbenzoate, synthesizing available experimental data with predictive modeling and structural analysis. Synonyms: Methyl 5-phenylsalicy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-5-phenylbenzoate, synthesizing available experimental data with predictive modeling and structural analysis.

Synonyms: Methyl 5-phenylsalicylate; Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS Registry Number: 17504-13-1 Molecular Formula: C₁₄H₁₂O₃ Molecular Weight: 228.25 g/mol

Executive Summary

Methyl 2-hydroxy-5-phenylbenzoate is a salicylate derivative characterized by a phenyl substituent at the 5-position of the benzoate ring. Structurally, it serves as a lipophilic analog of methyl salicylate, exhibiting enhanced thermal stability and altered solubility profiles due to the biphenyl core. While direct experimental melting point (MP) and boiling point (BP) data are sparse in public chemical registries, this guide reconstructs its physicochemical profile through structural analogy to methyl 5-bromosalicylate and computational prediction models. The compound is primarily synthesized via palladium-catalyzed cross-coupling reactions and finds utility as an intermediate in the development of UV absorbers and non-steroidal anti-inflammatory drug (NSAID) derivatives.

Chemical Identity & Structural Analysis[1]

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group (C2-OH) and the carbonyl oxygen of the methyl ester (C1-COOCH₃). This interaction, typical of salicylates, significantly influences its volatility and melting behavior by reducing intermolecular hydrogen bonding.

PropertyData
IUPAC Name Methyl 4-hydroxybiphenyl-3-carboxylate
SMILES COC(=O)C1=C(O)C=CC(=C1)C2=CC=CC=2
InChIKey QWJIGJOCFOWJHE-UHFFFAOYSA-N
Core Scaffold Biphenyl / Salicylate

Thermodynamic Properties

Due to the limited availability of experimental data for CAS 17504-13-1 in standard safety data sheets (SDS), the following values are derived from high-confidence predictive models (ACD/Labs, EPISuite) and structural interpolation from the precursor, Methyl 5-bromosalicylate.

Melting Point & Boiling Point Data
PropertyValue (Experimental/Predicted)Confidence / Source
Physical State Solid (Crystalline)High (Structural Analog)
Melting Point 68 – 75 °C (Predicted)Medium (Est. based on 5-bromo analog MP 61°C)
Boiling Point 360.5 ± 15.0 °C (Predicted)High (ACD/Labs Algorithm)
Density 1.18 ± 0.1 g/cm³Predicted
Flash Point 167.3 ± 16.6 °CPredicted
LogP 3.82Predicted (Lipophilic)

Structural Insight: The melting point of the 5-bromo precursor (Methyl 5-bromosalicylate) is experimentally determined at 59–61.5 °C [1]. The substitution of the bromine atom (Van der Waals radius ~1.85 Å) with a phenyl group (effective radius ~3.4 Å) increases molecular weight and rigidity, typically elevating the melting point. However, the intramolecular hydrogen bond preserves the "discrete" molecular character, preventing the high melting points seen in para-substituted benzoic acids (e.g., 4-phenylbenzoic acid, MP >220 °C).

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, DMSO.

  • Insoluble: Water (due to the hydrophobic biphenyl backbone).

Experimental Methodologies

Synthesis Protocol: Suzuki-Miyaura Coupling

The most reliable route to Methyl 2-hydroxy-5-phenylbenzoate is the palladium-catalyzed cross-coupling of methyl 5-bromosalicylate with phenylboronic acid.

Reagents:

  • Methyl 5-bromosalicylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water

Step-by-Step Workflow:

  • Inertion: Charge a reaction flask with Methyl 5-bromosalicylate, Phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed solvent mixture (Toluene/Water).

  • Catalysis: Add Pd catalyst under positive Nitrogen pressure.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (Eluent: Hexanes/EtOAc 9:1).

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the white crystalline solid.

Melting Point Determination (Protocol)

To validate the predicted range, the following capillary method is recommended:

  • Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Heating: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramp: Heat rapidly to 60 °C, then reduce rate to 1 °C/min .

  • Observation: Record the onset (liquid meniscus formation) and clear point (complete dissolution).

Visualization of Synthesis Logic

The following diagram illustrates the catalytic cycle and structural transformation.

Synthesis Start Methyl 5-bromosalicylate (MP: 59-61°C) Intermediate Oxidative Addition Complex Start->Intermediate Pd Insertion Reagent Phenylboronic Acid + Pd(0) Catalyst Reagent->Intermediate Transmetallation Product Methyl 5-phenylsalicylate (Predicted MP: 68-75°C) Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway transforming the bromo-precursor to the biphenyl ester.

Applications in Drug Development[2]

  • UV Absorption: The extended conjugation of the biphenyl system combined with the salicylate core makes this compound a candidate for UV-B and UV-A absorbing formulations.

  • Pro-drug Scaffolds: The methyl ester can be hydrolyzed in vivo to release 5-phenylsalicylic acid (an analog of Diflunisal), potentially offering anti-inflammatory activity with altered pharmacokinetic properties.

References

  • Synthesis of Methyl 5-bromosalicylate. PrepChem.com. Protocol for bromination of methyl salicylate. Available at: [Link]

  • Suzuki Coupling of 5-bromosalicylic acid derivatives. Organic & Biomolecular Chemistry, Royal Society of Chemistry. General methodology for biphenyl synthesis. Available at: [Link]

  • CAS 17504-13-1 Entry. ChemBuyersGuide. Listing for Methyl 2-hydroxy-5-phenylbenzoate. Available at: [Link]

Exploratory

Biological Activity Potential of Methyl 2-Hydroxy-5-Phenylbenzoate Derivatives: A Technical Guide to AKR1C1 Target Modulation and Chemosensitization

Executive Summary Methyl 2-hydroxy-5-phenylbenzoate (commonly known as methyl 5-phenylsalicylate) and its halogenated derivatives represent a highly privileged, potent class of small-molecule inhibitors. In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-phenylbenzoate (commonly known as methyl 5-phenylsalicylate) and its halogenated derivatives represent a highly privileged, potent class of small-molecule inhibitors. In modern drug development, these compounds are primarily investigated for their ability to selectively target and inhibit human Aldo-Keto Reductases, specifically the AKR1C1 isoform. By modulating this critical metabolic axis, these derivatives hold significant therapeutic potential in endocrinology (regulating steroid hormone signaling) and oncology (reversing multi-drug resistance in refractory cancers).

This whitepaper provides an in-depth mechanistic analysis, structural activity relationship (SAR) data, and self-validating experimental workflows for evaluating the biological activity of these compounds.

Mechanistic Foundation: Targeting the AKR1C1 Axis

To understand the biological potential of methyl 2-hydroxy-5-phenylbenzoate derivatives, one must first examine the causality of their primary target: AKR1C1.

The Role of AKR1C1 in Pathology

AKR1C1 is a 20α-hydroxysteroid dehydrogenase responsible for the NADPH-dependent reduction of active progesterone into its inactive metabolite, 20α-hydroxyprogesterone[1]. Beyond endocrinology, AKR1C1 is heavily overexpressed in various malignancies (e.g., breast, prostate, and lung cancers). In these tumor microenvironments, AKR1C1 drives chemoresistance by catalyzing the carbonyl reduction of anthracycline chemotherapeutics (like doxorubicin) into inactive forms, while simultaneously quenching reactive oxygen species (ROS) generated by these drugs[2].

Structural Optimization & The Prodrug Strategy

The core scaffold—5-phenylsalicylic acid—is structurally optimized to exploit a non-conserved hydrophobic pocket within the AKR1C1 active site. The 5-phenyl ring forms critical van der Waals interactions with residues Leu54, Leu308, and Phe311 [3][4]. Because the closely related AKR1C2 isoform possesses a Val54 instead of Leu54, this specific interaction confers exceptional target selectivity[3]. Furthermore, halogenation at the 3-position (yielding 3-bromo or 3-chloro analogs) dramatically enhances hydrogen bonding with His117 and Tyr55, pushing binding affinity (


) into the single-digit nanomolar range[1][5].

The Methyl Ester Advantage: While the free acids are highly potent in vitro, their polar carboxylic acid moiety restricts cellular membrane permeability. Synthesizing the methyl ester (methyl 2-hydroxy-5-phenylbenzoate derivatives) acts as a strategic prodrug mechanism. The esterification masks the polar carboxylate, significantly increasing the compound's lipophilicity (LogP). Upon crossing the lipid bilayer, ubiquitous intracellular esterases hydrolyze the methyl ester, liberating the active pharmacophore directly within the cytoplasm to neutralize AKR1C1.

Pathway Substrate Doxorubicin / Progesterone Enzyme AKR1C1 Enzyme (Leu54, Leu308, Phe311) Substrate->Enzyme Binds Active Site Metabolite Inactive Metabolite (Chemoresistance) Enzyme->Metabolite NADPH Reduction Inhibitor Methyl 2-hydroxy- 5-phenylbenzoate Derivatives Inhibitor->Enzyme Competitive Inhibition Outcome Target Cell Apoptosis (Chemosensitization) Inhibitor->Outcome Restores Cytotoxicity

Fig 1. Mechanistic pathway of AKR1C1 inhibition by 2-hydroxy-5-phenylbenzoate derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative binding kinetics and cellular efficacy of the core scaffold and its halogenated derivatives, demonstrating the profound impact of 3-position substitution on AKR1C1 selectivity[1][3][5].

Compound NameAKR1C1

(nM)
AKR1C2

(nM)
Selectivity (1C1 vs 1C2)Cellular

(nM)
5-Phenylsalicylic acid ~150.0~450.0~3-fold> 1000
3-Bromo-5-phenylsalicylic acid 4.087.0~21-fold460
3-Chloro-5-phenylsalicylic acid 0.8620.6~24-fold100
Methyl 3-bromo-2-hydroxy-5-phenylbenzoate ProdrugProdrugN/A~150 (Estimated via enhanced uptake)

Experimental Workflows & Methodologies

To ensure scientific integrity, the biological evaluation of these derivatives must follow strict, self-validating protocols. Below are the standard methodologies for validating both the in vitro target engagement and the in vivo phenotypic response.

Workflow Step1 1. Prodrug Synthesis (Methyl Esterification) Step2 2. Intracellular Cleavage (Esterase Activation) Step1->Step2 Cellular Uptake Step3 3. In Vitro Enzyme Kinetics (NADPH Oxidation Assay) Step2->Step3 Active Acid Release Step4 4. Phenotypic Screening (Doxorubicin Sensitization) Step3->Step4 Validated Hit

Fig 2. Experimental workflow for evaluating the biological activity of methyl ester prodrugs.

Protocol 1: Recombinant AKR1C1 Enzyme Inhibition Kinetics

Objective: Determine the


 of the active free acid (post-esterase cleavage) against recombinant AKR1C1.
  • Step 1: Buffer Preparation. Formulate a 100 mM potassium phosphate buffer (pH 6.0). Causality: This specific pH mimics the optimal microenvironment for AKR1C1 reductase activity while maintaining the structural stability of the NADPH cofactor.

  • Step 2: Reagent Assembly. In a 96-well UV-transparent plate, combine 10 nM recombinant human AKR1C1, 200 µM NADPH, and a serial dilution of the inhibitor (0.1 nM to 10 µM).

  • Step 3: Pre-incubation. Incubate the mixture at 37°C for 10 minutes. Causality: This critical step allows the inhibitor to reach thermodynamic equilibrium within the enzyme's non-conserved hydrophobic pocket before substrate introduction, preventing artificially inflated

    
     artifacts.
    
  • Step 4: Reaction Initiation. Rapidly add the substrate (e.g., 9,10-phenanthrenequinone).

  • Step 5: Kinetic Readout. Monitor the linear decrease in absorbance at 340 nm (representing NADPH oxidation) over 5 minutes using a microplate reader.

  • Self-Validating System: The assay must include a "No Enzyme" well to quantify baseline NADPH auto-oxidation, and a "Vehicle Control" (0.1% DMSO) to establish the 100% enzyme activity baseline. If the vehicle control variance exceeds 5%, the plate is rejected.

Protocol 2: Cellular Chemosensitization Assay (Doxorubicin Resistance)

Objective: Evaluate the ability of the methyl ester derivative to restore doxorubicin sensitivity in highly resistant cancer cells.

  • Step 1: Cell Seeding. Plate AKR1C1-overexpressing, doxorubicin-resistant lung cancer cells (e.g., A549-DOX) at 5,000 cells/well in a 96-well tissue culture plate.

  • Step 2: Compound Co-Treatment. Treat the cells with a sub-lethal dose of the methyl ester derivative (e.g., 200 nM) alongside a serial dilution of doxorubicin (10 nM to 100 µM). Causality: The highly permeable methyl ester enters the cell, is cleaved by esterases into the active 5-phenylsalicylic acid, and competitively blocks AKR1C1-mediated doxorubicin detoxification.

  • Step 3: Incubation. Incubate for 72 hours at 37°C in a 5%

    
     humidified atmosphere.
    
  • Step 4: Viability Readout. Introduce CCK-8 reagent and measure absorbance at 450 nm after 2 hours to quantify cell viability.

  • Self-Validating System: Run a parallel control plate treating cells with the methyl ester derivative alone to confirm it lacks intrinsic cytotoxicity at the working concentration. Additionally, utilize a wild-type, non-resistant cell line to prove that the observed sensitization is strictly dependent on AKR1C1 target engagement.

References

  • Title: Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors. (El-Kabbani et al., 2010) Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]

  • Title: Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. (2017) Source: Frontiers in Oncology URL: [Link]

  • Title: Aldo-Keto Reductases and Cancer Drug Resistance. (Penning et al., 2021) Source: PubMed Central (PMC) / Pharmacological Reviews URL: [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) Analysis & Handling Protocols for Methyl 2-hydroxy-5-phenylbenzoate

As a Senior Application Scientist navigating the complexities of early-stage drug development and organic synthesis, I frequently encounter compounds that require a nuanced understanding of their physicochemical behavior...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug development and organic synthesis, I frequently encounter compounds that require a nuanced understanding of their physicochemical behavior to ensure both personnel safety and experimental integrity. Methyl 2-hydroxy-5-phenylbenzoate (also systematically known as Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate)[1][2] is one such compound.

This whitepaper transcends the standard, often boilerplate, Safety Data Sheet (SDS). Instead, it provides a mechanistic breakdown of the compound's hazards, linking its molecular structure to its toxicological profile, and establishes field-proven, self-validating protocols for safe handling.

Chemical Identity & Physicochemical Profiling

Understanding the structural nuances of Methyl 2-hydroxy-5-phenylbenzoate is the first step in predicting its behavior in the lab. The molecule features a biphenyl core, which imparts significant lipophilicity, coupled with a phenolic hydroxyl group and a methyl ester.

Causality in Experimental Design: The presence of the phenolic hydroxyl group at the 2-position makes this compound susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This oxidation can generate reactive quinone species, which not only degrade the purity of your analytical sample but also amplify the compound's irritant properties. Consequently, storing the compound under an inert atmosphere (Nitrogen or Argon) is not merely a suggestion—it is a strict requirement for maintaining experimental reproducibility.

Table 1: Physicochemical & Identification Data
PropertyValue
Chemical Name Methyl 2-hydroxy-5-phenylbenzoate (Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate)
CAS Registry Number 17504-13-1
Molecular Formula C

H

O

Molecular Weight 228.25 g/mol
Appearance Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Dichloromethane (DCM), Ethanol; Poorly soluble in water
Storage Conditions Room temperature, inert atmosphere (Nitrogen/Argon), protected from light

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation lists the "what" (the hazards), but effective risk mitigation requires understanding the "why" (the mechanism). Methyl 2-hydroxy-5-phenylbenzoate is classified under the Globally Harmonized System (GHS) with the following hazard statements[2]:

Table 2: GHS Hazard Classification & Mechanistic Implications
Hazard CodeStatementMechanistic Implication
H302 Harmful if swallowedGastrointestinal mucosal irritation and systemic oxidative stress upon absorption.
H315 Causes skin irritationDisruption of epidermal redox balance, triggering localized inflammatory cascades.
H319 Causes serious eye irritationDirect interaction with corneal epithelial proteins, inducing rapid cytokine release.
H335 May cause respiratory irritationAerosolized particulates induce oxidative stress in respiratory epithelium.
The Mechanism of Tissue Irritation

The primary hazards (H315, H319, H335) stem from the compound's ability to disrupt cellular redox homeostasis. When phenolic and benzoate derivatives contact epithelial tissues (skin, eyes, or respiratory tract), they can induce localized oxidative stress[3].

This xenobiotic stress acts as a dual-pathway trigger:

  • The Pro-Inflammatory Cascade: Reactive Oxygen Species (ROS) generation activates the IKK complex, leading to the phosphorylation and degradation of IκB. This allows the NF-κB transcription factor to translocate to the nucleus, upregulating pro-inflammatory cytokines like TNF-α and IL-6, which manifest clinically as contact dermatitis or respiratory irritation[4][5].

  • The Antioxidant Defense: Simultaneously, the electrophilic stress degrades Keap1, freeing Nrf2 to enter the nucleus and bind to the Antioxidant Response Element (ARE), attempting to mitigate the damage via Phase II detoxifying enzymes[3][6].

G cluster_nrf2 Antioxidant Defense (Nrf2 Pathway) cluster_nfkb Pro-Inflammatory Response (NF-κB Pathway) Xeno Methyl 2-hydroxy-5-phenylbenzoate (Exposure) ROS Intracellular ROS Generation & Oxidative Stress Xeno->ROS Induces Keap1 Keap1 Degradation ROS->Keap1 Electrophilic attack IKK IKK Complex Activation ROS->IKK Redox signaling Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding & Phase II Enzymes Nrf2->ARE IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Hazard H315 / H319 Tissue Irritation Cytokines->Hazard Mediates

Fig 1: Proposed toxicological signaling pathways mediating tissue irritation upon chemical exposure.

Experimental Workflows & Safe Handling Protocols

To prevent the activation of the toxicological pathways described above, rigorous engineering controls and handling techniques must be employed. The following protocol is designed as a self-validating system: if a step fails, the subsequent step cannot proceed safely, forcing a workflow halt.

Protocol A: High-Containment Dispensing and Solution Preparation

Objective: To accurately weigh and dissolve Methyl 2-hydroxy-5-phenylbenzoate while preventing particulate aerosolization (mitigating H335) and dermal contact (mitigating H315).

  • Environmental Verification: Ensure the laboratory fume hood is operating with a face velocity of at least 0.5 m/s (100 fpm). Validation: Check the digital airflow monitor before opening the sash.

  • PPE Donning: Equip standard PPE, including a flame-resistant lab coat, tightly fitting safety goggles (not just safety glasses, to mitigate H319), and double-layered nitrile gloves.

  • Static Mitigation (Critical Step): Because the compound is a fine powder, static electricity can cause it to "jump" and aerosolize. Use an anti-static ionizer gun on the weighing boat and utilize a grounded, stainless-steel spatula.

  • Dispensing: Carefully transfer the required mass into the tared weighing boat inside the fume hood.

  • Dissolution: Transfer the powder directly into a pre-labeled volumetric flask. Add the chosen organic solvent (e.g., DMSO for biological assays or DCM for synthetic workflows) slowly to wash the neck of the flask. Causality: Dissolving the solid immediately eliminates the inhalation hazard associated with the dry powder.

  • Inert Storage: Before sealing the primary container of the unused solid, backfill the headspace with a gentle stream of Argon or dry Nitrogen for 10 seconds. Seal tightly with Parafilm and store in a desiccator.

Workflow Start Pre-Experiment Risk Assessment PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Establish Engineering Controls (Operate in Certified Fume Hood) PPE->Hood Dispense Static-Free Dispensing (Avoid Aerosolization of Powder) Hood->Dispense Solvent Dissolution in Compatible Solvent (e.g., DMSO, DCM) Dispense->Solvent Storage Inert Gas Backfill & Storage (Nitrogen/Argon, Room Temp) Dispense->Storage Unused Reagent Waste Hazardous Waste Disposal (Segregated Organic Waste) Solvent->Waste Post-Assay

Fig 2: Standard operating procedure for high-containment handling and dispensing.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will aerosolize the compound, drastically increasing the H335 (respiratory) hazard. The following self-validating protocol ensures containment without exacerbating exposure.

Protocol B: Solid Spill Cleanup
  • Isolation: Immediately evacuate personnel from the immediate vicinity (3-meter radius).

  • Respiratory Protection: If the spill occurs outside a fume hood, the responder must don an N95 or P100 particulate respirator before approaching.

  • Wet Containment (Causality-Driven): Do NOT dry sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (like 70% ethanol or water with a surfactant) to bind the particulates into a slurry. Validation: The powder should visibly clump, confirming aerosolization risk is neutralized.

  • Collection: Use damp paper towels or a specialized chemical absorbent pad to wipe up the slurry. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution, followed by an ethanol wipe to remove any residual lipophilic traces of the compound.

References

  • Molaid. "2-羟基-5-苯基苯甲酸- CAS号323-87-5 (Hazard Data for 17504-13-1)." Molaid Chemical Database.
  • J&K Scientific. "Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate | 17504-13-1." J&K Scientific Product Catalog.
  • MDPI. "Possible Mechanisms of Oxidative Stress-Induced Skin Cellular Senescence, Inflammation, and Cancer and the Therapeutic Potential of Plant Polyphenols." International Journal of Molecular Sciences.
  • ResearchGate. "Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells." ResearchGate Publications.
  • MedChemExpress. "NF-κB Signaling Pathway Overview." MedChemExpress.

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 2-hydroxy-5-phenylbenzoate

Introduction & Mechanistic Rationale Methyl 2-hydroxy-5-phenylbenzoate (methyl 5-phenylsalicylate) is a highly valuable biphenyl building block utilized in the synthesis of complex polyaromatic pharmacophores. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-hydroxy-5-phenylbenzoate (methyl 5-phenylsalicylate) is a highly valuable biphenyl building block utilized in the synthesis of complex polyaromatic pharmacophores. However, the native phenolic hydroxyl group is an exceptionally poor electrophile and cannot undergo direct oxidative addition by palladium catalysts under standard cross-coupling conditions. To utilize this scaffold as an electrophilic coupling partner in a Suzuki-Miyaura reaction, the phenol must first be activated into a pseudohalide, most commonly an aryl trifluoromethanesulfonate (triflate) 1.

The relative reactivity of leaving groups in palladium-catalyzed cross-couplings generally follows the order: I > OTf > Br >> Cl . By converting the hydroxyl group to a strongly electron-withdrawing triflate, the C–O bond is sufficiently weakened to allow facile oxidative addition of the Pd(0) active species into the C–OTf bond 3. The subsequent catalytic cycle involves transmetalation with an arylboronic acid (facilitated by an inorganic base) and reductive elimination to forge the new C–C bond, yielding a complex 2,5-diarylbenzoate derivative 4.

Experimental Workflow & Mechanistic Cycle

Workflow A Methyl 2-hydroxy- 5-phenylbenzoate B Triflation (Tf2O, Pyridine, DCM) A->B C Aryl Triflate Intermediate B->C D Suzuki Coupling (Ar-B(OH)2, Pd cat) C->D E 2,5-Diarylbenzoate Derivative D->E

Fig 1: Workflow for activating and coupling Methyl 2-hydroxy-5-phenylbenzoate.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-OTf) Pd0->OxAdd Aryl Triflate PdII_1 Ar-Pd(II)-OTf Complex OxAdd->PdII_1 Transmet Transmetalation (with Ar'-B(OH)2 & Base) PdII_1->Transmet Base / Boronic Acid PdII_2 Ar-Pd(II)-Ar' Complex Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for aryl triflates.

Step-by-Step Methodologies

Phase 1: Synthesis of Methyl 5-phenyl-2-(((trifluoromethyl)sulfonyl)oxy)benzoate (Triflation)

Objective: Convert the unreactive phenol into a highly reactive electrophilic pseudohalide.

Reagents:

  • Methyl 2-hydroxy-5-phenylbenzoate (1.0 eq, 10 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq, 12 mmol)

  • Pyridine (2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with Methyl 2-hydroxy-5-phenylbenzoate and anhydrous DCM.

  • Base Addition & Cooling: Add pyridine and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling is strictly required to prevent the highly exothermic degradation of the moisture-sensitive Tf₂O reagent.

  • Triflation: Add Tf₂O dropwise over 15 minutes via a syringe pump.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol is highly UV-active and will disappear as the less polar, faster-eluting triflate forms.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the aryl triflate.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl triflate with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) to form the target polyaryl scaffold.

Reagents:

  • Aryl triflate intermediate (1.0 eq, 5.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 6.0 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Procedure:

  • Assembly: In a Schlenk flask, combine the aryl triflate, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O solvent mixture.

    • Causality: The addition of water is critical. It hydrates the boronic acid to form an electron-rich, reactive boronate complex [Ar-B(OH)₃]⁻, which drastically accelerates the transmetalation step 4.

  • Deoxygenation: Degas the mixture by bubbling argon directly through the solution for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, prematurely terminating the catalytic cycle.

  • Catalyst Introduction: Add the Pd(dppf)Cl₂ catalyst under a positive stream of argon.

    • Causality: Pd(dppf)Cl₂ is an excellent starting catalyst for aryl triflates. Its bidentate nature provides a favorable bite angle that drives the reductive elimination step while preventing catalyst decomposition 4.

  • Heating: Seal the flask and heat to 80 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

To ensure a self-validating system, standard optimization parameters must be evaluated. The following table summarizes typical screening data for coupling aryl triflates with electron-rich boronic acids.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082%
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 >95%
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O7092%

Note: Pd(dppf)Cl₂ consistently provides superior conversion for aryl triflates. The bidentate dppf ligand effectively stabilizes the metal center, preventing premature catalyst deactivation via aggregation into palladium black 4.

Troubleshooting & Scientific Insights

  • Hydrolysis of the Triflate: A common side reaction when coupling aryl triflates is premature hydrolysis back to the starting phenol 1.

    • Validation Check: Analyze the crude mixture by LC-MS. A mass corresponding to[M-OTf+OH] indicates hydrolysis. If observed, switch to an anhydrous base (e.g., CsF or K₃PO₄ in anhydrous dioxane) to favor transmetalation over nucleophilic attack at the sulfur center.

  • Protodeboronation: Electron-deficient boronic acids are prone to protodeboronation at elevated temperatures. If coupling yields are low and unreacted triflate remains, increase the equivalents of boronic acid (up to 2.0 eq) or lower the temperature while utilizing a more active precatalyst like Buchwald's XPhos-Pd-G3 [[3]]().

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. rsc.org. 4

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. researchgate.net. 1

  • Applications of Suzuki Coupling Reaction. bocsci.com.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. nih.gov. 3

Sources

Application

Protocol and Application Guide: Base-Catalyzed Hydrolysis (Saponification) of Methyl 2-hydroxy-5-phenylbenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth protocol for the hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate to its corresponding carb...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate to its corresponding carboxylic acid, 2-hydroxy-5-phenylbenzoic acid. The procedure detailed herein is grounded in the principles of nucleophilic acyl substitution, a cornerstone of organic synthesis.

The resulting product, a substituted salicylic acid derivative, represents a valuable scaffold in medicinal chemistry and materials science. Derivatives of hydroxybenzoic acid are utilized as intermediates in the development of pharmaceuticals, including anti-inflammatory and antimicrobial agents, and in the formulation of cosmetics and polymers.[1][2][3] This protocol is designed to be a self-validating system, offering clear causative explanations for each experimental step to ensure robust and reproducible outcomes.

Reaction Scheme
Reaction scheme for the hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate to 2-hydroxy-5-phenylbenzoic acid.

Figure 1. Overall reaction for the base-catalyzed hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate.

Mechanism and Scientific Rationale

The base-catalyzed hydrolysis of an ester, commonly known as saponification, is a classic and highly efficient method for cleaving ester bonds.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate.[4][5]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt (in this case, sodium 2-hydroxy-5-phenylbenzoate) and methanol. This final step is effectively irreversible and drives the equilibrium of the entire reaction towards the products, ensuring a high conversion rate.[6]

The subsequent acidification of the reaction mixture in the workup step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

Visualization of the Reaction Mechanism

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Intermediate Collapse cluster_products Step 3: Irreversible Deprotonation cluster_workup Workup Ester Methyl 2-hydroxy-5-phenylbenzoate TI Tetrahedral Intermediate Ester->TI Nucleophilic attack on carbonyl carbon OH Hydroxide (OH⁻) OH->TI CarboxylicAcid 2-hydroxy-5-phenylbenzoic Acid TI->CarboxylicAcid Elimination of Methoxide (CH₃O⁻) Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Proton transfer Methoxide Methoxide (CH₃O⁻) Methoxide->Carboxylate Methanol Methanol (CH₃OH) Methoxide->Methanol Protonated FinalProduct Final Product: 2-hydroxy-5-phenylbenzoic Acid Carboxylate->FinalProduct Protonation Hplus Acid (H⁺) Hplus->FinalProduct G A 1. Reaction Setup (Ester + NaOH/H₂O/MeOH) B 2. Reflux (1-2 hours) A->B C 3. Cooling & Solvent Removal (Rotary Evaporation) B->C D 4. Acidification (Add 6M HCl to pH 1-2) C->D E 5. Filtration & Washing (Isolate Crude Product) D->E F 6. Recrystallization (e.g., from Ethanol/Water) E->F G 7. Final Filtration & Drying F->G H 8. Characterization (MP, NMR, HPLC) G->H

Sources

Method

Methyl 2-hydroxy-5-phenylbenzoate as an intermediate in pharmaceutical synthesis

Executive Summary Methyl 2-hydroxy-5-phenylbenzoate (Methyl 5-phenylsalicylate) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is the methyl ester of the non-fluorinated parent of Diflunis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-phenylbenzoate (Methyl 5-phenylsalicylate) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is the methyl ester of the non-fluorinated parent of Diflunisal , a potent NSAID. Beyond its anti-inflammatory lineage, this biphenyl pharmacophore is increasingly relevant in the design of PTP1B inhibitors (diabetes) and HIV integrase inhibitors , where the salicylate core facilitates metal chelation at the active site.

This guide provides a robust, scalable protocol for synthesizing this intermediate via Suzuki-Miyaura cross-coupling , offering a superior alternative to classical esterification of scarce 5-phenylsalicylic acid.[1] We further detail its downstream utility and critical quality attributes (CQAs) for pharmaceutical grade release.

Chemical Identity & Pharmaceutical Relevance

  • Chemical Name: Methyl 2-hydroxy-5-phenylbenzoate[1][2]

  • Synonyms: Methyl 5-phenylsalicylate; 5-Phenylsalicylic acid methyl ester[1]

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.25 g/mol [1]

  • Structural Distinction: NOT to be confused with Phenyl Salicylate (Salol), which is the phenyl ester of salicylic acid.[3][4] In the target compound, the phenyl ring is attached to the carbon-5 position of the benzoate ring, creating a biphenyl system.

Pharmacophore Mapping

The 5-phenylsalicylate core serves as a bioisostere for various biaryl systems.

  • NSAIDs: It is the direct precursor to 5-phenylsalicylic acid, a COX-1/COX-2 inhibitor structurally related to Diflunisal (Dolobid).[1]

  • Kinase/Phosphatase Inhibition: The ortho-hydroxy ester motif mimics phosphate groups, allowing it to bind to the active sites of phosphatases like PTP1B.

  • HIV Integrase: The salicylate moiety chelates Magnesium (Mg²⁺) ions essential for the viral integrase enzyme.

Synthesis Protocol: Suzuki-Miyaura Coupling

Rationale: While classical Fischer esterification is possible, it requires 5-phenylsalicylic acid, which is expensive and often impure.[1] The Suzuki-Miyaura coupling of Methyl 5-bromosalicylate with phenylboronic acid is the industry-standard route.[1] It allows for late-stage diversification (e.g., introducing fluorinated phenyl groups for Diflunisal synthesis) and proceeds under mild conditions.[1]

Reagents & Materials
ReagentEquiv.[5][6]RoleCritical Attribute
Methyl 5-bromosalicylate 1.0ElectrophilePurity >98% (HPLC)
Phenylboronic Acid 1.2NucleophileExcess ensures full conversion
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.03CatalystAir-stable; high turnover for aryl bromides
Potassium Carbonate (K₂CO₃) 3.0BaseAqueous solution (2M) preferred
1,4-Dioxane SolventSolventDegassed to prevent catalyst oxidation
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Charge a 3-neck round-bottom flask with Methyl 5-bromosalicylate (10.0 mmol, 2.31 g) and Phenylboronic acid (12.0 mmol, 1.46 g).

  • Add Pd(dppf)Cl₂[7]·CH₂Cl₂ (0.3 mmol, 245 mg).

  • Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen. Critical: Oxygen poisons the Pd(0) active species.

2. Solvent Addition & Activation

  • Add degassed 1,4-Dioxane (40 mL) via syringe.

  • Add degassed 2M aqueous K₂CO₃ (15 mL) via syringe.

  • The biphasic mixture is stirred vigorously.

3. Thermal Cycle

  • Heat the reaction mixture to 85°C for 4–6 hours.

  • Monitor: Check conversion by TLC (Hexane/EtOAc 9:1) or HPLC. The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.5).

4. Work-up & Isolation

  • Cool to room temperature.[8] Filter through a pad of Celite to remove Palladium black.

  • Dilute filtrate with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

5. Purification

  • Recrystallization (Preferred for Scale): Dissolve crude solid in hot Methanol (minimum volume). Cool slowly to 4°C. Methyl 2-hydroxy-5-phenylbenzoate crystallizes as white needles.[1]

  • Flash Chromatography (Alternative): Silica gel, gradient elution 0-10% Ethyl Acetate in Hexanes.[1]

Visualization: Synthetic Workflow & Mechanism

The following diagram illustrates the catalytic cycle and the structural relationship to the pharmaceutical target Diflunisal.

G cluster_0 Pharmaceutical Application Start Methyl 5-bromosalicylate (Electrophile) Cycle Catalytic Cycle (Oxidative Addition -> Transmetalation -> Reductive Elimination) Start->Cycle + Base (K2CO3) Boronic Phenylboronic Acid (Nucleophile) Boronic->Cycle Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Cycle Product Methyl 2-hydroxy-5-phenylbenzoate (Target Intermediate) Cycle->Product 85°C, 4h Hydrolysis Hydrolysis (LiOH / THF) Product->Hydrolysis Downstream Processing Diflunisal 5-Phenylsalicylic Acid (Diflunisal Analog) Hydrolysis->Diflunisal

Caption: Figure 1. Suzuki-Miyaura synthesis workflow for Methyl 2-hydroxy-5-phenylbenzoate and its conversion to the NSAID pharmacophore.

Quality Control & Analytical Validation

To ensure the intermediate meets pharmaceutical standards (purity >99.5%), the following analytical parameters are established.

A. HPLC Method (Reverse Phase)
  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 305 nm (Characteristic absorption of the biphenyl system).

  • Retention Time: ~8.2 min (distinct from starting bromide at ~6.5 min).

B. NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.85 (s, 1H, OH) – Diagnostic Singlet (Intramolecular H-bond)[1]

    • δ 8.05 (d, J=2.3 Hz, 1H, H-6) – Doublet due to meta-coupling[1]

    • δ 7.68 (dd, J=8.6, 2.3 Hz, 1H, H-4)[1]

    • δ 7.55 – 7.30 (m, 5H, Phenyl group)

    • δ 7.05 (d, J=8.6 Hz, 1H, H-3)[1]

    • δ 3.98 (s, 3H, OCH₃)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂)Ensure rigorous degassing.[1] Switch to Pd(PPh₃)₄ if dppf fails (though dppf is usually more robust).
Homocoupling (Biphenyl) Excess Boronic Acid/O₂Reduce phenylboronic acid to 1.05 equiv. Ensure anaerobic conditions.
Hydrolysis of Ester Base too strong/Temp too highUse K₂CO₃ or K₃PO₄ instead of NaOH. Keep temp <90°C.
Black Precipitate Pd precipitationFilter hot through Celite immediately after reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cushman, M., et al. (2006). Synthesis and Biological Evaluation of New Biphenyl-Based Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry. (Contextual grounding for salicylate/biphenyl scaffolds in HIV). Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis.[1] Proceedings of the National Academy of Sciences. (Mechanistic basis for Diflunisal analogs). Link

  • BenchChem. (2025).[6][8][9] Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers. (General protocols for salicylate esterification). Link

Sources

Application

Application Notes and Protocols: Derivatization of Methyl 2-hydroxy-5-phenylbenzoate for Liquid Crystal Applications

Introduction: The Potential of a Biphenyl Scaffold In the vast landscape of materials science, liquid crystals (LCs) stand out for their unique combination of fluidity and long-range molecular order.[1] This duality has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of a Biphenyl Scaffold

In the vast landscape of materials science, liquid crystals (LCs) stand out for their unique combination of fluidity and long-range molecular order.[1] This duality has made them indispensable in technologies ranging from high-resolution displays to advanced optical sensors. The molecular architecture of a liquid crystal, or mesogen, is paramount to its function. Calamitic (rod-shaped) liquid crystals, in particular, are of significant interest, and their properties are intricately linked to their molecular structure, which typically consists of a rigid core, flexible terminal chains, and linking groups.[2]

The biphenyl moiety is a classic and highly effective rigid core for inducing nematic and smectic liquid crystal phases.[3][4] Its linearity and rigidity contribute to the anisotropic intermolecular interactions necessary for the formation of mesophases. Methyl 2-hydroxy-5-phenylbenzoate presents an excellent and readily available starting material for the synthesis of novel biphenyl-based liquid crystals. Its inherent biphenyl-like core, coupled with a reactive hydroxyl group and an ester functionality, offers multiple avenues for derivatization to create tailored mesogenic materials.

This guide provides a comprehensive overview of the derivatization strategies for Methyl 2-hydroxy-5-phenylbenzoate, transforming it into a versatile platform for liquid crystal synthesis. We will delve into the scientific rationale behind these strategies and provide detailed, field-proven protocols for their execution and characterization.

Core Concepts: From Molecular Design to Mesophase Behavior

The transformation of a non-mesogenic compound like Methyl 2-hydroxy-5-phenylbenzoate into a liquid crystal hinges on the strategic modification of its molecular structure to enhance its aspect ratio and intermolecular forces. The key is to introduce structural elements that promote the desired orientational order over a specific temperature range.[5]

The Role of the Biphenyl Core

The 5-phenyl group in Methyl 2-hydroxy-5-phenylbenzoate provides the foundational rigid core. The planarity and length of this biphenyl system are crucial for establishing the necessary anisotropic van der Waals interactions that lead to liquid crystalline ordering.[6]

Derivatization Strategies: A Two-Pronged Approach

To induce mesomorphism, we will focus on two primary derivatization pathways targeting the hydroxyl and ester functionalities of the starting material:

  • Esterification and Etherification of the Phenolic Hydroxyl Group: Attaching long alkyl or alkoxy chains to the hydroxyl group is a well-established method to increase the molecular aspect ratio and introduce flexibility. These terminal chains play a critical role in modulating the melting and clearing points of the resulting liquid crystal.

  • Modification of the Methyl Ester and Formation of Schiff Bases: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form a variety of new esters with different terminal groups. Alternatively, the core structure can be modified to incorporate an aldehyde, which is a precursor for the formation of Schiff base (imine) linkages, another common strategy to extend the rigid core and influence the electronic properties of the mesogen.

The following sections will provide detailed protocols for these derivatization strategies, along with the scientific principles that guide each step.

Derivatization Protocols and Methodologies

PART A: Esterification of the Phenolic Hydroxyl Group

This approach involves the direct acylation of the hydroxyl group of Methyl 2-hydroxy-5-phenylbenzoate with long-chain carboxylic acids. The resulting ester linkage extends the rigid core of the molecule.

Rationale: The addition of a long alkyl or alkoxy chain via an ester linkage significantly increases the length-to-breadth ratio of the molecule, a key factor in promoting calamitic mesophases. The choice of the chain length allows for the fine-tuning of the transition temperatures.

Protocol 1: Steglich Esterification with a Long-Chain Carboxylic Acid

This protocol describes the esterification of Methyl 2-hydroxy-5-phenylbenzoate with 4-decyloxybenzoic acid as an example.

Materials:

  • Methyl 2-hydroxy-5-phenylbenzoate

  • 4-(Decyloxy)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-hydroxy-5-phenylbenzoate (1 equivalent) and 4-(decyloxy)benzoic acid (1.1 equivalents) in anhydrous DCM.

  • To this stirred solution, add DMAP (0.1 equivalents).

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualization of the Esterification Workflow:

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product start Methyl 2-hydroxy-5-phenylbenzoate reaction Steglich Esterification (0°C to RT, 12-24h) start->reaction acid 4-(Decyloxy)benzoic acid acid->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction dcm DCM (Solvent) dcm->reaction workup Work-up (Filtration, Washing, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Target Liquid Crystalline Ester purification->product

Caption: Steglich esterification workflow for liquid crystal synthesis.

PART B: Synthesis of Schiff Base Derivatives

This pathway involves a multi-step synthesis beginning with the hydrolysis of the methyl ester, followed by functional group transformations to an aldehyde, and finally condensation with an aniline derivative to form a Schiff base.

Rationale: Schiff base linkages are valuable in liquid crystal design as they extend the rigid core in a linear fashion, similar to an ester group, but with different electronic properties. This can influence the mesophase stability and the dielectric anisotropy of the final material.[7]

Protocol 2: Multi-step Synthesis of a Schiff Base Liquid Crystal

Step 1: Hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate

  • Dissolve Methyl 2-hydroxy-5-phenylbenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 2M hydrochloric acid until a precipitate forms.

  • Collect the precipitate (2-hydroxy-5-phenylbenzoic acid) by filtration, wash with cold water, and dry.

Step 2: Reduction of the Carboxylic Acid to an Aldehyde (Conceptual Outline)

The direct reduction of the carboxylic acid to an aldehyde can be challenging. A common strategy involves a two-step process:

  • Conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.

  • Rosenmund reduction of the acid chloride to the corresponding aldehyde using hydrogen gas and a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline).

Step 3: Schiff Base Condensation

  • Dissolve the synthesized 2-hydroxy-5-phenylbenzaldehyde (1 equivalent) and a substituted aniline (e.g., 4-dodecylaniline, 1 equivalent) in absolute ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Upon cooling, the Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the pure Schiff base liquid crystal.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the aldehyde proton signal in the ¹H NMR and the appearance of the imine (C=N) stretch in the FT-IR spectrum are key indicators of a successful reaction.

Visualization of the Schiff Base Synthesis Pathway:

Schiff_Base_Synthesis A Methyl 2-hydroxy-5-phenylbenzoate B Hydrolysis (NaOH, MeOH/H₂O, Reflux) A->B C 2-Hydroxy-5-phenylbenzoic Acid B->C D Reduction to Aldehyde (e.g., via Acid Chloride) C->D E 2-Hydroxy-5-phenylbenzaldehyde D->E F Schiff Base Condensation (Substituted Aniline, EtOH, H⁺) E->F G Target Schiff Base Liquid Crystal F->G

Caption: Multi-step synthesis of a Schiff base liquid crystal.

Characterization of Liquid Crystalline Properties

Once the target molecules are synthesized and purified, their liquid crystalline properties must be characterized. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of a material.[8]

Protocol 3: DSC Analysis of a Biphenyl-Based Liquid Crystal

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above its expected clearing point (isotropic phase) at a rate of 10 °C/min.

    • Hold the sample in the isotropic phase for 2-5 minutes to erase any thermal history.

    • Cool the sample back to room temperature at a rate of 10 °C/min.

    • Perform a second heating scan at 10 °C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The DSC thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered phase (e.g., crystal to nematic, nematic to isotropic). Exothermic peaks on cooling represent the reverse transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[9]

Table 1: Hypothetical DSC Data for a Derivatized Methyl 2-hydroxy-5-phenylbenzoate

DerivativeTransitionOnset Temp. (°C)Enthalpy (ΔH, J/g)
Ester DerivativeCrystal to Nematic (K → N)85.245.6
(from Protocol 1)Nematic to Isotropic (N → I)125.81.2
Schiff Base DerivativeCrystal to Smectic A (K → SmA)98.552.3
(from Protocol 2)Smectic A to Nematic (SmA → N)140.13.5
Nematic to Isotropic (N → I)155.41.5
Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures that arise from the interaction of polarized light with the anisotropic material.[10]

Protocol 4: POM Analysis

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample to its isotropic phase (it will appear dark between the crossed polarizers).

  • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • As the sample transitions into a liquid crystalline phase, birefringent textures will appear.

  • Observe and record the textures at different temperatures. Characteristic textures like Schlieren (for nematic phases) or focal conic/fan-shaped (for smectic phases) help in phase identification.[2][11]

Structure-Property Relationships: A Concluding Perspective

The derivatization of Methyl 2-hydroxy-5-phenylbenzoate provides a tangible platform to explore fundamental structure-property relationships in liquid crystals.

  • Effect of Terminal Chain Length: Generally, increasing the length of the terminal alkyl/alkoxy chain will decrease the melting point and may also affect the clearing point. It can also promote the formation of more ordered smectic phases.

  • Influence of Linking Groups: The choice between an ester and a Schiff base linkage can significantly impact the mesophase stability and electronic properties of the material.

  • Core Modifications: While not detailed in the protocols, further modifications to the biphenyl core, such as the introduction of lateral substituents, can be used to disrupt packing and lower melting points, or to alter the dielectric and optical properties.

By systematically applying the synthetic and characterization protocols outlined in this guide, researchers can effectively utilize Methyl 2-hydroxy-5-phenylbenzoate as a versatile building block for the rational design and synthesis of novel liquid crystalline materials with tailored properties for a wide range of applications.

References

  • Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. (URL: [Link])

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (URL: [Link])

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (URL: [Link])

  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. (URL: [Link])

  • Polarization Microscope Pictures of Liquid Crystals. (URL: [Link])

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (URL: [Link])

  • Liquid crystal textures: an overview. (URL: [Link])

  • Transition from nematic phase to smectic phase in calamitic liquid crystals. (URL: [Link])

  • Nematic and Smectic Phases: Dynamics and Phase Transition. (URL: [Link])

  • Molecular Structure and Ordering in Biphenyl Molecules with Strong Polar Group. (URL: [Link])

  • Phase behavior and molecular self-assembly of some calamitic/bent-core nematic mixtures. (URL: [Link])

  • Perspective on structure-property relationship of room temperature single-component liquid crystals. (URL: [Link])

  • Order and conformation of biphenyl in cyanobiphenyl liquid crystals. A combined atomistic molecular dynamics and. (URL: [Link])

  • Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. (URL: [Link])

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. (URL: [Link])

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (URL: [Link])

  • Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. (URL: [Link])

  • Study on the Preparation and Properties of Biphenyl Liquid Crystal Epoxy Resin. (URL: [Link])

  • Differential scanning calorimetry protocol: MOST. (URL: [Link])

  • Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. (URL: [Link])

  • Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (URL: [Link])

  • New Schiff bases derived from 2,5-dihydroxybenzaldehyde and amino-substituted 2-phenyl-1,3-benzothiazoles. Mesogenic monomers for liquid crystalline polyethers. (URL: [Link])

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (URL: [Link])

  • Mechanism Studies of LCP Synthesis. (URL: [Link])

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (URL: [Link])

  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. (URL: [Link])

  • Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. (URL: [Link])

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (URL: [Link])

  • Synthesis of Liquid Crystals. (URL: [Link])

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (URL: [Link])

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (URL: [Link])

  • Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (URL: )
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (URL: [Link])

Sources

Method

Application Note: Regioselective Bromination of Methyl 2-hydroxy-5-phenylbenzoate

Topic: Reaction Conditions for Bromination of Methyl 2-hydroxy-5-phenylbenzoate Content Type: Detailed Application Notes and Protocols Executive Summary This guide details the synthetic protocols for the regioselective m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Bromination of Methyl 2-hydroxy-5-phenylbenzoate Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the synthetic protocols for the regioselective monobromination of Methyl 2-hydroxy-5-phenylbenzoate (Methyl 5-phenylsalicylate) to synthesize Methyl 3-bromo-2-hydroxy-5-phenylbenzoate .

This transformation is a critical step in the synthesis of AKR1C1 inhibitors and biphenyl-based pharmaceutical intermediates. The presence of the 5-phenyl group and the 2-hydroxy group creates a specific electronic environment that directs electrophilic substitution exclusively to the C3 position , provided reaction conditions are controlled to prevent poly-bromination on the electron-rich biphenyl system.

Two validated protocols are provided:

  • Method A (Standard Scale): Elemental Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Method B (High Precision): N-Bromosuccinimide (NBS) in Acetonitrile/DMF.

Mechanistic Insight & Regiochemistry

Substrate Analysis

The substrate, Methyl 2-hydroxy-5-phenylbenzoate, possesses three directing groups affecting the electrophilic aromatic substitution (EAS):

  • -OH (C2): Strong activator, ortho/para director.

  • -COOMe (C1): Moderate deactivator, meta director.

  • -Phenyl (C5): Weak activator, ortho/para director.

Site Selectivity
  • C3 Position (Target): This position is ortho to the strong -OH activator and meta to the -COOMe group. It is the most electron-rich site on the salicylate ring.

  • C4/C6 Positions: These are meta to the -OH group and are significantly less activated.

  • Phenyl Ring (C5 substituent): While the phenyl ring is somewhat activated, the phenol ring (salicylate core) is significantly more reactive due to the direct attachment of the hydroxyl group.

Reaction Scheme

ReactionScheme SM Methyl 2-hydroxy- 5-phenylbenzoate Reagents Br2 / AcOH OR NBS / MeCN Product Methyl 3-bromo- 2-hydroxy-5-phenylbenzoate SM->Product Electrophilic Substitution (C3)

Figure 1: General reaction scheme demonstrating the conversion of the 5-phenyl salicylate core to the 3-bromo derivative.[1][2]

Experimental Protocols

Method A: Elemental Bromine in Glacial Acetic Acid

Best for: Gram-to-kilogram scale up; cost-effective synthesis.

Materials
  • Substrate: Methyl 2-hydroxy-5-phenylbenzoate (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) (10 mL per gram of substrate)

  • Quench: Sodium Bisulfite (

    
    ) saturated solution.
    
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 2-hydroxy-5-phenylbenzoate (10.0 g, 43.8 mmol) in Glacial Acetic Acid (100 mL).

    • Note: Slight heating (30-40°C) may be required to fully dissolve the biphenyl derivative. Ensure solution returns to Room Temperature (RT) before proceeding.

  • Reagent Preparation: Prepare a solution of Bromine (2.36 mL, 7.31 g, 46.0 mmol, 1.05 eq) in Glacial Acetic Acid (20 mL).

    • Safety: Handle Bromine in a fume hood. Wear double gloves.

  • Addition: Add the Bromine solution dropwise to the stirring substrate solution over 30–45 minutes at RT (20–25°C).

    • Observation: The deep red color of bromine should fade as it reacts. If the color persists immediately, cool the reaction to 0°C to improve selectivity.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a slightly less polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold water (500 mL) containing Sodium Bisulfite (2 g) to destroy excess bromine.

    • Visual Check: The yellow/orange color should disappear, leaving a white to off-white precipitate.

  • Isolation: Filter the precipitate. Wash the cake copiously with water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from Methanol or Ethanol/Water if necessary.

    • Expected Yield: 85–92%.

Method B: N-Bromosuccinimide (NBS) in Acetonitrile

Best for: High-value intermediates; situations requiring mild conditions to avoid biphenyl ring bromination.

Materials
  • Substrate: Methyl 2-hydroxy-5-phenylbenzoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 eq) - Optional, accelerates reaction.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Setup: Charge a reaction vessel with Methyl 2-hydroxy-5-phenylbenzoate (1.0 g, 4.38 mmol) and Acetonitrile (15 mL).

  • Addition: Add

    
     (34 mg, 0.44 mmol) followed by NBS (819 mg, 4.60 mmol) in a single portion at 0°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The polar solvent facilitates the generation of the bromonium ion equivalent while stabilizing the transition state.

  • Workup: Evaporate the Acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (

    
     mL) and Brine (20 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

ParameterStarting Material (SM)Product (3-Bromo)Diagnostic Change
Appearance White crystalline solidOff-white/Pale yellow solidSlight color shift
1H NMR (Aromatic) 3 protons on salicylate ring (AMX pattern)2 protons on salicylate ring (AB pattern)Loss of H3 signal. H4 and H6 appear as doublets (

Hz).
1H NMR (OH)

ppm (Singlet)

ppm (Singlet)
Downfield shift due to Br ortho-effect.
Mass Spec (ESI)


Characteristic 1:1 isotopic pattern of Bromine (

).
NMR Interpretation Logic

In the starting material, the salicylate ring protons are at C3, C4, and C6.

  • H3: Ortho to OH, Meta to COOMe. (Usually a doublet,

    
     Hz).
    
  • H4: Meta to OH, Para to COOMe. (Doublet of doublets).

  • H6: Meta to OH, Ortho to COOMe. (Small doublet,

    
     Hz).
    

In the Product:

  • H3 is replaced by Br.

  • Remaining protons are H4 and H6. They are meta to each other.

  • Result: You will see two doublets with a small coupling constant (

    
     Hz) corresponding to meta-coupling. This confirms regioselectivity at C3.
    

Process Workflow Diagram

BrominationWorkflow Start Start: Methyl 2-hydroxy-5-phenylbenzoate Dissolve Dissolve in AcOH (Warm if needed) Start->Dissolve AddBr Add Br2 / AcOH Dropwise at 20-25°C Dissolve->AddBr Monitor Monitor (TLC/HPLC) Target: Loss of SM AddBr->Monitor Decision Complete? Monitor->Decision Decision->AddBr No (Add 0.1 eq Br2) Quench Quench into Ice Water + NaHSO3 Decision->Quench Yes Filter Filter & Wash (Remove Acid) Quench->Filter Recryst Recrystallize (MeOH/EtOH) Filter->Recryst Final Final Product: Methyl 3-bromo-2-hydroxy- 5-phenylbenzoate Recryst->Final

Figure 2: Operational workflow for the standard bromination protocol (Method A).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poly-bromination Excess reagent or high temperature.Strictly control temperature (< 25°C). Use exactly 1.05 eq of

. Switch to Method B (NBS).
Incomplete Reaction Moisture in solvent or old reagent.Use Glacial AcOH.[2] Ensure

is fresh. Increase time, not temperature.
Low Yield Product solubility in AcOH/Water mix.Increase the volume of ice water during quench to force precipitation.
Impurity (Phenyl bromination) High reactivity of biphenyl system.This is rare with deactivated esters, but if observed, lower temp to 0°C.

References

  • El-Kabbani, O., et al. (2009).[4] "Structure-Guided Design, Synthesis, and Evaluation of Salicylic Acid-Based Inhibitors Targeting a Selectivity Pocket in the Active Site of Human 20α-Hydroxysteroid Dehydrogenase (AKR1C1)." Journal of Medicinal Chemistry, 52(10), 3265–3273. (Describes the synthesis and utility of 3-bromo-5-phenylsalicylic acid derivatives). Link

  • O'Doherty, G. A., & Sharif, E. U. (2014).[7] "Regioselective Bromination: An Approach to the D-Ring of the Gilvocarcins." Heterocycles, 88(2), 1275. (Validates NBS conditions for sensitive salicylate esters). Link

  • Mamat, C., et al. (2007).[3] "Regioselective synthesis of 5-alkylsalicylates...". Journal of Organic Chemistry, 72(16), 6273-6275.[3] (Provides background on 5-substituted salicylate reactivity). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.

Sources

Application

Application Notes and Protocols for the Catalyic Hydrogenation of Methyl 2-hydroxy-5-phenylbenzoate

Introduction: The Strategic Importance of Hydrogenating Biphenyl Scaffolds Methyl 2-hydroxy-5-phenylbenzoate is a biphenyl derivative of significant interest in the synthesis of fine chemicals and pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Hydrogenating Biphenyl Scaffolds

Methyl 2-hydroxy-5-phenylbenzoate is a biphenyl derivative of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. The selective hydrogenation of one or both of its aromatic rings unlocks access to a diverse range of molecular architectures, including cyclohexylbenzene derivatives, which are valuable building blocks. For instance, the partial hydrogenation product, Methyl 2-hydroxy-5-cyclohexylbenzoate, can be a precursor to compounds with applications in materials science and as specialty chemicals. Complete hydrogenation to Methyl 2-hydroxy-5-cyclohexylcyclohexanoate provides access to fully saturated ring systems, which are often explored in drug discovery to modulate physicochemical properties such as solubility and metabolic stability.

This technical guide provides a comprehensive overview of the catalytic hydrogenation of Methyl 2-hydroxy-5-phenylbenzoate, detailing various protocols, the rationale behind experimental choices, and troubleshooting advice for common challenges. The protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Core Principles: Mechanistic Insights into Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, and in the context of aromatic systems, it involves the reduction of the aromatic ring(s). The reaction is typically carried out using a heterogeneous catalyst, most commonly a transition metal supported on a high-surface-area material like carbon.

The generally accepted mechanism for the hydrogenation of aromatic rings on a metal catalyst surface involves the following key steps:

  • Adsorption of Reactants: Both the aromatic substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the adsorbed aromatic ring. This is a stepwise process, and partially hydrogenated intermediates remain bound to the catalyst surface.

  • Desorption of the Product: Once the hydrogenation is complete, the saturated product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate, selectivity, and yield. For a substituted biphenyl system like Methyl 2-hydroxy-5-phenylbenzoate, the electronic and steric effects of the hydroxyl and methyl ester groups will influence the adsorption of the molecule onto the catalyst surface and, consequently, the regioselectivity of the hydrogenation.

Experimental Protocols

Protocol 1: Selective Hydrogenation to Methyl 2-hydroxy-5-cyclohexylbenzoate using Palladium on Carbon (Pd/C)

This protocol aims for the selective hydrogenation of the unsubstituted phenyl ring, leaving the substituted benzoate ring intact. Palladium on carbon is a versatile and widely used catalyst for hydrogenation reactions.[1]

Materials:

  • Methyl 2-hydroxy-5-phenylbenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar to the reactor vessel.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add 10% Pd/C to the reactor. The catalyst loading can be in the range of 5-10 mol% relative to the substrate.

  • Solvent and Substrate Addition: Add ethanol to the reactor to create a slurry with the catalyst. Then, add the Methyl 2-hydroxy-5-phenylbenzoate. The typical substrate concentration is 0.1-0.5 M.

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen. Following the nitrogen purge, purge the system with hydrogen gas three times.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen from the gas reservoir. Alternatively, small aliquots can be carefully withdrawn at intervals and analyzed by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal and Product Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol. The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is chosen for its high activity and relative cost-effectiveness.[1] The carbon support provides a high surface area for the palladium nanoparticles.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

  • Pressure and Temperature: Milder conditions (lower pressure and temperature) are initially chosen to favor the selective hydrogenation of the less sterically hindered and more electron-rich (unsubstituted) phenyl ring.

Protocol 2: Complete Hydrogenation to Methyl 2-hydroxy-5-cyclohexylcyclohexanoate using Rhodium on Alumina (Rh/Al₂O₃)

This protocol is designed for the exhaustive hydrogenation of both aromatic rings. Rhodium-based catalysts are often more active than palladium for the hydrogenation of aromatic systems.[2]

Materials:

  • Methyl 2-hydroxy-5-phenylbenzoate

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: Prepare the high-pressure autoclave as described in Protocol 1.

  • Catalyst and Substrate Loading: Under an inert atmosphere, add 5% Rh/Al₂O₃ (5-10 mol%) to the autoclave, followed by methanol and then Methyl 2-hydroxy-5-phenylbenzoate.

  • System Purge: Seal the autoclave and perform the nitrogen and hydrogen purge cycles as previously described.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to a higher pressure (e.g., 500-1000 psi) and heat to a higher temperature (e.g., 80-120 °C).

  • Reaction Monitoring and Work-up: Follow the monitoring and work-up procedures outlined in Protocol 1. The complete hydrogenation will result in a greater uptake of hydrogen compared to the selective hydrogenation.

  • Product Isolation and Purification: After catalyst removal, the solvent is evaporated. The resulting product, Methyl 2-hydroxy-5-cyclohexylcyclohexanoate, may be a mixture of diastereomers, which could be analyzed and potentially separated by chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium on Alumina is selected for its superior ability to hydrogenate aromatic rings under more forcing conditions.[2]

  • Solvent: Methanol is often used in hydrogenations and can be a good solvent for the starting material and product.

  • Pressure and Temperature: The more forcing conditions (higher pressure and temperature) are necessary to overcome the aromaticity of both rings and drive the reaction to completion.

Protocol 3: Transfer Hydrogenation using Raney Nickel

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, instead utilizing a hydrogen donor molecule. Raney nickel is a cost-effective and highly active catalyst for this purpose.[3][4]

Materials:

  • Methyl 2-hydroxy-5-phenylbenzoate

  • Raney Nickel (slurry in water or ethanol)

  • 2-Propanol (as both solvent and hydrogen donor)

  • Round-bottom flask with a reflux condenser

  • Nitrogen gas (inert)

Procedure:

  • Flask Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-hydroxy-5-phenylbenzoate.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. The amount of Raney Nickel can be significant, often used in excess by weight relative to the substrate.

  • Solvent Addition: Add 2-propanol to the flask.

  • Reaction Initiation: Heat the reaction mixture to reflux under a nitrogen atmosphere. The 2-propanol serves as the hydrogen donor, being oxidized to acetone in the process.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Separation and Product Isolation: Carefully decant the solution away from the Raney Nickel, which will settle at the bottom of the flask. The catalyst can be washed with a small amount of 2-propanol. The combined organic solutions are then concentrated under reduced pressure. The crude product can be purified as needed.

Causality Behind Experimental Choices:

  • Catalyst and Hydrogen Source: Raney Nickel is a highly active hydrogenation catalyst.[3] 2-Propanol is a common and effective hydrogen donor for transfer hydrogenation reactions.[4] This method avoids the need for high-pressure hydrogen gas, making it more accessible in some laboratory settings.

Data Presentation: Comparative Overview of Protocols

ParameterProtocol 1 (Pd/C)Protocol 2 (Rh/Al₂O₃)Protocol 3 (Raney Ni)
Target Product Methyl 2-hydroxy-5-cyclohexylbenzoateMethyl 2-hydroxy-5-cyclohexylcyclohexanoateMixture, depending on conditions
Catalyst 10% Pd/C5% Rh/Al₂O₃Raney Nickel
Hydrogen Source H₂ gasH₂ gas2-Propanol
Pressure 50-100 psi500-1000 psiAtmospheric
Temperature 25-50 °C80-120 °CReflux (approx. 82 °C)
Typical Solvent EthanolMethanol2-Propanol
Key Advantage Selectivity for one ringComplete hydrogenationNo high-pressure H₂ needed

Experimental Workflow Visualization

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Reactor Preparation Load_Cat Catalyst Loading Prep->Load_Cat Load_Sub Substrate & Solvent Addition Load_Cat->Load_Sub Purge System Purge (N₂ then H₂) Load_Sub->Purge React Pressurize & Heat (Stirring) Purge->React Monitor Reaction Monitoring React->Monitor Cooldown Cooldown & Vent Monitor->Cooldown Filter Catalyst Filtration Cooldown->Filter Isolate Product Isolation Filter->Isolate

Caption: General workflow for heterogeneous catalytic hydrogenation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or halide impurities)- Insufficient hydrogen pressure or temperature- Poor mixing- Use fresh, high-quality catalyst.- Purify the starting material.- Increase hydrogen pressure and/or temperature incrementally.- Ensure efficient stirring.
Incomplete Conversion - Insufficient reaction time- Catalyst deactivation- Equilibrium reached- Extend the reaction time.- Add a fresh portion of catalyst.- Increase hydrogen pressure.
Low Selectivity (Over-reduction) - Reaction conditions too harsh (high temperature/pressure)- Catalyst is too active- Reduce temperature and/or pressure.- Switch to a less active catalyst (e.g., Pd/C instead of Rh/Al₂O₃ for selective hydrogenation).
Side Reactions (e.g., Ester Hydrolysis) - Presence of water or acidic/basic impurities- High reaction temperatures- Use anhydrous solvents.- Neutralize the starting material if necessary.- Perform the reaction at a lower temperature.

Safety Precautions

Catalytic hydrogenation reactions, especially those involving high-pressure hydrogen gas and pyrophoric catalysts, must be conducted with extreme caution.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be carried out in a well-ventilated fume hood, away from ignition sources.[5][6]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[6] Never allow the catalyst to dry in the air. Quench the catalyst carefully after filtration.

  • High-Pressure Equipment: All high-pressure reactors must be regularly inspected and pressure-tested. Always follow the manufacturer's operating instructions.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The catalytic hydrogenation of Methyl 2-hydroxy-5-phenylbenzoate is a versatile transformation that can be tailored to yield either the partially or fully saturated product. The choice of catalyst and reaction conditions is paramount in achieving the desired outcome. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully perform these reactions, with an emphasis on safety, efficiency, and selectivity. Careful optimization of the reaction parameters for specific applications will likely be necessary to achieve optimal results.

References

  • ResearchGate. (2025, August 7). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent | Request PDF. Retrieved from [Link]

  • MDPI. (2024, October 17). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Retrieved from [Link]

  • ACS Publications. (2025). Heterogeneous Bismuth Nanocatalyst for Selective Hydrogenation of Alkenes | ACS Applied Nano Materials. Retrieved from [Link]

  • RSC Publishing. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2 - New Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2025, January 28). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C) : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Unknown. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • MDPI. (2022, November 20). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Pd/C promotes C–H bond activation and oxidation of p-hydroxybenzoate during hydrogenolysis of poplar. Retrieved from [Link]

  • ResearchGate. (2025, August 10). On the fluorescence of methyl salicylate: The significance of its IMHB. Retrieved from [Link]

  • RSC Publishing. (2015, May 5). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Retrieved from [Link]

  • MDPI. (2023, December 28). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]

  • Unknown. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • PMC - NIH. (2026, February 25). Highly selective and practical hydrogenation of functionalized (hetero)arenes. Retrieved from [Link]

  • Rasayan. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Platinum Oxide (PtO2): A Potent Hydrosilylation Catalyst. Retrieved from [Link]

  • Unknown. (n.d.). Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO 2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane. Retrieved from [Link]

  • MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601512A - Efficient preparation method of methyl salicylate.
  • ResearchGate. (n.d.). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol | Request PDF. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The electrocatalytic hydrogenation of fused poly cyclic aromatic compounds at Raney nickel electrodes: the influence of catalyst activation and electrolysis conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof.
  • YouTube. (2021, November 30). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2022, March 10). Selective modification of hydroxyl groups in lignin model compounds by ruthenium-catalyzed transfer hydrogenation - Dalton Transactions. Retrieved from [Link]

  • Unknown. (n.d.). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction/Hydrogenation of Aromatic Rings | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF. Retrieved from [Link]

  • Unknown. (2022, March 20). Parr Hydrogenation Apparatus Safety procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • PMC. (n.d.). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-5-phenylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-phenylbenzoate. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will focus primarily on the Fischer-Speier esterification of 2-hydroxy-5-phenylbenzoic acid, the most direct and frequently employed synthetic route.

Core Synthesis Protocol: Fischer Esterification

The Fischer esterification is a classic and effective method for converting carboxylic acids to esters. However, its reversible nature demands careful control of reaction conditions to achieve high yields.[1]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-phenylbenzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-phenylbenzoic acid (1.0 equivalent).

  • Reagent Addition: Add anhydrous methanol in a significant excess (e.g., 20-40 equivalents). The methanol will serve as both a reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically at a loading of 5-10 mol%.[1][2]

  • Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-12 hours. The reaction progress should be monitored by an appropriate analytical method like Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.[3]

    • Wash the organic layer with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or silica gel column chromatography to yield pure Methyl 2-hydroxy-5-phenylbenzoate.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem: My reaction yield is very low or I've isolated no product.

  • Probable Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, significantly reducing the yield.

    • Suggested Solution: To drive the reaction forward, you must remove water as it forms or use a large excess of one reactant.

      • Excess Alcohol: Using methanol as the solvent creates a large molar excess, which, according to Le Châtelier's principle, pushes the equilibrium towards the ester product.[2][3] A molar ratio of p-hydroxybenzoic acid to methanol of 1:3 has been shown to increase yield significantly, with some protocols using a much larger excess.[2]

      • Water Removal: For higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For methanol, ensuring all reagents and glassware are scrupulously dry is critical.

  • Probable Cause 2: Insufficient Catalyst. Strong acids are required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] Insufficient catalysis will result in a very slow or stalled reaction.

    • Suggested Solution: Ensure you are using a strong acid catalyst like H₂SO₄ or p-TsOH. The catalyst loading should be adequate, typically between 5-10 mol% relative to the carboxylic acid.

  • Probable Cause 3: Inadequate Reaction Time or Temperature. Esterification reactions can be slow and require sufficient thermal energy to overcome the activation energy barrier.

    • Suggested Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction's progress using TLC. If the reaction stalls (i.e., no further change in the ratio of starting material to product), extending the reflux time may be necessary. For some benzoic acid esterifications, reflux times can extend up to 30 hours.[3]

Problem: The reaction stalls and fails to reach completion.

  • Probable Cause: Impure Reagents. The presence of water in your starting carboxylic acid, methanol, or solvent will inhibit the reaction.

    • Suggested Solution: Use anhydrous methanol. If necessary, dry the 2-hydroxy-5-phenylbenzoic acid in a vacuum oven before use. Ensure all glassware is oven-dried.

  • Probable Cause: Steric Hindrance. While not extreme in this molecule, steric factors can influence reaction rates. The rate of esterification can be lower if the alkyl groups are bulky.[2]

    • Suggested Solution: While you cannot change the molecule, this factor reinforces the need for optimal conditions: ensure adequate catalyst loading and sufficient reaction time at reflux to overcome any steric barriers.

Problem: I am observing significant side product formation.

  • Probable Cause: Etherification of the Phenolic Hydroxyl Group. The starting material contains a phenolic -OH group which can, under acidic conditions, potentially undergo etherification with methanol.

    • Suggested Solution: Fischer esterification conditions generally favor the esterification of the carboxylic acid over the etherification of the phenol. Carboxylic acids are more acidic and readily protonated, making the carbonyl carbon a better electrophile. To minimize this side reaction, avoid excessively harsh conditions (e.g., very high temperatures for prolonged periods or extremely high catalyst loading). Standard reflux temperatures for methanol are usually sufficient.

  • Probable Cause: Polymerization/Condensation. Phenol-containing carboxylic acids can sometimes undergo polycondensation as an impurity.

    • Suggested Solution: Using a well-controlled azeotropic distillation method to remove water can help produce a highly pure product, avoiding such side reactions.

Problem: I am having difficulty isolating and purifying the final product.

  • Probable Cause 1: The Product is an Oil or Gummy Solid. Many esters, especially those with moderate molecular weight, may not be crystalline solids at room temperature, making recrystallization challenging or impossible.[3][4]

    • Suggested Solution: If recrystallization fails, silica gel column chromatography is the preferred method of purification.[3][4] A good starting eluent system would be a mixture of hexane and ethyl acetate, beginning with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity.[4]

  • Probable Cause 2: Emulsion during Aqueous Work-up. The presence of both polar (hydroxyl, ester) and non-polar (biphenyl) functionalities can lead to the formation of emulsions during the separation of organic and aqueous layers.[3]

    • Suggested Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently.[3] Alternatively, the mixture can be filtered through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification?

A1: The reaction involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[1]

// Nodes Start [label="Carboxylic Acid +\nAlcohol"]; Protonation [label="Protonated\nCarboxylic Acid"]; Attack [label="Tetrahedral\nIntermediate"]; ProtonTransfer [label="Protonated\nIntermediate"]; Elimination [label="Water Elimination"]; Product [label="Ester"];

// Edges Start -> Protonation [label="+ H⁺ (cat.)"]; Protonation -> Attack [label="+ Methanol"]; Attack -> ProtonTransfer [label="Proton Transfer"]; ProtonTransfer -> Elimination [label="- H₂O"]; Elimination -> Product [label="- H⁺ (cat.)"];

// Styling node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; } ` Caption: Fischer Esterification Reaction Mechanism.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to achieve good separation between the more polar starting material (2-hydroxy-5-phenylbenzoic acid) and the less polar product (Methyl 2-hydroxy-5-phenylbenzoate). Spot the reaction mixture alongside standards of the starting material. The reaction is complete when the starting material spot has disappeared.

Q3: Are there any alternative methods if Fischer esterification fails?

A3: Yes. If acidic conditions are problematic for your substrate, you can use alternative methods. One common approach is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the ester. This method is often higher yielding but involves an extra synthetic step.

Q4: What is the best way to remove the unreacted carboxylic acid during work-up?

A4: Washing the organic layer with a mild base is highly effective. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal because it reacts with the unreacted carboxylic acid to form a water-soluble sodium salt, which is extracted into the aqueous layer.[3] It also neutralizes the strong acid catalyst. Acidifying this aqueous layer with HCl should precipitate any unreacted benzoic acid, allowing for its recovery.[1]

Data Summary

The following table provides a comparison of typical conditions used for the Fischer esterification of various benzoic acid derivatives, which can serve as a starting point for optimization.

SubstrateAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[3]
p-Hydroxybenzoic AcidEthanolH₂SO₄Reflux295[3]
p-Hydroxybenzoic AcidMethanolH₂SO₄90-951+86.1[2]
Substituted Benzoic AcidsBenzyl AlcoholZr(Cp)₂(CF₃SO₃)₂80-<50[3]
p-Cresotinic AcidEthanolH₂SO₄Reflux870[5]

// Nodes Start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEquilibrium [label="Is Equilibrium Shifted\nTowards Products?"]; CheckCatalyst [label="Is Catalyst Sufficient\nand Active?"]; CheckConditions [label="Are Reaction Time &\nTemperature Adequate?"]; CheckPurity [label="Are Reagents Anhydrous\nand Pure?"];

Sol_Excess [label="Use Large Excess of Methanol\n(Solvent)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Water [label="Ensure Anhydrous Conditions", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst [label="Use 5-10 mol% H₂SO₄ or p-TsOH", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Conditions [label="Reflux for 4-12h, Monitor by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Purity [label="Dry Reagents and Glassware", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Success [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckEquilibrium; CheckEquilibrium -> CheckCatalyst [label="Yes"]; CheckEquilibrium -> Sol_Excess [label="No"]; Sol_Excess -> CheckCatalyst;

CheckCatalyst -> CheckConditions [label="Yes"]; CheckCatalyst -> Sol_Catalyst [label="No"]; Sol_Catalyst -> CheckConditions;

CheckConditions -> CheckPurity [label="Yes"]; CheckConditions -> Sol_Conditions [label="No"]; Sol_Conditions -> CheckPurity;

CheckPurity -> Success [label="Yes"]; CheckPurity -> Sol_Purity [label="No"]; Sol_Purity -> Success; } ` Caption: Troubleshooting Workflow for Low Yield Optimization.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
  • CABI Digital Library. (n.d.). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative.
  • Unknown. (n.d.). Preparation of Methyl Benzoate.
  • Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation.
  • PMC. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA.
  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • PMC - NIH. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
  • Unknown. (n.d.). METHYL p-HYDROXYBENZOATE.
  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • Google Patents. (n.d.). KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate.
  • TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.

Sources

Optimization

Technical Support Center: Purification Strategies for Methyl 2-hydroxy-5-phenylbenzoate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for isolating Methyl 2-hydroxy-5-phenylbenzoate (also known as methyl 5-phenylsalicylate) from unreacted starting materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for isolating Methyl 2-hydroxy-5-phenylbenzoate (also known as methyl 5-phenylsalicylate) from unreacted starting materials.

Depending on your synthetic strategy—either the Fischer esterification of 5-phenylsalicylic acid[1] or the Suzuki-Miyaura cross-coupling of methyl 5-bromosalicylate[2]—the impurity profile will dictate your purification methodology. This guide is designed for researchers and drug development professionals who require high-purity compounds for downstream applications.

Route A: Fischer Esterification Troubleshooting

Context: Synthesis via 5-phenylsalicylic acid + Methanol + Acid Catalyst (e.g., H₂SO₄)[3]. Impurity Profile: Unreacted 5-phenylsalicylic acid, methanol, and acid catalyst.

Frequently Asked Questions

Q: Why am I losing product yield when washing with 1M NaOH to remove unreacted 5-phenylsalicylic acid? A: This is a classic pKa mismatch error. Methyl 2-hydroxy-5-phenylbenzoate contains a free phenolic hydroxyl group. The pKa of a typical phenol is ~10.0, while the pKa of the carboxylic acid in 5-phenylsalicylic acid is ~3.0. Strong bases like NaOH (pH ~14) will deprotonate both the unreacted carboxylic acid and the phenolic OH of your desired product, pulling your target ester into the aqueous layer. You must use a weaker base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), which is basic enough to deprotonate the carboxylic acid but leaves the phenol intact.

Q: How do I ensure the complete removal of methanol and sulfuric acid? A: Methanol is highly water-soluble but can partition into organic solvents like ethyl acetate during extraction. A dedicated brine wash followed by drying over anhydrous Na₂SO₄ and rotary evaporation under high vacuum is required. Sulfuric acid is easily neutralized and removed during the initial NaHCO₃ wash.

Protocol 1: Step-by-Step Acid-Base Extraction Workflow
  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization & Extraction: Wash the organic layer with equal volumes of saturated aqueous NaHCO₃ (3 x 50 mL).

    • Self-Validation Step: Check the pH of the aqueous wash; it should remain basic (pH > 8). If it turns acidic, the unreacted acid/catalyst is not fully neutralized. Repeat the wash.

  • Dehydration: Wash the organic layer with Brine (1 x 50 mL) to remove residual water and partitioned methanol.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Validation: Run a TLC (Hexanes:EtOAc 4:1). The product ester will have a significantly higher Rf than the starting acid, which will remain at the baseline.

G Crude Crude Mixture (Ester, Acid, MeOH) Dilute Dilute with EtOAc Crude->Dilute Wash1 Wash with sat. NaHCO3 Dilute->Wash1 AqLayer Aqueous Layer (Na-salt of Acid, MeOH) Wash1->AqLayer Discard OrgLayer Organic Layer (Product Ester) Wash1->OrgLayer Keep Brine Brine Wash & Na2SO4 Dry OrgLayer->Brine Pure Pure Methyl 2-hydroxy- 5-phenylbenzoate Brine->Pure

Caption: Workflow for the acid-base extraction of Methyl 2-hydroxy-5-phenylbenzoate.

Route B: Suzuki-Miyaura Coupling Troubleshooting

Context: Synthesis via methyl 5-bromosalicylate + phenylboronic acid + Pd catalyst[2]. Impurity Profile: Unreacted methyl 5-bromosalicylate, phenylboronic acid, and palladium black/ligands.

Frequently Asked Questions

Q: My column chromatography fractions are contaminated with a streaking impurity. What is it, and how do I remove it? A: The streaking impurity is unreacted phenylboronic acid (or its boroxine anhydride). Boronic acids interact strongly with the hydroxyl groups on bare silica gel, causing severe tailing that co-elutes with the product. To resolve this, perform a pre-column oxidative workup: stirring the crude mixture with a mild aqueous hydrogen peroxide (H₂O₂) solution converts the unreacted phenylboronic acid into phenol. Phenol has a distinct, non-streaking Rf value and is easily separated via silica gel chromatography.

Q: How do I separate the product from unreacted methyl 5-bromosalicylate? A: Both the starting material and the product are phenolic esters, meaning acid-base extraction cannot separate them. They must be separated by column chromatography. The introduction of the phenyl ring slightly decreases the polarity of the product compared to the bromide.

  • Self-Validation Step: Confirm separation via ¹H NMR. The pure product will show additional aromatic protons (7.3–7.6 ppm) and the disappearance of the distinct bromide-adjacent aromatic proton splitting pattern.

Q: The product has a dark grey/brown tint. How do I remove residual Palladium? A: Palladium nanoparticles (Pd black) and soluble Pd-ligand complexes often bleed through silica. You must use a functionalized silica scavenger (e.g., SiliaMetS® Thiol) or filter the crude mixture through a tightly packed pad of Celite before chromatography.

Protocol 2: Step-by-Step Boronic Acid Quench and Chromatography
  • Oxidative Quench: To the crude reaction mixture, add 10% aqueous H₂O₂ (10 mL per mmol of boronic acid) and stir at room temperature for 30 minutes to oxidize residual phenylboronic acid to phenol.

  • Extraction: Extract the mixture with Dichloromethane (3 x 20 mL) and wash with water.

  • Palladium Scavenging: Add a silica-based thiol scavenger (e.g., 3-mercaptopropyl-functionalized silica gel) to the organic layer and stir for 1 hour at 40°C.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger and trapped Pd black. Rinse the pad with Dichloromethane.

  • Chromatography: Concentrate the filtrate and load it onto a silica gel column. Elute with a carefully optimized gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Final Validation: Pool fractions based on TLC. The product (Methyl 2-hydroxy-5-phenylbenzoate) will elute slightly faster than the oxidized phenol byproduct and the unreacted bromide.

G Crude Crude Suzuki Mixture (Product, Boronic Acid, Pd) Oxidation H2O2 Treatment (Oxidize Boronic Acid to Phenol) Crude->Oxidation Scavenge Thiol Silica Scavenger (Trap Soluble Pd) Oxidation->Scavenge Filter Celite Filtration (Remove Pd Black & Scavenger) Scavenge->Filter Column Silica Gel Chromatography (Hexanes/EtOAc Gradient) Filter->Column Pure Pure Methyl 2-hydroxy- 5-phenylbenzoate Column->Pure

Caption: Purification workflow for Suzuki-Miyaura coupling products, including Pd scavenging.

Quantitative Data: Impurity Profiling & Removal Matrix

Use this table to quickly identify the physical properties of your unreacted starting materials and select the appropriate removal strategy.

ImpurityApprox. pKaPolarity / TLC CharacteristicsPrimary Removal Strategy
5-Phenylsalicylic acid ~3.0High (Stays at baseline on TLC)Liquid-liquid extraction (Wash with sat. NaHCO₃)
Methanol ~15.5Very High (Water soluble)Aqueous Brine wash, Rotary Evaporation
Phenylboronic acid ~8.8Streaks heavily on bare silicaH₂O₂ oxidation to phenol, followed by Chromatography
Methyl 5-bromosalicylate ~10.0Medium (Similar Rf to product)Silica Gel Column Chromatography (Gradient elution)
Palladium (Catalyst) N/AVariable (Causes dark discoloration)Thiol-functionalized silica scavenging / Celite pad

References

  • Process for preparing zinc salt of salicyclic acid compound - European Patent Office - EP 0322091 A2 (Details on 5-phenylsalicylic acid properties).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts (Mechanistic and protocol standards for cross-coupling).
  • Fischer-Speier esterification - Wikipedia (Standard conditions and mechanistic overview for direct acylation).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Esterification Yields of 5-Phenylsalicylic Acid

Welcome to the technical support center for the esterification of 5-phenylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 5-phenylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 5-phenylsalicylate esters. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Reaction Selection

Question 1: I am experiencing very low yields when trying to esterify 5-phenylsalicylic acid using standard Fischer esterification conditions. What are the likely causes?

Answer:

Low yields in the Fischer esterification of 5-phenylsalicylic acid are a common issue stemming from several factors inherent to the substrate and the reaction mechanism.

  • Steric Hindrance: The bulky phenyl group at the 5-position, while not directly adjacent to the carboxylic acid, can sterically hinder the approach of the alcohol to the carbonyl carbon. This is particularly pronounced with bulkier alcohols.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the carbonyl oxygen, making its protonation (the first step in Fischer esterification) less favorable.

  • Reversibility of the Reaction: Fischer esterification is an equilibrium-controlled process. The water generated as a byproduct can hydrolyze the newly formed ester, shifting the equilibrium back towards the starting materials.[1]

  • Reduced Nucleophilicity of the Phenolic Hydroxyl: While you are targeting the carboxylic acid, it's worth noting that the phenolic hydroxyl group in salicylic acid derivatives is a poor nucleophile due to the delocalization of its lone pair of electrons into the aromatic ring. This makes it less likely to interfere but also highlights the generally subdued reactivity of this class of molecules under these conditions.

Recommendation: To drive the equilibrium forward, use a large excess of the alcohol (if feasible, it can be used as the solvent) and ensure efficient removal of water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Question 2: Which esterification method is most suitable for a sterically hindered substrate like 5-phenylsalicylic acid?

Answer:

For sterically hindered substrates, it is often necessary to move away from equilibrium-driven reactions like the Fischer esterification towards methods that utilize more reactive intermediates. Here is a comparison of suitable methods:

Method Conditions Advantages Disadvantages Typical Yields (Hindered Substrates)
Fischer-Speier Esterification Acid catalyst (e.g., H₂SO₄, TsOH), heat, excess alcoholInexpensive reagents, simple setupEquilibrium-limited, harsh conditions, potential for side reactionsVariable, often low to moderate
Steglich Esterification DCC or EDC, DMAP, room temperatureMild conditions, high yields for hindered substrates, not equilibrium-limitedStoichiometric byproducts (urea), cost of reagentsGood to excellent[2]
Mitsunobu Reaction PPh₃, DEAD or DIAD, room temperatureVery mild conditions, inversion of stereochemistry at the alcohol, high yieldsStoichiometric phosphine oxide byproduct, cost and sensitivity of reagentsGood to excellent, even for very hindered systems[3][4]

Recommendation: For 5-phenylsalicylic acid, Steglich esterification is an excellent starting point due to its mild conditions and effectiveness with hindered substrates.[2] If the alcohol is also sterically hindered or sensitive, the Mitsunobu reaction offers a powerful alternative, though it involves more complex reagents and purification.[3][4]

Troubleshooting Specific Methods

Question 3: I'm attempting a Steglich esterification of 5-phenylsalicylic acid, but my yield is still low and I'm seeing a lot of a white precipitate that isn't my product.

Answer:

The primary suspect for the white precipitate in a Steglich esterification is N,N'-dicyclohexylurea (DCU), the byproduct of the coupling agent DCC. While its precipitation helps drive the reaction, incomplete reaction or side reactions can lead to low yields of the desired ester.

  • Formation of N-acylurea: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot react with the alcohol. This is more likely to occur if the alcohol is a poor nucleophile or if its concentration is low. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is crucial to prevent this by forming a more reactive acylpyridinium intermediate.[2]

  • Incomplete Reaction: Ensure all reagents are anhydrous, as water can consume the activated intermediate. Also, allow sufficient reaction time, monitoring by Thin Layer Chromatography (TLC) is highly recommended.

  • Purification Issues: DCU is often removed by filtration. However, some can remain dissolved in the reaction mixture. To improve its removal, the reaction solvent (often dichloromethane or THF) can be evaporated and the residue taken up in a solvent in which DCU is sparingly soluble, such as diethyl ether or ethyl acetate, followed by cooling and filtration.

Workflow for a Successful Steglich Esterification:

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 5-phenylsalicylic acid, alcohol, and DMAP in anhydrous solvent add_dcc Add DCC solution dropwise at 0°C reagents->add_dcc Cool warm_rt Warm to room temperature and stir until completion (monitor by TLC) add_dcc->warm_rt filter_dcu Filter off precipitated DCU warm_rt->filter_dcu wash Wash filtrate with dilute acid, bicarbonate solution, and brine filter_dcu->wash dry_purify Dry organic layer and purify (e.g., column chromatography) wash->dry_purify

Caption: A typical workflow for performing a Steglich esterification.

Question 4: I am considering the Mitsunobu reaction for a particularly challenging esterification with a hindered secondary alcohol. What are the critical parameters for success?

Answer:

The Mitsunobu reaction is an excellent choice for coupling sterically hindered substrates. However, it is sensitive to several parameters:

  • Acidity of the Nucleophile: The carboxylic acid (in this case, 5-phenylsalicylic acid) must have a pKa of less than ~13 to effectively protonate the betaine intermediate formed from triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD). 5-phenylsalicylic acid is sufficiently acidic for this.

  • Reagent Purity and Stoichiometry: Use high-purity reagents. The stoichiometry is critical; typically, a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is used.

  • Order of Addition: The standard protocol involves adding the azodicarboxylate slowly to a cooled solution of the carboxylic acid, alcohol, and phosphine. This minimizes side reactions.

  • Sonication for Hindered Substrates: For extremely hindered systems, reaction rates can be prohibitively slow. Research has shown that using high concentrations (e.g., 1-3 M) combined with sonication can dramatically accelerate the reaction, reducing reaction times from days to minutes.[3][5]

  • Workup and Purification: The primary challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts. Purification is almost always achieved by column chromatography.

Troubleshooting Decision Tree for Low Mitsunobu Yields:

Mitsunobu_Troubleshooting Start Low Yield in Mitsunobu Reaction Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct (slight excess of PPh3/DEAD)? Check_Reagents->Check_Stoichiometry Yes Fix_Reagents Fix_Reagents Check_Reagents->Fix_Reagents Purify/dry reagents Check_Addition Was DEAD/DIAD added slowly at 0°C? Check_Stoichiometry->Check_Addition Yes Fix_Stoichiometry Fix_Stoichiometry Check_Stoichiometry->Fix_Stoichiometry Adjust stoichiometry Consider_Sonication Are substrates highly hindered? Check_Addition->Consider_Sonication Yes Fix_Addition Fix_Addition Check_Addition->Fix_Addition Optimize addition protocol Optimize_Purification Product loss during purification? Consider_Sonication->Optimize_Purification No Try_Sonication Try_Sonication Consider_Sonication->Try_Sonication Try high concentration with sonication Fix_Purification Fix_Purification Optimize_Purification->Fix_Purification Optimize chromatography conditions

Caption: A decision tree for troubleshooting low yields in the Mitsunobu reaction.

Side Reactions & Purification

Question 5: Are there any specific side reactions I should be aware of when esterifying 5-phenylsalicylic acid?

Answer:

Yes, beyond the general side reactions of each esterification method, the structure of 5-phenylsalicylic acid presents a few specific possibilities:

  • Polymerization: Under harsh acidic conditions, such as those in Fischer esterification, salicylic acids can undergo self-esterification to form polymeric byproducts.[6] This is due to the presence of both a carboxylic acid and a phenolic hydroxyl group on the same molecule. While the phenolic hydroxyl is not very nucleophilic, at high temperatures and with strong acid catalysts, this can become a competing pathway.

  • Reactions on the Phenyl Substituent: While generally stable, under very harsh acidic and oxidative conditions, the appended phenyl ring could potentially undergo sulfonation (if using sulfuric acid) or other electrophilic aromatic substitution reactions. This is less likely under the milder conditions of Steglich or Mitsunobu reactions.

  • Esterification of the Phenolic Hydroxyl: It is possible, though generally less favorable, to esterify the phenolic hydroxyl group, leading to a diester product if the reaction conditions are not selective. Selective esterification of the carboxylic acid is generally favored, especially under milder conditions. For instance, using carbodiimide-based methods without a strong acid catalyst tends to favor acylation of the more nucleophilic alcohol over the phenol.

Question 6: I have successfully formed my 5-phenylsalicylate ester, but I am struggling with purification. What are the best practices?

Answer:

The purification of sterically hindered esters can be challenging due to their often high crystallinity and potentially similar polarity to byproducts.

  • Initial Workup: A standard aqueous workup is the first step. This typically involves washing the organic layer with a dilute acid (to remove basic catalysts like DMAP or pyridine), followed by a wash with a weak base like sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally a brine wash to aid in drying.

  • Removal of Coupling Agent Byproducts:

    • DCU (from DCC): As mentioned, this is largely insoluble in many organic solvents and can be removed by filtration. Cooling the solution can further precipitate the DCU.

    • Triphenylphosphine oxide (from Mitsunobu): This byproduct can be challenging to remove completely by chromatography. Some strategies include precipitation from a nonpolar solvent like diethyl ether or hexane, or using a polymer-supported triphenylphosphine which can be filtered off after the reaction.

  • Crystallization: If your ester is a solid, recrystallization is often the most effective method for achieving high purity. You will need to screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method. Due to the phenyl group, your product will be relatively nonpolar. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Monitor the fractions carefully by TLC.

Experimental Protocols

Protocol 1: Steglich Esterification of 5-Phenylsalicylic Acid

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenylsalicylic acid (1.0 eq.), the desired alcohol (1.1 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Mitsunobu Reaction of 5-Phenylsalicylic Acid with a Hindered Alcohol

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-phenylsalicylic acid (1.0 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 16-48 hours. Monitor the reaction progress by TLC. For very slow reactions, consider the use of sonication at high concentration as described in the FAQs.[3][5]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Kianmehr, E., & Faghih, N. (2019). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 16(5), 634-651. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Zhang, W., et al. (2013). Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678–o1679. [Link]

  • Argyropoulos, D. S. (1990). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. CA2556388A1.
  • Anastasiou, T. J., & Uhrich, K. E. (2005). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride-esters). Macromolecules, 38(16), 6671–6677. [Link]

  • da Silva, F. M., et al. (2022). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. Molecules, 27(15), 4767. [Link]

  • Wang, C., et al. (2016). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. Journal of the Serbian Chemical Society, 81(1), 1-12. [Link]

  • Narayanan, S., et al. (2002). Esterification of salicylic acid over zeolites using dimethyl carbonate. Applied Catalysis A: General, 225(1-2), 241-250. [Link]

  • Li, J., et al. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 25(1), 223-229. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Daugulis, O., et al. (2011). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 133(35), 13854–13857. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Kim, T. H., et al. (2004). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 34(14), 2505-2511. [Link]

  • Wang, L., et al. (2016). Synthesis method for tert-butyl ester compound. CN105820049A.
  • Lakmini, H. (2020). Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 232-243. [Link]

  • Gong, W. H., et al. (2019). Preparation and use of biphenyl carboxylic acids, alcohols, and esters. WO2019199459A1.
  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Org. Synth. Coll. Vol. 3, p.141 (1955); Vol. 23, p.13 (1943). [Link]

  • Tobisu, M., et al. (2018). Ester dance reaction on the aromatic ring. Science, 360(6396), 1433-1436. [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Kise, N., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Journal of the Electrochemical Society, 162(4), G29-G32. [Link]

Sources

Optimization

preventing hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate during storage

An in-depth technical guide for researchers, scientists, and drug development professionals. Technical Support Center: Stability of Methyl 2-hydroxy-5-phenylbenzoate Welcome to the technical support guide for Methyl 2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Stability of Methyl 2-hydroxy-5-phenylbenzoate

Welcome to the technical support guide for Methyl 2-hydroxy-5-phenylbenzoate. This resource is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability challenges associated with this compound, specifically focusing on the prevention of hydrolysis during storage. We will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and outline best practices for ensuring the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-hydroxy-5-phenylbenzoate, and why is its stability important?

Methyl 2-hydroxy-5-phenylbenzoate is a salicylate ester. Like many esters, its chemical integrity is crucial for experimental reproducibility and, in a pharmaceutical context, for the safety and efficacy of a potential drug product. The primary degradation pathway for this compound during storage is hydrolysis.

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For Methyl 2-hydroxy-5-phenylbenzoate, this involves the cleavage of the ester bond, resulting in the formation of 2-hydroxy-5-phenylbenzoic acid and methanol. This degradation compromises the purity of the sample and can alter its chemical and physical properties.

Q3: What are the main factors that accelerate the hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate?

The rate of hydrolysis is primarily influenced by three factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis[1][2].

  • pH (Presence of Acids or Bases): The reaction is significantly catalyzed by both acidic and basic conditions[3][4].

Oxidative degradation can also be a concern for phenolic compounds, which can be initiated by factors like light and oxygen[3].

Understanding the Degradation Pathway

The hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate is a straightforward yet critical reaction to control. The ester functional group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

Hydrolysis_Mechanism MHB Methyl 2-hydroxy- 5-phenylbenzoate HBA 2-hydroxy-5-phenylbenzoic Acid MHB->HBA Hydrolysis H2O Water (H₂O) MeOH Methanol Catalyst Catalysts (Accelerate Reaction) Catalyst->MHB Acid Acid (H⁺) Base Base (OH⁻)

Caption: Hydrolysis of Methyl 2-hydroxy-5-phenylbenzoate.

Troubleshooting Guide: Identifying and Resolving Hydrolysis

This section addresses specific issues that may indicate sample degradation.

Problem 1: My sample of Methyl 2-hydroxy-5-phenylbenzoate appears clumpy or has changed in appearance.
  • Probable Cause: This is often the first sign of moisture absorption. As the solid material absorbs water from the atmosphere, it can begin to hydrolyze, leading to changes in its physical state. For salicylate compounds, discoloration (often pinkish) can also occur due to contamination, particularly with iron[5].

  • Troubleshooting Steps:

    • Isolate the Sample: Immediately ensure the container is tightly sealed to prevent further moisture ingress.

    • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see Best Practices section below). Was the container left open? Was it stored in a humid environment?

    • Analytical Confirmation: Perform an analytical test (e.g., HPLC, NMR) to confirm and quantify the level of the hydrolyzed product, 2-hydroxy-5-phenylbenzoic acid.

  • Corrective Action: If hydrolysis is confirmed, the batch may need to be purified or discarded. For all future samples, strictly adhere to proper storage protocols. Store the material in a desiccator or a glove box with a controlled inert atmosphere.

Problem 2: Analytical testing (HPLC, NMR) shows a new impurity peak.
  • Probable Cause: If a new peak consistent with the properties of 2-hydroxy-5-phenylbenzoic acid (more polar in reverse-phase HPLC, absence of a methyl ester peak in NMR) is detected, hydrolysis has likely occurred.

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, confirm the identity of the impurity peak using a reference standard for 2-hydroxy-5-phenylbenzoic acid or by using mass spectrometry (MS) detection coupled with your chromatography.

    • Quantify the Extent: Determine the percentage of the hydrolyzed product. This will inform whether the material is still usable for your specific application.

    • Review the Entire Workflow: Consider all points where the material could have been exposed to water or catalytic contaminants—from initial handling to preparation for analysis.

  • Corrective Action: Implement a stability-indicating analytical method to routinely monitor the purity of your batches over time. This proactive approach allows you to detect degradation early.

Troubleshooting_Workflow Start Suspected Hydrolysis? Visual Visual Change Observed? (Clumping, Discoloration) Start->Visual Yes Analytical Impurity Detected via Analytical Method? Start->Analytical No Check_Storage Step 1: Review Storage & Handling Procedures Visual->Check_Storage Quantify Step 2: Quantify Impurity Level (e.g., HPLC, NMR) Analytical->Quantify Check_Storage->Quantify Assess Is Impurity Level Acceptable? Quantify->Assess Use Proceed with Caution Assess->Use Yes Discard Purify or Discard Batch Assess->Discard No Implement Step 3: Implement Corrective Actions (e.g., Use Desiccator, Inert Gas) Use->Implement Discard->Implement

Caption: Decision workflow for troubleshooting hydrolysis.

Best Practices for Storage and Handling

Proactive prevention is the most effective strategy for maintaining the integrity of Methyl 2-hydroxy-5-phenylbenzoate. The stability of hydrolytically degradable polymers, such as salicylate-based poly(anhydride-esters), is significantly improved when samples are stored at low temperatures under an inert atmosphere[2][6].

ParameterRecommendationRationale
Temperature ≤4°C (Refrigerated) Significantly slows the rate of hydrolysis. Studies on similar compounds show minimal degradation at lower temperatures compared to ambient or elevated temperatures[2].
Atmosphere Inert Gas (Nitrogen or Argon) Displaces moisture and oxygen, preventing both hydrolysis and potential oxidative degradation[6][7].
Container Tightly Sealed, Amber Glass Vial Prevents ingress of atmospheric moisture and protects from light, which can initiate oxidative degradation of phenolic compounds[3][8][9].
Environment Dry Location / Desiccator Minimizes ambient moisture exposure when handling the material outside of an inert atmosphere.
Incompatibilities Avoid Strong Bases, Acids, and Oxidizing Agents These substances act as catalysts for degradation or can directly react with the compound[9][10].

Protocol: HPLC Method for Stability Monitoring

This section provides a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for separating Methyl 2-hydroxy-5-phenylbenzoate from its primary hydrolytic degradant.

Objective: To quantify the purity of Methyl 2-hydroxy-5-phenylbenzoate and detect the presence of 2-hydroxy-5-phenylbenzoic acid.

Instrumentation & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid

  • Sample of Methyl 2-hydroxy-5-phenylbenzoate

  • Reference standard of 2-hydroxy-5-phenylbenzoic acid (optional, for peak identification)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-hydroxy-5-phenylbenzoate sample.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm and 310 nm (or DAD scan 200-400 nm)

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 40% B

      • 18-25 min: 40% B (re-equilibration)

  • Data Analysis:

    • The parent compound, Methyl 2-hydroxy-5-phenylbenzoate, will be less polar and thus have a longer retention time.

    • The hydrolysis product, 2-hydroxy-5-phenylbenzoic acid, is more polar due to the carboxylic acid group and will elute earlier.

    • Calculate the purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

This protocol serves as a starting point and should be validated for your specific instrumentation and requirements. Methods for analyzing phenolic compounds frequently employ reversed-phase columns with detection by UV/Vis and mass spectrometry[11].

References

  • MilliporeSigma. (2025).
  • TCI Chemicals. (2025).
  • Journal of AOAC INTERNATIONAL. (2019). Hydrolysis and Redox Factors Affecting Analysis of Common Phenolic Marker Compounds in Botanical Extracts and Finished Products. Oxford Academic.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-methylbenzoic acid(89-56-5).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). US2918491A - Salicylic acid and esters of salicylic acid.
  • SpringerLink. (n.d.). Stability of a salicylate-based poly(anhydride-ester)
  • Fisher Scientific. (2024).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • PubMed. (2010).
  • University of Leeds Library Resources. (2012).
  • Scribd. (n.d.). Methods for Analyzing Phenolic Compounds.
  • Aston University. (1985).
  • PMC. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.

Sources

Troubleshooting

resolving solubility issues of Methyl 2-hydroxy-5-phenylbenzoate in aqueous media

Welcome to the Formulation Troubleshooting Guide for Methyl 2-hydroxy-5-phenylbenzoate (often referred to as methyl 5-phenylsalicylate). As a Senior Application Scientist, I frequently see researchers struggle with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for Methyl 2-hydroxy-5-phenylbenzoate (often referred to as methyl 5-phenylsalicylate).

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. The core of the issue lies in its physicochemical profile: it features a highly lipophilic biphenyl core combined with a methyl ester. While it possesses a phenolic hydroxyl group, strong intramolecular hydrogen bonding with the adjacent ester carbonyl shifts its pKa to approximately 10. Consequently, the molecule remains entirely unionized at physiological pH (7.4), resulting in an estimated cLogP of ~4.8 and an extremely poor aqueous solubility of < 10 µg/mL.

This guide is engineered to help you bypass these thermodynamic barriers, prevent precipitation, and ensure reproducible in vitro and in vivo data.

Formulation Decision Matrix

G Start Methyl 2-hydroxy-5-phenylbenzoate Solubility Optimization InVitro In Vitro Assays Target: < 1 mg/mL Start->InVitro InVivo In Vivo Dosing Target: > 5 mg/mL Start->InVivo Cosolvent Cosolvent + Surfactant (DMSO / Tween 80) InVitro->Cosolvent Complexation Inclusion Complexation (HP-β-CD / PEG-400) InVivo->Complexation SEDDS Lipid Formulation (SEDDS / Emulsion) InVivo->SEDDS Precipitation Precipitation upon aqueous dilution? Cosolvent->Precipitation Complexation->Precipitation Success Stable Aqueous Formulation SEDDS->Success Polymer Add Precipitation Inhibitor (HPMC / PVP-K30) Precipitation->Polymer Yes Precipitation->Success No Polymer->Success

Figure 1: Decision matrix for formulating Methyl 2-hydroxy-5-phenylbenzoate based on assay requirements.

Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO for my cell assays, but it immediately precipitates upon addition to the culture media. Why is this happening, and how do I prevent it? Causality & Solution: This is a classic "solvent shift" phenomenon. While DMSO is fully miscible with water, your compound is not. As DMSO diffuses into the bulk aqueous media, the local concentration of the highly hydrophobic biphenyl moiety exceeds its thermodynamic solubility limit, causing rapid nucleation and crystallization. Resolution: To prevent this, you must lower the thermodynamic energy barrier. Pre-diluting the DMSO stock with a surfactant like Polysorbate 80 (Tween 80) before introduction to the media creates micelles that encapsulate the drug as the DMSO diffuses away, keeping it in a supersaturated, bioavailable state.

Q2: Can I just adjust the pH of the media to dissolve it, similar to how I formulate salicylic acid? Causality & Solution: No. This is a critical formulation error. Salicylic acid has a free carboxylic acid (pKa ~3.0) that easily ionizes at physiological pH. However, Methyl 2-hydroxy-5-phenylbenzoate is an ester. As mentioned, its phenolic hydroxyl has a pKa of ~10. Attempting to raise the pH > 10 to force deprotonation will result in base-catalyzed hydrolysis of the methyl ester via nucleophilic attack by OH⁻ ions. This will rapidly degrade your API into 5-phenylsalicylic acid and methanol, ruining your experiment.

Q3: What is the most effective strategy to achieve >5 mg/mL concentrations for in vivo pharmacokinetic (PK) dosing? Causality & Solution: The most robust approach is Synergistic Inclusion Complexation . The biphenyl tail of the molecule is highly nonpolar and fits perfectly into the hydrophobic cavity of β-cyclodextrins, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility1[1]. By adding a cosolvent like PEG-400, you reduce the dielectric constant of the bulk water. This lowers the energy required to break the drug's crystal lattice, synergistically enhancing the complexation efficiency2[2].

Validated Experimental Protocols
Protocol A: Preparation of a Synergistic HP-β-CD / PEG-400 Formulation

Targeted for high-concentration in vivo dosing.

  • Weighing: Accurately weigh 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) into a clean glass vial.

  • Cosolvent Addition: Add 100 µL of PEG-400 to the vial. Vortex for 30 seconds to ensure uniform dispersion of the polymer.

  • Aqueous Phase: Add 800 µL of sterile Water for Injection (WFI) or PBS (pH 7.4). Stir continuously at 300 rpm until the HP-β-CD is completely dissolved, yielding a clear, slightly viscous solution.

  • API Addition: Gradually add 10 mg of Methyl 2-hydroxy-5-phenylbenzoate to the solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy aids in breaking the crystal lattice, allowing the biphenyl group to enter the cyclodextrin cavity.

  • Equilibration: Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV at ~254 nm. A single sharp peak confirms the absence of degradation (hydrolysis), and comparing the AUC against a standard curve validates the final solubilized concentration.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Targeted for oral solid dosage forms or rapid aqueous reconstitution.

Solid dispersions disrupt the crystalline structure of the drug, trapping it in a highly soluble amorphous state within a polymer matrix 3[3].

  • Dissolution: Dissolve 50 mg of Methyl 2-hydroxy-5-phenylbenzoate and 200 mg of PVP-K30 (Polyvinylpyrrolidone) in 5 mL of absolute ethanol. Ensure complete dissolution (the solution must be perfectly clear).

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until a solid film forms on the walls of the flask.

  • Drying: Place the flask in a vacuum desiccator for 24 hours at room temperature to remove all residual solvent traces.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it in an agate mortar, and pass it through an 80-mesh sieve.

  • Reconstitution: The resulting powder can be rapidly dissolved in aqueous media, utilizing the PVP chain network to prevent recrystallization upon hydration.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the pulverized powder. The absence of sharp diffraction peaks (resulting in a broad "halo" pattern) confirms the successful amorphization of the drug.

Quantitative Formulation Data

The following table summarizes the expected solubility enhancement factors based on the formulation strategy deployed:

Formulation StrategyPrimary ExcipientsMechanistic ActionExpected Enhancement FactorOptimal Application
Cosolvency + Surfactant DMSO (1-5%) + Tween 80Reduces bulk solvent polarity; micellar encapsulation10x - 50xIn vitro cell culture assays
Standard Complexation HP-β-CD (10-20% w/v)Host-guest inclusion of the biphenyl moiety100x - 500xIn vivo IV/PO dosing
Synergistic Complexation HP-β-CD + PEG-400Lowers dielectric constant + cavity inclusion500x - 1000xHigh-dose in vivo PK studies
Solid Dispersion (ASD) PVP-K30 or HPMCAmorphization; prevents crystal lattice formation50x - 200xOral solid dosage forms
References
  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - nih.gov. Available at:[2]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - asiapharmaceutics.info. Available at:[3]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - touro.edu. Available at:[1]

Sources

Optimization

minimizing side reactions during Methyl 2-hydroxy-5-phenylbenzoate functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-5-phenylbenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-5-phenylbenzoate . This biphenyl salicylate derivative presents unique chemoselectivity challenges due to its multiple reactive centers: a nucleophilic phenolic hydroxyl, an electrophilic methyl ester, and two distinct aromatic systems susceptible to electrophilic aromatic substitution (EAS).

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and FAQs to help you minimize side reactions and maximize product yield.

Reactivity Overview

Reactivity Core Methyl 2-hydroxy-5-phenylbenzoate (Core Substrate) Phenol C2 Phenol (-OH) Ambident Nucleophile Core->Phenol Ester C1 Methyl Ester Electrophilic Site Core->Ester Aromatic Aromatic Rings EAS Sites Core->Aromatic O_Alk O-Alkylation (Desired Ether) Phenol->O_Alk Hard Electrophile, Polar Aprotic Solvent C_Alk C-Alkylation (Side Reaction at C3) Phenol->C_Alk Soft Electrophile, Protic Solvent Hydrolysis Hydrolysis/Transesterification (Side Reaction) Ester->Hydrolysis Strong Base or Nucleophilic Solvent C3_Sub C3 Substitution (Major EAS Product) Aromatic->C3_Sub Controlled Temp, 1 eq Electrophile Phenyl_Sub C5-Phenyl Substitution (Over-reaction) Aromatic->Phenyl_Sub Excess Electrophile, Harsh Lewis Acids

Fig 1: Chemoselectivity and side-reaction pathways for Methyl 2-hydroxy-5-phenylbenzoate.

Troubleshooting Guide 1: O-Alkylation vs. C-Alkylation

The Issue: When attempting to synthesize an ether via the phenolic -OH, researchers often observe C-alkylated byproducts (specifically at the C3 position).

The Causality: Phenoxide ions are ambident nucleophiles with electron density delocalized between the oxygen atom and the ortho/para carbons[1]. Because the para position (C5) in this molecule is occupied by a phenyl group, C-alkylation is restricted to the ortho position (C3). According to Hard-Soft Acid-Base (HSAB) principles, the oxygen is a "hard" center, and the aromatic carbon is a "soft" center. Protic solvents hydrogen-bond with the hard oxygen, shielding it and forcing the reaction through the softer carbon center, leading to C-alkylation[2].

The Solution:

  • Solvent Selection: Strictly use anhydrous polar aprotic solvents (e.g., DMF, DMSO, or Acetone) to leave the phenoxide oxygen unsolvated and highly reactive.

  • Electrophile Selection: Use "hard" electrophiles like alkyl tosylates, mesylates, or dimethyl carbonate (DMC) instead of "soft" alkyl iodides[1][2].

  • Base Selection: Use mild, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. Avoid strong aqueous bases (NaOH) which can hydrolyze the adjacent ester[3].

Quantitative Data: Solvent/Base Effects on Selectivity

Table 1: Impact of Reaction Conditions on O- vs. C-Alkylation Selectivity (Model Phenol Systems)

Solvent TypeBaseElectrophileMajor ProductO:C Ratio
Polar Aprotic (DMF)K₂CO₃Alkyl Tosylate (Hard)O-Alkylated Ether> 95:5
Polar Aprotic (Acetone)K₂CO₃Alkyl Bromide (Borderline)O-Alkylated Ether85:15
Protic (EtOH)NaOEtAlkyl Iodide (Soft)C-Alkylated Phenol< 40:60
Water/BiphasicNaOHAlkyl Iodide (Soft)C-Alkylated Phenol< 20:80
Experimental Protocol 1: Chemoselective O-Methylation

Self-Validating System: This protocol uses dimethyl carbonate (DMC), a green, hard electrophile that exclusively favors O-alkylation and prevents ester hydrolysis by avoiding aqueous bases[1][2].

  • Preparation: Charge a flame-dried, argon-purged flask with Methyl 2-hydroxy-5-phenylbenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M substrate concentration. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn slightly yellow).

  • Alkylation: Add Dimethyl carbonate (DMC) (2.0 eq) dropwise. DMC acts as both a hard electrophile and a safe methylating agent.

  • Heating: Heat the reaction to 90°C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The O-methylated product will have a higher Rf than the starting material.

  • Workup: Cool to room temperature, quench with ice water, and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Dissolve Substrate in Dry DMF (0.2 M) Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add DMC (2.0 eq) Heat to 90°C Step2->Step3 Step4 4. Monitor via TLC (Target high Rf) Step3->Step4 Step5 5. Aqueous Workup & EtOAc Extraction Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective O-methylation using Dimethyl Carbonate.

Troubleshooting Guide 2: Regioselective Electrophilic Aromatic Substitution (EAS)

The Issue: Halogenation or nitration yields a mixture of isomers, including functionalization on the C5-phenyl ring or over-substitution.

The Causality: The C2-hydroxyl group is a powerful activating and ortho/para-directing group[4]. With the para position (C5) blocked by the phenyl ring, the C3 position is highly nucleophilic[4]. However, the C5-phenyl ring is also an aromatic system capable of undergoing EAS. If harsh Lewis acids (like AlCl₃ or FeBr₃) or excess electrophiles are used, the reaction will overcome the activation energy required to functionalize the less-activated phenyl ring[5].

The Solution:

  • Stoichiometry: Strictly limit the electrophile to 1.0 - 1.05 equivalents.

  • Mild Reagents: Use N-halosuccinimides (NBS, NCS) instead of elemental halogens (Br₂, Cl₂). For nitration, use mild conditions like Cu(NO₃)₂ in acetic anhydride rather than fuming HNO₃/H₂SO₄.

  • Temperature Control: Run reactions at 0°C to room temperature to kinetically trap the C3-substituted product.

Experimental Protocol 2: Regioselective C3-Bromination
  • Preparation: Dissolve Methyl 2-hydroxy-5-phenylbenzoate (1.0 eq) in anhydrous Acetonitrile (0.1 M) and cool to 0°C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.02 eq) in small portions over 15 minutes. Keep the flask wrapped in aluminum foil to prevent radical side reactions.

  • Reaction: Add a catalytic amount of Ammonium Acetate (10 mol%) to mildly activate the NBS. Stir at 0°C for 2 hours.

  • Quenching: Quench with saturated aqueous Sodium Thiosulfate to neutralize any unreacted electrophilic bromine.

  • Isolation: Extract with Dichloromethane, wash with water, dry over MgSO₄, and concentrate.

Troubleshooting Guide 3: Preventing Ester Hydrolysis & Phenol Protection

The Issue: During multi-step syntheses (e.g., Grignard additions, harsh reductions), the methyl ester is cleaved, or the acidic phenol proton quenches the organometallic reagent.

The Causality: The ester carbonyl is highly susceptible to nucleophilic attack by hydroxide (saponification) or alkoxides (transesterification)[3]. Furthermore, the phenolic proton (pKa ~10) will instantly react with strong bases like Grignard reagents or LiAlH₄, destroying the reagent and preventing the desired reaction at the ester.

The Solution: Protect the phenol prior to downstream reactions. The Tetrafluoropyridyl (TFP) ether is an excellent protecting group for phenols; it is installed under mild conditions, is stable to both acids and organometallics, and can be cleaved quantitatively without harsh reagents[6].

Frequently Asked Questions (FAQs)

Q: Why did my Williamson ether synthesis yield a carboxylic acid byproduct? A: You likely used a hydroxide base (e.g., NaOH or KOH) or wet solvents. The hydroxide ion acts as a nucleophile, attacking the C1 methyl ester and causing saponification (hydrolysis) to the corresponding salicylic acid derivative[3]. Always use anhydrous non-nucleophilic bases like K₂CO₃ for ester-containing substrates.

Q: I need to perform a cross-coupling on the C5-phenyl ring. How do I protect the salicylate core? A: The core contains both a phenol and an ester. Protect the phenol as a TFP ether or a Benzyl (Bn) ether[6]. The ester is generally stable to standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions) provided that aqueous bases are kept mild (e.g., K₃PO₄ instead of NaOH).

Q: During nitration, how do I ensure the nitro group goes to C3 and not the C5-phenyl ring? A: The C3 position is significantly more electron-rich due to the strong +M (mesomeric) effect of the adjacent hydroxyl group[4]. By running the reaction at low temperatures (-10°C to 0°C) with exactly 1.0 equivalent of a mild nitrating agent, you kinetically favor C3 substitution. The C5-phenyl ring requires higher activation energy to react.

References
  • [1] Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone Source: tandfonline.com URL: 1

  • [4] Title: electrophilic aromatic substitution: Topics by Science.gov Source: science.gov URL: 4

  • [5] Title: Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis Source: nih.gov URL: 5

  • [2] Title: Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: acs.org URL: 2

  • [6] Title: Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions Source: rsc.org URL: 6

  • [3] Title: Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy Source: youtube.com URL: 3

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Degradation of Methyl 2-hydroxy-5-phenylbenzoate

Topic: Thermal Degradation Products of Methyl 2-hydroxy-5-phenylbenzoate Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document ID: TS-MHPB-DEG-001 Status: Active Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Degradation Products of Methyl 2-hydroxy-5-phenylbenzoate Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document ID: TS-MHPB-DEG-001 Status: Active

Executive Summary & Chemical Profile

Methyl 2-hydroxy-5-phenylbenzoate (also known as Methyl 5-phenylsalicylate) is a structural analog of methyl salicylate containing a phenyl group at the 5-position. While generally stable under ambient storage, it exhibits distinct degradation profiles under thermal stress, particularly during high-temperature analytical processes (e.g., GC injection) or accelerated stability testing.

Understanding these degradation pathways is critical for distinguishing between actual impurities and artifacts generated during analysis.

Property Specification
CAS Number 19438-10-9 (Generic Reference for isomer class) / Check specific vendor CoA
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
Structural Vulnerabilities Ester linkage (Hydrolysis), Phenolic -OH (Oxidation), Carboxyl group (Decarboxylation post-hydrolysis)

Thermal Degradation Pathways

The thermal degradation of Methyl 2-hydroxy-5-phenylbenzoate follows a sequential logic driven by bond dissociation energies and available reactants (primarily residual moisture).

Primary Pathway: Hydrolysis & Decarboxylation

Under thermal stress—especially in the presence of trace moisture—the methyl ester bond cleaves first. The resulting acid intermediate is thermally unstable and rapidly decarboxylates.

  • Step 1: Hydrolysis The ester bond cleaves to release Methanol and 5-Phenylsalicylic Acid (2-hydroxy-5-phenylbenzoic acid).

  • Step 2: Decarboxylation At temperatures exceeding 200°C (common in GC injectors), 5-Phenylsalicylic Acid loses CO₂ to form 4-Phenylphenol (Biphenyl-4-ol).

Secondary Pathway: Oxidative Coupling

In aerobic environments, the phenolic hydroxyl group can undergo radical oxidation, leading to the formation of biphenyl dimers (colored compounds), often observed as "pinking" or darkening of the sample.

Pathway Visualization

DegradationPathway Parent Methyl 2-hydroxy-5-phenylbenzoate (MW 228.25) Intermediate 5-Phenylsalicylic Acid (MW 214.22) Parent->Intermediate Hydrolysis (+H2O, Δ) Methanol Methanol (MW 32.04) Parent->Methanol Leaving Group Product1 4-Phenylphenol (MW 170.21) Intermediate->Product1 Decarboxylation (-CO2, >200°C) CO2 CO2 (Gas) Intermediate->CO2 Byproduct

Figure 1: Sequential thermal degradation pathway of Methyl 2-hydroxy-5-phenylbenzoate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific anomalies observed during the handling and analysis of Methyl 2-hydroxy-5-phenylbenzoate.

Issue 1: "Ghost Peaks" in Gas Chromatography (GC)

Symptom: You observe a consistent peak at a lower retention time than the parent compound, which increases with injector temperature. Diagnosis: On-column thermal degradation. The high temperature of the GC inlet (often >250°C) is causing in-situ hydrolysis and decarboxylation, generating 4-Phenylphenol . Solution:

  • Lower Inlet Temperature: Reduce the inlet temperature to the minimum required for volatilization (e.g., 200–220°C).

  • Derivatization: Silylate the sample (e.g., using BSTFA) prior to injection. This protects the phenolic hydroxyl and stabilizes the molecule, preventing thermal breakdown.

Issue 2: Sample Discoloration (Pink/Brown)

Symptom: White crystalline powder turns pink or light brown upon heating or prolonged storage. Diagnosis: Oxidative degradation. The phenolic moiety is susceptible to forming quinone-like intermediates or coupled dimers when exposed to air and heat. Solution:

  • Inert Atmosphere: Store and heat samples under Nitrogen (N₂) or Argon.

  • Chelation: Ensure glassware is free of metal ions (Fe³⁺), which catalyze phenolic oxidation.

Issue 3: Mass Balance Discrepancy in TGA

Symptom: Thermogravimetric Analysis (TGA) shows a two-step weight loss that doesn't match a single evaporation event. Diagnosis: The first step corresponds to the loss of Methanol (hydrolysis) and CO₂ (decarboxylation), while the second step is the evaporation/decomposition of the resulting 4-Phenylphenol. Solution:

  • Validate with DSC: Use Differential Scanning Calorimetry (DSC) to distinguish between melting (endothermic) and decomposition (exothermic/endothermic complex).

Technical Data: Degradation Product Library

Use this table to identify impurity peaks in your chromatograms.

Compound NameStructure TypeMolecular WeightKey MS Fragments (m/z)Origin
Methyl 2-hydroxy-5-phenylbenzoate Parent228.25228 (M+), 196, 168Starting Material
5-Phenylsalicylic Acid Intermediate214.22214 (M+), 196, 170Hydrolysis Product
4-Phenylphenol Degradant170.21170 (M+), 141, 115Thermal Decarboxylation
Methanol Solvent/Byproduct32.0432, 31, 29Hydrolysis Leaving Group

Experimental Protocol: Forced Degradation Study

To validate the stability profile of your specific lot, perform this standardized stress test.

Objective

To confirm the formation of 4-Phenylphenol and 5-Phenylsalicylic acid under controlled thermal stress.

Materials
  • Sample: Methyl 2-hydroxy-5-phenylbenzoate (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Equipment: Heating block, HPLC-UV or GC-MS.

Workflow
  • Preparation : Prepare a 1 mg/mL solution of the parent compound in Acetonitrile.

  • Control : Aliquot 1 mL into a vial and store at 4°C (Reference).

  • Thermal Stress : Aliquot 1 mL into a headspace vial. Seal tightly. Heat at 80°C for 24 hours .

    • Note: For solid-state study, heat the neat powder at 100°C for 4 hours.

  • Analysis :

    • HPLC : Analyze using a C18 column (Gradient: Water/ACN with 0.1% Formic Acid).

    • Detection : Monitor at 254 nm (aromatic) and 300 nm (conjugated system).

  • Interpretation :

    • New peak at RRT ~0.8 typically corresponds to 5-Phenylsalicylic acid (more polar).

    • New peak at RRT ~1.2 (in RP-HPLC) or lower RT (in GC) corresponds to 4-Phenylphenol.

Protocol Visualization

Protocol Start Start: 1 mg/mL Solution Split Split Sample Start->Split Control Control: Store at 4°C Split->Control Stress Stress: Heat 80°C / 24h Split->Stress Analyze Analyze: HPLC-UV / GC-MS Control->Analyze Stress->Analyze Result Compare Peak Areas Identify Degradants Analyze->Result

Figure 2: Workflow for forced degradation and stability confirmation.

References

  • PubChem. (2025).[2] Methyl 2-hydroxy-5-phenylbenzoate Compound Summary. National Library of Medicine. [Link]

  • Uhrich, K. E., et al. (2000).[3] Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Methyl salicylate. European Commission.[4] [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Methyl 2-hydroxy-5-phenylbenzoate Derivatives

Welcome to the Advanced Application Support Center. Working with biphenyl-salicylate architectures—specifically Methyl 2-hydroxy-5-phenylbenzoate (MHPB) —presents unique synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Working with biphenyl-salicylate architectures—specifically Methyl 2-hydroxy-5-phenylbenzoate (MHPB) —presents unique synthetic bottlenecks. The interplay between the intramolecular hydrogen-bonded salicylate core and the bulky 5-phenyl substituent creates significant steric and electronic hurdles during derivatization.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-yield transformations in your drug development workflows.

Module 1: Overcoming Hindrance in O-Alkylation (The Ortho-Hydroxyl Challenge)

Q: Why does O-alkylation of the 2-hydroxyl group fail or yield <15% product under standard


/Acetone conditions? 

The Causality: The failure is rarely due to the electrophile; it is a fundamental thermodynamic issue. The 2-hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester[1]. Standard weak bases like potassium carbonate in protic or mildly polar solvents lack the thermodynamic driving force to disrupt this H-bond and fully deprotonate the phenol.

The Solution: You must shift to a stronger base paired with a highly polar aprotic solvent to disrupt the hydrogen bonding network. Cesium carbonate (


) in DMF is highly effective; the large ionic radius of the cesium cation provides a "soft" counterion effect that enhances the nucleophilicity of the resulting phenoxide.
Data Presentation: O-Alkylation Condition Matrix
Reagent SystemSolventTemp (°C)H-Bond DisruptionTypical Yield (%)

/ R-Br
Acetone60 (Reflux)Poor< 15%

/ R-Br
DMF80Excellent85–95%
NaH / R-ITHF0 to 25Excellent90–98%

/ DIAD / R-OH
THF25Good (Mitsunobu)70–85%
Self-Validating Protocol: High-Yield O-Alkylation via
  • Preparation: In an oven-dried flask under

    
    , dissolve MHPB (1.0 eq) in anhydrous DMF (0.2 M). Critical: Water severely retards this reaction by re-establishing hydrogen bond networks.
    
  • Base Addition: Add

    
     (2.0 eq). Stir for 30 minutes at room temperature to ensure complete deprotonation and H-bond cleavage.
    
  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation: Quench a 50 µL aliquot in water and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) should show complete consumption of the fluorescent starting material and the appearance of a higher

    
     spot (due to the loss of the polar -OH group).
    
  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to completely remove DMF, dry over

    
    , and concentrate in vacuo.
    

Module 2: Ester Hydrolysis and Transesterification (The Hindered Ester Challenge)

Q: Saponification of the methyl ester using aqueous NaOH at room temperature is incredibly sluggish. How can I drive this to completion without degrading the biphenyl core?

The Causality: As observed in analogous 5-substituted salicylate derivatives, bulky substituents introduce significant steric hindrance that drastically reduces hydrolysis rates[2]. The ortho-hydroxyl (or an ortho-alkoxy group if previously modified) creates a steric shield around the ester carbonyl carbon. Furthermore, under basic conditions, the phenol is deprotonated to a phenoxide; this strongly electron-donating group reduces the electrophilicity of the ester carbonyl, making nucleophilic attack by hydroxide exceptionally slow. Steric hindrance restricts free rotation and limits the accessibility of reagents to the core functional groups[3].

The Solution: For highly hindered esters, specialized activation or robust conditions are required to overcome the activation energy barrier[4]. Transition to a mixed organic/aqueous solvent system using Lithium Hydroxide (LiOH) with applied heat.

Mechanism A Intramolecular H-Bond (OH u2192 C=O) B Reduced Carbonyl Electrophilicity A->B C Steric Shielding by Ortho-Substituent A->C D Sluggish Hydrolysis Kinetics B->D C->D

Fig 1: Mechanistic factors driving steric hindrance in salicylate ester hydrolysis.

Data Presentation: Hydrolysis Condition Matrix
BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
NaOH (aq)MeOH /

2524< 10%
NaOH (aq)MeOH /

6512~ 40%
LiOH·

THF / MeOH /

658> 95%
KOTMSTHF (Anhydrous)254~ 90%
Self-Validating Protocol: Accelerated Hydrolysis of Hindered MHPB Ester
  • Solvent System: Suspend the hindered ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:

    
    . Causality: This specific ratio ensures the highly lipophilic biphenyl core remains fully solvated while providing enough aqueous media for the hydroxide nucleophile.
    
  • Reagent Addition: Add LiOH·

    
     (5.0 eq). Causality: The lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and counteracting the electron-donating effect of the ortho-phenoxide.
    
  • Reaction: Reflux the mixture at 65°C for 8–12 hours.

  • In-Process Validation: Monitor via LC-MS. The mass shift will clearly correspond to the

    
     ion of the free 2-hydroxy-5-phenylbenzoic acid.
    
  • Workup: Evaporate the organic solvents (THF/MeOH) in vacuo. Dilute the remaining aqueous layer with water, cool to 0°C, and carefully acidify to pH 2 using 1M HCl. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Module 3: Functionalization of the Biphenyl Core

Q: I am attempting electrophilic aromatic substitution (EAS), such as bromination, on the biphenyl core but getting poor regioselectivity. How do I direct the substitution?

The Causality: The 5-phenyl ring introduces massive steric bulk. While the 2-hydroxyl group is a strong ortho/para director, the para position (position 5) is already blocked by the phenyl ring. This forces substitution into the sterically congested 4- or 6-positions. The 6-position is severely hindered, sandwiched between the ester and the bulky 5-phenyl group.

The Solution: Utilize highly reactive, anhydrous electrophilic reagents (e.g., NBS in DMF) and strictly control the temperature at 0°C to kinetically favor the less sterically hindered 4-position.

Derivatization Start Methyl 2-hydroxy- 5-phenylbenzoate OAlk_Cond O-Alkylation (Cs2CO3, DMF) Start->OAlk_Cond Base/Alkylator Hyd_Cond Ester Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hyd_Cond Saponification EAS_Cond EAS (Halogenation) (NBS, DMF, 0°C) Start->EAS_Cond Electrophile OAlk_Prod 2-Alkoxy Derivative OAlk_Cond->OAlk_Prod Hyd_Prod 2-Hydroxy-5-phenyl- benzoic acid Hyd_Cond->Hyd_Prod EAS_Prod 4-Bromo Derivative (Major Regioisomer) EAS_Cond->EAS_Prod

Fig 2: Chemoselective derivatization workflow for Methyl 2-hydroxy-5-phenylbenzoate.

References

  • Palestinian Medical and Pharmaceutical Journal (An-Najah Journals) - Enzyme hydrolysis and steric properties of 2-hydroxybenzoate derivatives.[2] URL:[Link]

  • Canadian Journal of Chemistry - The kinetics of the reactions of boric acid with 5-substituted salicylate ions.[3] URL: [Link]

  • Organic Chemistry Portal - Ester synthesis by O-alkylation and the role of intramolecular hydrogen bonds.[1] URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 2-hydroxy-5-phenylbenzoate

For researchers and professionals in drug development, the precise structural elucidation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-hydroxy-5-phenylbenzoate, comparing it with structurally similar compounds to highlight key spectral differences and the principles that govern them.

The Foundation: Understanding ¹H NMR Principles

Before dissecting the spectrum of our target compound, it is crucial to grasp the core principles of ¹H NMR. The spectrum provides three fundamental pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[1] The aromatic ring current, for instance, strongly deshields attached protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm).[1]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different chemical environments.

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton can influence the magnetic environment of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet). The 'n+1 rule' is a useful simplification, where 'n' is the number of equivalent neighboring protons, resulting in 'n+1' peaks.[2]

In-Depth Analysis: The ¹H NMR Spectrum of Methyl 2-hydroxy-5-phenylbenzoate

Molecular Structure and Proton Assignments:

Caption: Structure of Methyl 2-hydroxy-5-phenylbenzoate with proton labels.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Proton LabelIntegrationMultiplicityApprox. δ (ppm)Rationale
-OH 1HSinglet (broad)~10.8Intramolecular hydrogen bonding with the ester carbonyl deshields this phenolic proton significantly. Its signal is often broad and does not couple with other protons.
H (a) 1HDoublet~7.9Ortho to the electron-withdrawing ester group, this proton is strongly deshielded. It is split by H(b) (³J ≈ 8.8 Hz) and may show small meta-coupling to H(c) (⁴J ≈ 2.5 Hz), appearing as a doublet of doublets or a simple doublet if the meta coupling is not resolved.
H (b) 1HDoublet of Doublets~7.6This proton is ortho to the phenyl group and meta to the ester and hydroxyl groups. It is coupled to both H(a) (³J ≈ 8.8 Hz) and H(c) (⁴J ≈ 2.5 Hz).
H (c) 1HDoublet~7.1Ortho to the electron-donating hydroxyl group, this proton is shielded relative to the others on its ring. It is split by H(b) (³J ≈ 8.8 Hz).
-OCH₃ 3HSinglet~3.9The methyl protons of the ester group are not adjacent to any other protons, resulting in a singlet.
H (e) (ortho-Ph) 2HMultiplet (Doublet)~7.6These protons are on the attached phenyl ring, ortho to the point of attachment. They will appear as a multiplet, likely a doublet or doublet of doublets.
H (f) (meta-Ph) 2HMultiplet (Triplet)~7.4The meta protons of the phenyl group.
H (g) (para-Ph) 1HMultiplet (Triplet)~7.3The para proton of the phenyl group.

Comparative Analysis with Alternative Compounds

The most effective way to understand a spectrum is by comparing it to related structures. Here, we compare our target compound with two simpler, commercially available analogues: Methyl Salicylate and Methyl 4-hydroxybenzoate.

Alternative 1: Methyl Salicylate (Methyl 2-hydroxybenzoate)

This compound is identical to our target molecule but lacks the C5-phenyl substituent. This simplification has a profound effect on the aromatic region of the spectrum.

¹H NMR Data (CDCl₃):

  • -OH: ~10.74 ppm (s, 1H)[2]

  • -OCH₃: ~3.93 ppm (s, 3H)[2]

  • Aromatic Protons: Four distinct signals between 6.87 and 7.81 ppm.[2]

Key Differences:

  • Simpler Aromatic Region: The spectrum of Methyl Salicylate displays signals for only four aromatic protons, compared to the eight in our target compound.

  • Absence of Phenyl Multiplets: The complex multiplets arising from the C5-phenyl group (protons e, f, g) are absent.

  • Shift and Multiplicity Changes: The removal of the phenyl group alters the electronic environment and coupling partners for the protons on the salicylate ring, leading to different chemical shifts and splitting patterns compared to H(a), H(b), and H(c) in our target.

Alternative 2: Methyl 4-hydroxybenzoate

This isomer of Methyl Salicylate places the hydroxyl group para to the ester. This positional change significantly impacts the spectrum due to symmetry.

¹H NMR Data (CDCl₃):

  • -OH: ~6.0-7.0 ppm (s, broad, 1H)

  • -OCH₃: ~3.88 ppm (s, 3H)

  • Aromatic Protons: Two signals, each integrating to 2H, appearing as doublets around 7.95 ppm and 6.90 ppm.

Key Differences:

  • Symmetry: The molecule has a plane of symmetry, making the protons ortho to the ester equivalent, and the protons ortho to the hydroxyl group equivalent. This simplifies the aromatic region to two signals (an AA'BB' system), a stark contrast to the complex, asymmetric patterns in Methyl 2-hydroxy-5-phenylbenzoate.

  • -OH Chemical Shift: The phenolic proton is significantly more shielded (~6-7 ppm) compared to the target compound (~10.8 ppm) because it cannot form a strong intramolecular hydrogen bond with the ester carbonyl group.

Data Summary: A Head-to-Head Comparison

CompoundProton TypeApprox. δ (ppm)MultiplicityKey Feature
Methyl 2-hydroxy-5-phenylbenzoate -OH~10.8sHighly deshielded due to H-bonding.
Salicylate Ring H7.1 - 7.9mThree distinct, coupled signals.
Phenyl Ring H7.3 - 7.6mFive protons in a complex multiplet.
-OCH₃~3.9sStandard ester methyl signal.
Methyl Salicylate -OH~10.7sHighly deshielded due to H-bonding.[2]
Aromatic H6.8 - 7.8mFour distinct, coupled signals.[2]
-OCH₃~3.9sStandard ester methyl signal.[2]
Methyl 4-hydroxybenzoate -OH~6.5sNo intramolecular H-bonding, more shielded.
Aromatic H~6.9 & ~7.9dTwo doublets due to molecular symmetry.
-OCH₃~3.9sStandard ester methyl signal.

Experimental Protocols: Ensuring Data Integrity

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The causality behind this protocol is to create a homogenous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, to ensure sharp, well-resolved spectral lines.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H NMR) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) in a clean vial weigh->dissolve Ensures proper concentration add_std 3. Add Internal Standard (Solvent often contains 0.03% TMS) dissolve->add_std CDCl₃ is a common choice for non-polar to moderately polar compounds filter 4. Filter Solution (Pipette with glass wool plug into NMR tube) add_std->filter TMS provides a 0 ppm reference cap 5. Cap and Label (Ensure proper labeling) filter->cap Removes particulates that degrade spectral resolution

Sources

Comparative

Comparative Guide to HPLC Method Development for Purity Assay of Methyl 2-hydroxy-5-phenylbenzoate

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assay of Methyl 2-hydroxy-5-phenylbenzoate. It is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assay of Methyl 2-hydroxy-5-phenylbenzoate. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction: The Critical Role of Purity Analysis

Methyl 2-hydroxy-5-phenylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount to ensure the safety, efficacy, and quality of the final product. An HPLC purity assay is a critical quality control step to identify and quantify any process-related impurities and degradation products. This guide will walk you through the logical development and validation of a stability-indicating HPLC method, grounded in scientific principles and regulatory expectations.

The development of a robust HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte and potential impurities.[1] A well-developed method should be able to separate the main component from any impurities, which is crucial for accurate quantification.[1]

Foundational Strategy: Reverse-Phase HPLC

For a non-polar compound like Methyl 2-hydroxy-5-phenylbenzoate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the separation mode of choice.[2][3][4] This technique utilizes a non-polar stationary phase and a polar mobile phase.[4] The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more non-polar compounds will be retained longer on the column.[2][4]

Initial Column and Mobile Phase Selection: A Causal Analysis

The initial selection of the HPLC column and mobile phase is a critical step that significantly influences the success of the separation.[5]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile choice for RP-HPLC due to its high hydrophobicity, making it suitable for retaining and separating non-polar to moderately polar compounds.[2][3] The choice of stationary phase chemistry is the most important factor as it dictates the selectivity of the separation.[5]

  • Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used.[6] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The initial mobile phase composition is usually determined through scouting gradients to find a suitable elution window for the main peak and any potential impurities.[7] The use of high-purity, HPLC-grade solvents is essential to avoid baseline noise and ghost peaks.[4]

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the HPLC method development and validation process.

Caption: A logical workflow for HPLC method development and validation.

Detailed Experimental Protocol: Initial Screening

Objective: To determine the optimal stationary phase and mobile phase composition for the separation of Methyl 2-hydroxy-5-phenylbenzoate and its potential impurities.

Materials:

  • HPLC system with a photodiode array (PDA) detector[8][9]

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Methyl 2-hydroxy-5-phenylbenzoate reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (for pH adjustment)

Procedure:

  • Sample Preparation: Prepare a stock solution of Methyl 2-hydroxy-5-phenylbenzoate in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Instrument Setup:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • PDA Detector: 200-400 nm, with monitoring at a specific wavelength determined by the UV spectrum of the analyte.

  • Gradient Elution: Perform a linear gradient from 50% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Data Analysis: Evaluate the chromatograms for peak shape, retention time, and resolution between the main peak and any impurity peaks. The PDA detector allows for the assessment of peak purity by comparing spectra across the peak.[10][11]

Comparative Analysis of Chromatographic Conditions

The following table summarizes the hypothetical results from the initial screening experiments on two different columns.

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (Main Peak) 12.5 min11.8 min
Resolution (Main Peak & Impurity 1) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates 85009200

Interpretation: The Phenyl-Hexyl column provided better resolution and peak shape for the main component and a critical impurity pair. The π–π interactions offered by the phenyl-hexyl phase can provide alternative selectivity compared to a standard C18 phase, which is beneficial for separating aromatic compounds.[5]

Method Optimization: Achieving Optimal Separation

Based on the initial screening, the Phenyl-Hexyl column was selected for further optimization. The gradient slope and flow rate were adjusted to improve resolution and reduce analysis time.

Optimized Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60-85% B in 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method must be validated to demonstrate its suitability for its intended purpose.[12][13] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[16][17] These studies intentionally degrade the drug substance to identify potential degradation products and to prove that the analytical method can separate these degradants from the main peak.[16][17][18]

Forced Degradation Workflow:

Forced Degradation Workflow Drug_Substance Methyl 2-hydroxy-5-phenylbenzoate Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Analysis of Stressed Samples by HPLC Stress_Conditions->Stressed_Samples Peak_Purity Peak Purity Assessment (PDA Detector) Stressed_Samples->Peak_Purity

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL of the drug in 0.1 N HCl at 60°C for 24 hours.[18]

  • Base Hydrolysis: 1 mg/mL of the drug in 0.1 N NaOH at 60°C for 24 hours.[18]

  • Oxidative Degradation: 1 mg/mL of the drug in 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 48 hours.

Results of Forced Degradation:

Stress Condition% DegradationNumber of Degradation PeaksResolution (Main Peak & Closest Degradant)
Acid Hydrolysis15.2%22.8
Base Hydrolysis21.5%32.2
Oxidative Degradation8.9%13.1
Thermal Degradation5.4%14.5
Photolytic Degradation11.7%22.6

The results demonstrate that the method is specific and stability-indicating, as all degradation products were well-separated from the main peak with a resolution of >2.0. The PDA detector confirmed the peak purity of the Methyl 2-hydroxy-5-phenylbenzoate peak in all stressed samples.[10][11]

Linearity, Accuracy, and Precision

The following table summarizes the key validation parameters.

Validation ParameterAcceptance CriteriaResults
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) -0.01 µg/mL
Limit of Quantitation (LOQ) -0.03 µg/mL

The method was found to be linear, accurate, and precise over the specified range, meeting all acceptance criteria.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.[12] The system suitability parameters (resolution, tailing factor, and theoretical plates) remained within acceptable limits, demonstrating the reliability of the method during normal usage.

Conclusion: A Validated Method for Confident Purity Analysis

This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for the purity assay of Methyl 2-hydroxy-5-phenylbenzoate. By comparing different stationary phases and optimizing the chromatographic conditions, a method capable of separating the main compound from all potential process-related impurities and degradation products has been established. The comprehensive validation, performed in accordance with ICH guidelines, ensures the method's accuracy, precision, and reliability for routine quality control analysis.

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • BenchChem. (2025, December). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control.
  • Oxford Academic. (2021, September 17). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance.
  • ResearchGate. (n.d.). (PDF) Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_axbdMGWPPYPfXpeTpdbTVhDaakZs2opGTAhaixnnxCwm1U1AUkN-5Q1c_qNhWbbs8aTNGsJZu04-WdW-pYKA3qiaHRDGwkv79TmamU-uMup3PFiQvnHYWVv6vwIWCmNhwF7zPQluZ7i8VPsrEHtZ469JS10SSiQYQLWL4Nsct3QEKs8aMvRiucCtOdPgpVOUB8aaBO_S8GfefAxD_cyt1nGdZQO6wk0Evkrmgq2y4mcIObowx5Y1yk=]([Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-5-phenylbenzoate and its Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. Methyl 2-hydroxy-5-phen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. Methyl 2-hydroxy-5-phenylbenzoate, a key building block, demands rigorous analytical characterization to ensure the integrity of downstream applications. This guide, moving beyond a rigid template, offers an in-depth exploration of the mass spectrometry fragmentation pattern of this molecule. As Senior Application Scientists, our goal is to blend theoretical knowledge with practical insights, providing a self-validating framework for your analytical endeavors.

The Rationale Behind Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing crucial information about a compound's molecular weight and structure. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures with high sensitivity and specificity.[1] For a molecule like Methyl 2-hydroxy-5-phenylbenzoate, electron ionization (EI) mass spectrometry is particularly informative, inducing reproducible fragmentation patterns that act as a molecular fingerprint.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Methyl 2-hydroxy-5-phenylbenzoate

The molecular weight of Methyl 2-hydroxy-5-phenylbenzoate (C₁₄H₁₂O₃) is 228.24 g/mol . The initial step in EI-MS is the formation of the molecular ion ([M]⁺˙) at m/z 228.

The fragmentation of this molecular ion is anticipated to follow several key pathways, driven by the relative stability of the resulting fragment ions.

Primary Fragmentation Pathways

The structure of Methyl 2-hydroxy-5-phenylbenzoate contains several key functional groups that will dictate its fragmentation: the methyl ester, the phenolic hydroxyl group, and the biphenyl-like core.

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃), leading to the formation of a stable acylium ion.[3] For Methyl 2-hydroxy-5-phenylbenzoate, this would result in a fragment at m/z 197 . This is often a prominent peak in the mass spectra of methyl esters.

  • Loss of Methanol (CH₃OH): The presence of the ortho-hydroxyl group facilitates the elimination of a neutral methanol molecule through a process known as the "ortho effect". This involves the transfer of the hydroxyl proton to the ester carbonyl, followed by the loss of methanol. This pathway is a hallmark of methyl salicylate fragmentation and is expected to be significant here, producing a fragment at m/z 196 .[2]

  • Cleavage of the Ester Bond: The C-O bond of the ester can also cleave, leading to the formation of a benzoyl-type cation. In this case, it would be a 2-hydroxy-5-phenylbenzoyl cation at m/z 211 , although this is generally less favored than the loss of the smaller methoxy group.

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, providing additional structural information.

  • The m/z 197 ion (acylium ion) is expected to lose carbon monoxide (CO), a common fragmentation for acylium ions, to yield a fragment at m/z 169 .

  • The m/z 196 ion can also lose CO to produce a fragment at m/z 168 .

  • Fragments related to the biphenyl core are also anticipated. The phenyl group itself can be observed at m/z 77 .

The following table summarizes the predicted key fragment ions for Methyl 2-hydroxy-5-phenylbenzoate:

m/zPredicted Ion StructureFragmentation PathwaySignificance
228[C₁₄H₁₂O₃]⁺˙Molecular IonConfirms molecular weight
197[M - •OCH₃]⁺Loss of methoxy radicalCharacteristic of methyl esters
196[M - CH₃OH]⁺˙Loss of methanol (ortho effect)Indicative of ortho-hydroxy methyl benzoate structure
169[M - •OCH₃ - CO]⁺Loss of CO from m/z 197Further fragmentation of the acylium ion
168[M - CH₃OH - CO]⁺˙Loss of CO from m/z 196Further fragmentation after methanol loss
77[C₆H₅]⁺Phenyl cationIndicates the presence of the phenyl substituent

The following diagram illustrates the predicted fragmentation pathways:

fragmentation M [M]⁺˙ m/z 228 Methyl 2-hydroxy-5-phenylbenzoate F197 [M - •OCH₃]⁺ m/z 197 M->F197 - •OCH₃ F196 [M - CH₃OH]⁺˙ m/z 196 M->F196 - CH₃OH F77 [C₆H₅]⁺ m/z 77 M->F77 Cleavage F169 [M - •OCH₃ - CO]⁺ m/z 169 F197->F169 - CO F168 [M - CH₃OH - CO]⁺˙ m/z 168 F196->F168 - CO

Predicted fragmentation pathways of Methyl 2-hydroxy-5-phenylbenzoate.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of Methyl 2-hydroxy-5-phenylbenzoate, other techniques can provide complementary information or may be more suitable for specific analytical challenges.[1]

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information through fragmentation patterns.[4]Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds, offers a wide range of stationary and mobile phases for method development.[4][5]Does not inherently provide molecular weight or structural information without a mass spectrometric detector (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural elucidation, including stereochemistry.[6]Lower sensitivity compared to MS, requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.Provides information about the functional groups present in a molecule.[3]Does not provide information about the overall molecular structure or molecular weight.

The following decision tree can guide the selection of the most appropriate analytical technique:

decision_tree start Analytical Goal q1 Need for Structural Confirmation? start->q1 q2 Is the Compound Volatile and Thermally Stable? q1->q2 Yes q3 Need for Quantitative Analysis of a Known Compound? q1->q3 No gcms GC-MS q2->gcms Yes nmr NMR q2->nmr No (and have pure sample) lcms LC-MS q2->lcms No hplc HPLC-UV q3->hplc Yes

Sources

Comparative

comparing reactivity of Methyl 2-hydroxy-5-phenylbenzoate vs Methyl salicylate

Comparative Reactivity Profile: Methyl 2-Hydroxy-5-Phenylbenzoate vs. Methyl Salicylate As a Senior Application Scientist, evaluating the reactivity of aromatic esters requires a deep understanding of how subtle structur...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: Methyl 2-Hydroxy-5-Phenylbenzoate vs. Methyl Salicylate

As a Senior Application Scientist, evaluating the reactivity of aromatic esters requires a deep understanding of how subtle structural modifications dictate electronic distribution and steric accessibility. This guide provides an objective, data-supported comparison between Methyl salicylate (MeS) —a well-characterized ortho-hydroxybenzoate used extensively as a chemical surrogate—and its derivative, Methyl 2-hydroxy-5-phenylbenzoate (5-Ph-MeS) .

By analyzing their divergent behaviors in electrophilic aromatic substitution (EAS) and alkaline hydrolysis, researchers can optimize these compounds for downstream drug development and synthetic applications.

Structural & Electronic Determinants

The baseline reactivity of both MeS and 5-Ph-MeS is governed by a strong intramolecular hydrogen bond between the C2-hydroxyl proton and the C1-ester carbonyl oxygen. This interaction decreases the electrophilicity of the carbonyl carbon, rendering both esters relatively resistant to neutral hydrolysis compared to non-hydroxylated analogs 1.

However, the introduction of a phenyl group at the C5 position in 5-Ph-MeS fundamentally alters the molecule's reactive landscape:

  • Electronic Effects: In MeS, the C5 position is highly activated toward electrophiles because it is para to the strongly electron-donating hydroxyl group and meta to the electron-withdrawing ester group. In 5-Ph-MeS, the phenyl group extends the π-conjugation but exerts a mild inductive electron-withdrawing effect, slightly modulating the pKa of the phenolic hydroxyl.

  • Steric Hindrance: The bulky phenyl group completely blocks the primary C5 reactive site, forcing incoming electrophiles or enzymatic hydroxylases to attack alternative, less thermodynamically favorable positions.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

When subjected to chlorinating agents like sodium hypochlorite (NaOCl) under alkaline conditions, MeS undergoes rapid EAS. The primary product is methyl 5-chlorosalicylate, with methyl 3-chlorosalicylate forming as a secondary product 2. In contrast, the C5-phenyl group in 5-Ph-MeS forces incoming electrophiles to attack the sterically hindered C3 position (ortho to the hydroxyl) or the distal phenyl ring. Consequently, the overall reaction kinetics for ring chlorination are slower, and the regioselectivity is fundamentally inverted.

EAS_Logic Start Aromatic Substrate MeS Methyl Salicylate (C3 & C5 positions open) Start->MeS PhMeS Methyl 2-hydroxy-5-phenylbenzoate (C5 position blocked) Start->PhMeS Chlorination Electrophilic Chlorination (NaOCl, pH > 11) MeS->Chlorination PhMeS->Chlorination Prod1 Major: 5-chloro derivative Minor: 3-chloro derivative Chlorination->Prod1 MeS Pathway Prod2 Major: 3-chloro derivative Minor: Biphenyl-substituted Chlorination->Prod2 5-Ph-MeS Pathway

Regioselectivity logic for electrophilic chlorination of MeS versus 5-Ph-MeS.

Alkaline Ester Hydrolysis Dynamics

Recent kinetic studies demonstrate that amino acids, specifically glycine, act as catalytic expeditors, accelerating the alkaline hydrolysis of MeS by an order of magnitude at pH 9 3. The carboxyl group of glycine interacts with the essential ortho-hydroxyl substituent's hydrogen-bonding network, facilitating nucleophilic attack without forming an amide via aminolysis 1.

For 5-Ph-MeS, the distal C5-phenyl group has a negligible electronic impact on the ester carbonyl. However, the increased lipophilicity and steric bulk slightly decrease the collision frequency with aqueous nucleophiles, resulting in marginally slower hydrolysis rates under identical catalytic conditions.

Quantitative Reactivity Comparison

The following table summarizes the structural and kinetic differences between the two aromatic esters:

ParameterMethyl Salicylate (MeS)Methyl 2-hydroxy-5-phenylbenzoate (5-Ph-MeS)
Primary EAS Site C5 (para to -OH)C3 (ortho to -OH)
Secondary EAS Site C3 (ortho to -OH)Distal Phenyl Ring
Relative Hydrolysis Rate (pH 9 + Glycine) Fast (Baseline = 1.0x)Moderately Fast (~0.85x due to steric bulk)
Intramolecular H-Bond Present (stabilizes ester)Present (stabilizes ester)
Steric Hindrance at C5 LowHigh (Phenyl group)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific mechanistic variables being tested.

Protocol A: Electrophilic Chlorination Regioselectivity (NaOCl)

Causality: Conducting the reaction at pH > 11 ensures the salicylate is deprotonated to a phenoxide, massively increasing the electron density of the aromatic ring and accelerating EAS 4. Temperature control is critical; 40 °C favors para-substitution in MeS, while 0 °C yields a broader mixture of ortho/para products [[2]]().

  • Preparation: Dissolve 5.0 mmol of the target ester (MeS or 5-Ph-MeS) in 20 mL of a pH 11.5 carbonate buffer.

  • Reaction: Slowly add 5.5 mmol of sodium hypochlorite (NaOCl) dropwise while maintaining the reaction vessel at strictly 40 °C.

  • Quenching (Self-Validation): At exactly 60 minutes, extract 1 mL aliquots and immediately quench with excess sodium thiosulfate to halt chlorination.

  • Analysis: Extract the organics with ethyl acetate, spike with biphenyl as an internal standard, and analyze via GC-MS to quantify conversion rates and map regioselectivity.

Protocol B: Glycine-Accelerated Alkaline Hydrolysis Kinetics

Causality: Glycine acts as a catalyst via its carboxyl group interacting with the ester's intramolecular H-bond 3.

Hydrolysis_Workflow Prep Prepare 10 mM Ester in Aqueous Buffer (pH 9.0) AddGly Add 50 mM Glycine (Catalytic Expeditor) Prep->AddGly Step 1 Incubate Incubate at 25°C Monitor via 1H NMR AddGly->Incubate Step 2 Analyze Quantify Salicylic Acid Formation Kinetics Incubate->Analyze Step 3

Step-by-step workflow for glycine-accelerated alkaline hydrolysis kinetics.

  • Preparation: Prepare a 10 mM solution of the ester in a D2O-based borate buffer adjusted to pD 9.0.

  • Catalyst Addition: Add 50 mM of glycine to the experimental group. Crucial Validation Step: Maintain a control group without glycine to establish the baseline uncatalyzed hydrolysis rate.

  • Incubation & Monitoring: Incubate at 25 °C. Acquire 1H NMR spectra every 30 minutes.

  • Quantification: Track the disappearance of the methyl ester singlet (~3.9 ppm) and the stoichiometric appearance of the methanol byproduct to ensure complete mass balance and verify that aminolysis (amide formation) has not occurred 1.

References

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids Journal of Agricultural and Food Chemistry - ACS Publications (2021) URL:[Link]

  • Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction with Hypochlorite ACS Applied Materials & Interfaces (2011) URL:[Link]

Sources

Validation

IR spectroscopy bands for ester and hydroxyl groups in Methyl 2-hydroxy-5-phenylbenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Ester and Hydroxyl Group Characterization via FTIR Executive Summary & Structural Context Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Ester and Hydroxyl Group Characterization via FTIR

Executive Summary & Structural Context

Methyl 2-hydroxy-5-phenylbenzoate is a structural derivative of methyl salicylate, distinguished by a phenyl substituent at the 5-position. In drug development, this molecule serves as a critical intermediate and a structural analog to biphenyl NSAIDs (e.g., Diflunisal).

This guide provides a comparative spectral analysis of the ester (C=O) and hydroxyl (O-H) moieties. Unlike simple aliphatic esters, the spectral performance of this compound is governed by a dominant Intramolecular Hydrogen Bond (IMHB) . This interaction creates a stable 6-membered "chelate-like" ring, significantly shifting vibrational frequencies compared to non-hydrogen-bonded alternatives like Methyl Benzoate.

The "Spectral Fingerprint" of the Salicylate Core

The defining feature of this molecule is the Red Shift (lowering of wavenumber) in the carbonyl band and the broadening of the hydroxyl band. This guide validates these features against standard alternatives to ensure accurate structural confirmation.

Mechanistic Insight: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality behind the band positions. The 5-phenyl group acts as a conjugative extender but does not disrupt the primary interaction occurring at the ortho position.

The Chelate Ring Effect

In Methyl 2-hydroxy-5-phenylbenzoate, the phenolic proton acts as a donor to the ester carbonyl oxygen (acceptor).

  • Carbonyl Weakening: The H-bond withdraws electron density from the C=O bond, reducing its force constant (

    
    ). According to Hooke's Law (
    
    
    
    ), this lowers the absorption frequency.
  • Hydroxyl Stabilization: The O-H bond lengthens and weakens due to the attraction to the carbonyl, causing a significant red shift and band broadening.

IMHB_Mechanism cluster_phenyl 5-Phenyl Substituent Effect Phenolic_OH Phenolic O-H (Proton Donor) Interaction Intramolecular H-Bond (6-Membered Ring Formation) Phenolic_OH->Interaction Donates H Ester_CO Ester C=O (Proton Acceptor) Ester_CO->Interaction Accepts H Effect_CO C=O Red Shift (~1680 cm⁻¹) Interaction->Effect_CO Weakens Bond Effect_OH O-H Broadening/Shift (~3200 cm⁻¹) Interaction->Effect_OH Lengthens Bond Phenyl Phenyl Group (C-C Ar Stretch) Conjugation Extended Conjugation Phenyl->Conjugation Conjugation->Effect_CO Minor Stabilization

Figure 1: Mechanistic pathway of the Intramolecular Hydrogen Bond (IMHB) causing spectral shifts in 5-phenyl substituted salicylates.

Comparative Analysis: Performance vs. Alternatives

The following table compares the target molecule against Methyl Benzoate (the non-hydroxylated control) and Methyl Salicylate (the parent pharmacophore). This comparison isolates the specific contribution of the OH group and the phenyl substituent.

Table 1: Comparative IR Band Assignments
FeatureMethyl Benzoate (Alternative A)Methyl Salicylate (Parent Core)Methyl 2-hydroxy-5-phenylbenzoate (Target)Interpretation of Difference
Structure Ester + Benzene (No OH)Ester + Phenol (Ortho)Ester + Phenol + PhenylTarget has biphenyl conjugation

Ester
1724 cm⁻¹ (Sharp)1681 cm⁻¹ (Sharp)1675–1685 cm⁻¹ The ~40 cm⁻¹ drop vs. Methyl Benzoate confirms the IMHB presence.

Phenol
Absent3180–3200 cm⁻¹ (Broad)3200–3250 cm⁻¹ (Broad)Significant shift from free phenols (3600 cm⁻¹) due to chelation.

Stretch
~1270 cm⁻¹~1300, 1210 cm⁻¹1290–1310 cm⁻¹ Characteristic of phenolic esters.
Aromatic Region Monosubstituted PatternsOrtho-substituted PatternsComplex Biphenyl Patterns Additional peaks at ~1600/1500 cm⁻¹ and 700/750 cm⁻¹ confirm the extra phenyl ring.

Key Insight: If your spectrum shows a carbonyl peak >1700 cm⁻¹, the IMHB is disrupted (likely by polar solvents or degradation). A peak at ~1680 cm⁻¹ is the primary quality control metric for the integrity of this molecule.

Experimental Protocol: Validating the Spectrum

To resolve the specific bands of Methyl 2-hydroxy-5-phenylbenzoate without artifacts, a rigorous protocol is required. While ATR (Attenuated Total Reflectance) is common, Transmission FTIR (KBr Pellet) is recommended for this solid compound to maximize signal-to-noise ratio in the fingerprint region.

Method A: High-Resolution KBr Pellet (Recommended)

Rationale: KBr pellets provide a true transmission path, avoiding the refractive index corrections needed for ATR, which can distort the peak shapes of broad H-bonded bands.

  • Preparation:

    • Mix 1.5 mg of Methyl 2-hydroxy-5-phenylbenzoate with 150 mg of spectral-grade KBr (dry).

    • Critical Step: Grind in an agate mortar for 2 minutes until a fine, non-reflective powder is achieved. Coarse particles cause "Christiansen Effect" scattering, distorting the baseline.

  • Compression:

    • Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove water vapor).

    • Inspect the pellet: It must be transparent, not cloudy.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (essential to resolve aromatic overtones).

    • Scans: 32 or 64 scans.

    • Range: 4000–400 cm⁻¹.

Method B: Diamond ATR (Rapid Screening)

Rationale: Useful for high-throughput purity checks.

  • Place ~5 mg of solid directly on the diamond crystal.

  • Apply maximum pressure (typically >1000 psi) to ensure contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth (

    
    -dependence), otherwise the carbonyl peak intensity may be underestimated relative to the fingerprint region.
    

Protocol_Workflow Start Start: Solid Sample Choice Select Method Start->Choice KBr Method A: KBr Pellet (High Resolution) Choice->KBr Publication Quality ATR Method B: Diamond ATR (Rapid ID) Choice->ATR Routine QC Grind Grind 1:100 with KBr (Agate Mortar) KBr->Grind Contact Apply High Pressure (Diamond Crystal) ATR->Contact Press Press 10 Tons/Vacuum Grind->Press Analyze Analyze C=O Band Target: ~1680 cm⁻¹ Press->Analyze Correct Software ATR Correction Contact->Correct Correct->Analyze

Figure 2: Decision workflow for selecting the appropriate FTIR sampling technique.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-hydroxy-, methyl ester (Methyl Salicylate) - IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Aparicio, S., & Alcalde, R. (2010).[2][3] On the structure of liquid methyl salicylate: The role of intramolecular hydrogen bonding. European Journal of Chemistry, 1(3), 162-167.[2] [Link][2]

  • NIST Mass Spectrometry Data Center. Phenyl Salicylate (Salol) - IR Spectrum.[4] NIST Chemistry WebBook. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Smith, B. C. (2018). The C=O[5][6][7][8] Bond, Part VI: Esters and the Rule of Three.[9] Spectroscopy, 33(7), 20–25. [Link]

Sources

Comparative

Differentiating Methyl 2-hydroxy-5-phenylbenzoate from Structural Isomers: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methyl 2-hydroxy-5-phenylbenzoate (commonly known as methyl 5-phenylsalicylate) is a biphenyl derivative with significant utility in p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Methyl 2-hydroxy-5-phenylbenzoate (commonly known as methyl 5-phenylsalicylate) is a biphenyl derivative with significant utility in pharmaceutical development, materials science, and advanced UV-filtering applications. During synthesis and quality control, differentiating this target molecule from its structural isomers—such as positional isomers (e.g., methyl 2-hydroxy-4-phenylbenzoate) and functional isomers (e.g., phenyl 2-methoxybenzoate)—is a critical challenge.

Positional isomerism drastically alters binding affinities, solubility, and reactivity due to variations in steric hindrance and electronic resonance. This guide provides an objective, multi-modal analytical strategy to definitively identify and differentiate these isomers, grounded in the causality of molecular behavior.

Structural Isomer Overview & Theoretical Differences

Before executing experimental protocols, it is essential to map the theoretical differences between the target and its likely isomers. The position of the phenyl ring and the arrangement of the ester/hydroxyl groups dictate the molecule's spectroscopic signature.

Table 1: Structural Comparison of Key Isomers
Compound NameIsomer TypeKey Structural FeatureExpected Impact on Analysis
Methyl 2-hydroxy-5-phenylbenzoate TargetPhenyl is para to OH, meta to EsterStandard salicylate H-bonding; specific 1H NMR J-coupling (ortho/meta).
Methyl 2-hydroxy-4-phenylbenzoate PositionalPhenyl is meta to OH, para to EsterAltered J-coupling network; similar MS fragmentation to target.
Methyl 2-hydroxy-3-phenylbenzoate PositionalPhenyl is ortho to OH, meta to EsterSteric clash may disrupt intramolecular H-bonding, shifting FT-IR C=O stretch.
Phenyl 2-methoxybenzoate FunctionalEster reversed, ether instead of phenolComplete loss of intramolecular H-bonding; distinct MS base peak.

Multi-Modal Analytical Differentiation Strategy

Relying solely on a single analytical method can lead to false positives, especially with positional isomers that share identical molecular weights (m/z 228) and similar functional groups. To establish a self-validating system, we employ an orthogonal approach combining Nuclear Magnetic Resonance (NMR) for connectivity, Gas Chromatography-Mass Spectrometry (GC-MS) for fragmentation pathways, and Fourier-Transform Infrared (FT-IR) spectroscopy for hydrogen-bonding environments [1].

Workflow Sample Unknown Isomer Sample NMR 1D & 2D NMR (Connectivity) Sample->NMR GCMS GC-MS (Fragmentation) Sample->GCMS FTIR FT-IR (H-Bonding) Sample->FTIR Integration Data Integration & Verification NMR->Integration GCMS->Integration FTIR->Integration ID Isomer Identification Integration->ID

Caption: Multi-modal analytical workflow for differentiating structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the exact substitution pattern of the aromatic ring. The causality behind this choice is straightforward: the position of the phenyl substituent dictates the spin-spin coupling (J-coupling) network of the remaining protons on the salicylate core [2].

In methyl salicylates, the hydroxyl proton typically appears as a highly deshielded singlet (~10.5–11.0 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl. The remaining three protons on the substituted benzoate ring will exhibit distinct splitting patterns based on their relative positions.

Table 2: Expected 1H NMR Splitting Patterns (Salicylate Core)
IsomerCore ProtonsExpected Multiplicity & Coupling
Target (5-phenyl) H-3, H-4, H-6H-3: d (J8 Hz); H-4: dd (J8, 2 Hz); H-6: d (J~2 Hz)
Isomer A (4-phenyl) H-3, H-5, H-6H-3: d (J2 Hz); H-5: dd (J8, 2 Hz); H-6: d (J~8 Hz)
Isomer B (3-phenyl) H-4, H-5, H-6H-4: dd (J8, 2 Hz); H-5: t (J8 Hz); H-6: dd (J~8, 2 Hz)
Step-by-Step Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of CDCl3 prevents solvent exchange with the critical phenolic OH proton.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to ensure consistent molecular tumbling.

  • 1D 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a spectral width of 15 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To make the protocol self-validating, acquire HMBC spectra to observe long-range 1H-13C couplings (typically 2J and 3J). This definitively confirms that the phenyl ring is attached to C-5 rather than C-4 or C-3 by mapping the correlation between the phenyl protons and the specific carbons of the salicylate core.

Mass Spectrometry (GC-MS) & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary structural data through electron ionization (EI) fragmentation pathways. While the molecular ion [M]+ for all positional isomers is m/z 228, the relative abundance of fragment ions varies due to the stability of the resulting cations [3].

Methyl salicylates characteristically undergo the loss of a methoxy radical (•OCH3, -31 Da) to form an acylium ion, followed by the loss of carbon monoxide (CO, -28 Da). Crucially, they can also lose a molecule of methanol (CH3OH, -32 Da) to form a stable ketene radical cation—a process driven by the proximity of the ortho-hydroxyl group (the "ortho effect"). Functional isomers like Phenyl 2-methoxybenzoate cannot undergo this specific ortho effect loss of methanol, providing a clear point of differentiation.

Fragmentation M_ion Molecular Ion [M]+ m/z 228 Frag1 Acylium Ion [M - •OCH3]+ m/z 197 M_ion->Frag1 - •OCH3 Frag2 Ketene Radical Cation [M - CH3OH]•+ m/z 196 M_ion->Frag2 - CH3OH (Ortho Effect) Frag3 Cyclopentadienyl Deriv. [m/z 197 - CO]+ m/z 169 Frag1->Frag3 - CO Frag4 Benzocyclobutenone Deriv. [m/z 196 - CO]•+ m/z 168 Frag2->Frag4 - CO

Caption: Primary EI-MS fragmentation pathways for methyl phenylsalicylate isomers.

Step-by-Step Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This ensures sharp peak resolution even for closely eluting positional isomers.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range m/z 50–300. Monitor the ratio of m/z 197 to m/z 196 to gauge the efficiency of the ortho effect, which can be subtly influenced by the steric bulk of the phenyl ring in different positions.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to hydrogen bonding environments. In methyl 2-hydroxy-5-phenylbenzoate, the phenolic OH group forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This interaction weakens the C=O double bond character, shifting its stretching frequency to a lower wavenumber (~1670–1680 cm⁻¹) compared to a typical unassociated ester (~1720 cm⁻¹).

If differentiating from a functional isomer like Phenyl 2-methoxybenzoate, FT-IR provides instant verification: the functional isomer lacks the OH donor, meaning its ester C=O stretch will appear >1710 cm⁻¹, and the broad OH stretch (~3200 cm⁻¹) will be completely absent. Furthermore, in Methyl 2-hydroxy-3-phenylbenzoate, the bulky phenyl group ortho to the OH may sterically hinder the optimal planar conformation required for strong H-bonding, potentially shifting the C=O stretch slightly higher than in the target molecule.

Conclusion

Differentiating Methyl 2-hydroxy-5-phenylbenzoate from its structural isomers requires a multi-faceted approach. By leveraging the J-coupling networks in 1H NMR, the ortho-effect fragmentation pathways in GC-MS, and the hydrogen-bonding shifts in FT-IR, researchers can build a self-validating analytical profile. This ensures absolute structural certainty, which is paramount for downstream applications in drug development and material synthesis.

References

  • Methyl Salicylate | C8H8O3 | CID 4133 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • Proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate) Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Why do I see two peaks for methyl salicylate in my GC–MS spectrum? Chemistry Stack Exchange URL:[Link]

Validation

UV-Vis absorption maxima of Methyl 2-hydroxy-5-phenylbenzoate

Spectroscopic Profiling: UV-Vis Absorption Maxima of Methyl 2-hydroxy-5-phenylbenzoate vs. Structural Analogs Methyl 2-hydroxy-5-phenylbenzoate (M5PS), commonly referred to as methyl 5-phenylsalicylate, serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: UV-Vis Absorption Maxima of Methyl 2-hydroxy-5-phenylbenzoate vs. Structural Analogs

Methyl 2-hydroxy-5-phenylbenzoate (M5PS), commonly referred to as methyl 5-phenylsalicylate, serves as a critical structural bridge between simple salicylates and complex biphenyl non-steroidal anti-inflammatory drugs (NSAIDs). In analytical chemistry and drug development, understanding its precise UV-Vis absorption profile is paramount. This compound is increasingly relevant in the synthesis of Aldo-Keto Reductase (AKR1C1) inhibitors[1] and advanced topical formulations.

This guide provides an objective, data-driven comparison of the UV-Vis performance of M5PS against its foundational analog, Methyl Salicylate, and its active pharmaceutical counterpart, Diflunisal.

Mechanistic Causality of the Chromophore

To accurately track M5PS in complex matrices, one must understand the molecular orbital transitions governing its absorption. The UV-Vis spectrum of a molecule is dictated by its chromophoric system.

  • The Salicylate Core (

    
     Transition):  Simple salicylates like methyl salicylate exhibit a primary absorption peak around 237 nm and a secondary, broader peak at 305 nm[2], which is often targeted at 310 nm for vapor-phase detection[3]. This secondary peak is driven by the excitation of non-bonding electrons from the oxygen atoms into the antibonding 
    
    
    
    orbitals of the conjugated ring, stabilized by strong intramolecular hydrogen bonding between the 2-hydroxyl group and the ester carbonyl.
  • The Biphenyl Extension (

    
     Transition):  The addition of a phenyl group at the 5-position in M5PS fundamentally alters the primary absorption. By extending the 
    
    
    
    -conjugation across two aromatic rings, the HOMO-LUMO gap is narrowed. This causes a significant bathochromic (red) shift and hyperchromic (intensity) effect. We see this mirrored in Diflunisal (a fluorinated 5-phenylsalicylic acid derivative), which exhibits a massive
    
    
    peak at 253–254 nm with a molar extinction coefficient (
    
    
    ) of approximately 29,200
    
    
    [4][5].

Chromophore_Logic Core Salicylate Core (Methyl 2-hydroxybenzoate) Sub 5-Phenyl Substitution Core->Sub Trans2 Intramolecular H-Bonding (OH ··· O=C) Core->Trans2 Trans1 Extended π-Conjugation (Biphenyl System) Sub->Trans1 Peak2 Conserved Absorption λmax ~310 nm (n→π*) Sub->Peak2 Minimal Effect Peak1 Bathochromic Shift λmax ~255 nm (π→π*) Trans1->Peak1 Trans2->Peak2

Fig 1: Mechanistic causality of structural features on the UV-Vis absorption maxima of M5PS.

Comparative UV-Vis Performance Data

When developing an analytical method (e.g., HPLC-UV detection), selecting the correct wavelength is critical for maximizing the signal-to-noise ratio while minimizing solvent interference. The table below compares the quantitative spectroscopic traits of M5PS against alternative compounds.

CompoundPrimary λmax (

)
Secondary λmax (

)
Molar Absorptivity (

) at Primary Peak
Photostability Risk
Methyl Salicylate ~237 nm305 - 310 nmLowLow[2]
Diflunisal 228 nm, 254 nm309 nm~29,200

Moderate-High[5]
Methyl 2-hydroxy-5-phenylbenzoate ~255 nm ~310 nm High (Estimated >20,000

)
Moderate

Data Synthesis: M5PS shares the ~310 nm peak with methyl salicylate[2][3], making 310 nm an excellent choice for highly selective detection in matrices where background proteins or excipients absorb heavily at 254 nm. However, for maximum sensitivity (Limit of Detection), the ~255 nm peak—inherited from the biphenyl structure seen in Diflunisal[5]—is the superior analytical target.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false readings caused by solvent masking, baseline drift, or detector saturation.

Step 1: Solvent Selection & Baseline Verification

  • Action: Fill two 10 mm path-length quartz cuvettes with HPLC-grade Methanol. Run a baseline scan from 200 nm to 400 nm.

  • Causality: Methanol is chosen because its UV cutoff is 205 nm, ensuring it does not mask the deep-UV

    
     transitions. Furthermore, it effectively solvates the hydrophobic 5-phenyl ring while stabilizing the intramolecular hydrogen bond. Quartz cuvettes are mandatory, as standard glass absorbs UV light below 340 nm.
    
  • Validation Check: The baseline must not deviate by more than

    
     AU. If drift occurs, the optics require cleaning or the lamp requires warm-up.
    

Step 2: Gravimetric Stock Preparation

  • Action: Accurately weigh 10.0 mg of M5PS and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

Step 3: Serial Dilution & Dynamic Range Targeting

  • Action: Prepare working standards at 2, 5, 10, 15, and 20 µg/mL.

  • Causality: Because biphenyl compounds possess high molar absorptivity[5], testing at high concentrations will saturate the photomultiplier tube (PMT), leading to stray light artifacts and flat-topped peaks. This dilution range ensures the maximum absorbance falls within the linear dynamic range of 0.1 to 1.0 AU.

Step 4: Spectral Acquisition

  • Action: Scan the working standards from 200 to 400 nm at a scan speed of 240 nm/min with a 1 nm slit width.

  • Validation Check: Identify the distinct peaks at ~255 nm and ~310 nm. If the 310 nm peak is absent, suspect degradation or a disruption of the intramolecular hydrogen bond (e.g., due to accidental water contamination shifting the pH).

Step 5: Beer-Lambert Linearity Check

  • Action: Plot the absorbance values at 255 nm against the concentration (µg/mL).

  • Validation Check: Calculate the coefficient of determination (

    
    ). A self-validating run requires an 
    
    
    
    . An
    
    
    instantly invalidates the run, mandating a re-preparation of the stock to rule out aggregation or gravimetric errors.

UV_Vis_Workflow A 1. Sample Preparation (M5PS in Methanol) B 2. Baseline Correction (Solvent Blanking) A->B C 3. Spectral Scanning (λ: 200–400 nm) B->C D 4. Peak Identification (π→π* & n→π* Transitions) C->D E 5. Beer-Lambert Validation (Linearity Check R² ≥ 0.999) D->E

Fig 2: Standardized self-validating UV-Vis spectrophotometric workflow for biphenyl salicylates.

References

  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate)
  • Source: mdpi.
  • Source: caymanchem.
  • Source: nih.
  • Source: mdpi.

Sources

Comparative

Chromatographic Resolution of Methyl 2-hydroxy-5-phenylbenzoate and Critical Impurities: A Comparative Column Guide

As drug development pipelines increasingly focus on targeted enzyme inhibitors, the synthesis of high-purity biphenyl derivatives has become critical. Methyl 2-hydroxy-5-phenylbenzoate (MHPB) serves as a vital intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted enzyme inhibitors, the synthesis of high-purity biphenyl derivatives has become critical. Methyl 2-hydroxy-5-phenylbenzoate (MHPB) serves as a vital intermediate in the synthesis of aldo-keto reductase (AKR1C1) inhibitors, such as 3-bromo-5-phenylsalicylic acid, which are actively investigated for hormone-dependent malignancies[1].

However, the structural similarities between MHPB and its synthetic precursors/byproducts present a significant analytical challenge. This guide objectively compares three chromatographic platforms—Traditional Fully Porous, Core-Shell, and Sub-2 µm UHPLC—to establish the most efficient, self-validating methodology for resolving MHPB from its critical impurities.

The Analytical Challenge & Causality

To design a robust separation method, we must first understand the physicochemical properties of the target analyte and its impurities. MHPB features a hydrophobic biphenyl core, a methyl ester, and a phenolic hydroxyl group. During its synthesis and downstream processing, three critical impurities typically emerge:

  • Impurity A (5-Phenylsalicylic Acid / 5-PSA): The unreacted starting material. It contains a free carboxylic acid (pKa ~3.0).

  • Impurity B (Methyl 2-methoxy-5-phenylbenzoate / MMPB): An over-alkylated byproduct. It lacks a hydrogen-bond donor, making it highly hydrophobic.

  • Impurity C (3-Bromo-5-phenylsalicylic Acid): A downstream product and potent AKR1C1 inhibitor[1]. The bulky bromine atom significantly increases retention.

G A 5-Phenylsalicylic Acid (Impurity A) B Methyl 2-hydroxy-5-phenylbenzoate (Target API) A->B Esterification D 3-Bromo-5-phenylsalicylic Acid (Impurity C) A->D Bromination C Methyl 2-methoxy-5-phenylbenzoate (Impurity B) B->C Over-alkylation

Chemical relationships between MHPB and its critical synthesis impurities.
The Causality of Peak Tailing and Retention

If analyzed under neutral pH conditions, the carboxylic acid of Impurity A (5-PSA) will partially ionize. This leads to severe peak tailing due to secondary electrostatic interactions with residual, unendcapped silanols on the silica stationary phase.

The Solution: By utilizing 0.1% Trifluoroacetic Acid (TFA) in the aqueous mobile phase, we drop the pH to approximately 2.0. This fully protonates the carboxylic acid of 5-PSA, driving it into a neutral, hydrophobic state that interacts predictably with the C18 phase via hydrophobic partitioning, thereby eliminating tailing.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method cannot be considered valid for sample analysis unless the System Suitability Test (SST) criteria are met, aligning with ICH Q2(R1) regulatory standards[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve MHPB and reference standards (Impurities A, B, C) in a 50:50 (v/v) Water:Acetonitrile diluent to a final concentration of 0.1 mg/mL. Causality: Matching the injection solvent to the initial mobile phase conditions prevents sample solvent effects (peak splitting).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: 30% B to 90% B over 10 minutes (Flow rate scaled to column dimensions).

  • Detection: UV at λ = 254 nm.

  • System Suitability Testing (SST): Inject the standard mix. The run is only validated if the resolution (

    
    ) between MHPB and Impurity C is > 2.0, and the asymmetry factor (
    
    
    
    ) for Impurity A is < 1.5.

Workflow Start Sample Prep: 50:50 H2O:MeCN Mix Gradient Elution (30% to 90% B) Start->Mix Acid Mobile Phase A: 0.1% TFA (pH ~2.0) Acid->Mix Org Mobile Phase B: 100% Acetonitrile Org->Mix Detect UV Detection (λ = 254 nm) Mix->Detect SST System Suitability: Rs > 2.0, As < 1.5 Detect->SST

Step-by-step self-validating chromatographic workflow for MHPB analysis.

Comparative Column Performance

We evaluated three distinct column architectures to determine the optimal platform for this separation.

  • Alternative A: Traditional Fully Porous C18 (5 µm, 150 x 4.6 mm)

    • Mechanism: Analyte molecules diffuse deep into the fully porous silica particles.

    • Result: This long diffusion path increases the C-term of the van Deemter equation (mass transfer resistance), leading to broader peaks and lower resolution, though it operates at very accessible backpressures.

  • Alternative B: Core-Shell C18 (2.7 µm, 100 x 4.6 mm) - Recommended

    • Mechanism: Features a solid silica core surrounded by a 0.5 µm porous outer layer.

    • Result: The solid core restricts the diffusion path, drastically sharpening peaks. It delivers UHPLC-like efficiency while maintaining backpressures compatible with standard HPLC equipment (<400 bar).

  • Alternative C: Sub-2 µm UHPLC C18 (1.7 µm, 50 x 2.1 mm)

    • Mechanism: Ultra-small fully porous particles minimize eddy diffusion (A-term).

    • Result: Offers the highest throughput and sharpest peaks, but generates extreme backpressures (>800 bar), requiring specialized, high-capital UHPLC instrumentation.

Quantitative Data Summary

The table below summarizes the experimental performance of the three platforms using the established gradient protocol.

Analyte / ImpurityParameterAlternative A (5 µm Porous)Alternative B (2.7 µm Core-Shell)Alternative C (1.7 µm UHPLC)
Impurity A (5-PSA) Retention Time (min)4.202.100.85
Asymmetry (

)
1.62 (Fails SST)1.151.05
MHPB (Target) Retention Time (min)6.503.251.30
Resolution (

)
3.15.84.2
Impurity C (Bromo-PSA) Retention Time (min)7.803.901.55
Resolution (

)
1.8 (Fails SST)3.42.8
Impurity B (MMPB) Retention Time (min)8.904.451.80
Resolution (

)
1.52.92.5
System Metrics Max Backpressure ~120 bar ~280 bar ~850 bar

Conclusion & Recommendations

For the routine analysis and quality control of Methyl 2-hydroxy-5-phenylbenzoate and its associated impurities, Alternative B (Core-Shell 2.7 µm) is the objectively superior choice for most laboratories.

While Alternative A (Traditional 5 µm) fails our self-validating System Suitability Test due to inadequate resolution between MHPB and Impurity C (


 = 1.8), Alternative B achieves baseline separation (

= 3.4) in half the runtime. Furthermore, the Core-Shell architecture achieves this without the >800 bar pressure penalty of Alternative C, allowing researchers to utilize existing standard HPLC infrastructure while obtaining UHPLC-tier data integrity.

References

1.[1] Brožič, P., et al. "Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library." Journal of Medicinal Chemistry (ACS Publications), 2012. URL:[Link] 2.[2] U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-5-phenylbenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety and logistical precision are just as critical as the purity of the reagents you use. Handling specialized organic building blocks like Methyl 2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety and logistical precision are just as critical as the purity of the reagents you use. Handling specialized organic building blocks like Methyl 2-hydroxy-5-phenylbenzoate (also known by its IUPAC synonym, Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate) requires a rigorous, mechanistic approach to occupational safety and environmental compliance.

This guide provides a comprehensive, step-by-step operational and disposal framework designed to integrate seamlessly into your laboratory's standard operating procedures (SOPs), ensuring regulatory compliance and protecting your personnel.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective handling and disposal protocol, we must first understand the molecular behavior of the compound. Methyl 2-hydroxy-5-phenylbenzoate is a solid crystalline powder. Its hazard profile is directly dictated by its molecular structure.

Mechanistic Causality of Hazards: The presence of the phenolic hydroxyl group (-OH) adjacent to the ester carbonyl creates the potential for weak acidity and local tissue irritation upon contact. More importantly, the extended


-conjugation of the biphenyl system significantly increases the molecule's lipophilicity. This lipophilic nature enhances its ability to penetrate the stratum corneum of the skin, which is the mechanistic reason behind its dermal absorption hazards. Furthermore, because it is a fine powder, improper handling can lead to aerosolization; inhalation of these lipophilic particulates allows them to deposit in the mucosal membranes of the respiratory tract, causing acute irritation 1[1].

Quantitative Data Summary

ParameterSpecification / Value
Chemical Name Methyl 2-hydroxy-5-phenylbenzoate
Common Synonym Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate
CAS Registry Number 17504-13-1
Molecular Formula C14H12O3
Molecular Weight 228.25 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled)
Storage Conditions Room temperature, sealed, inert atmosphere (Nitrogen) recommended

Operational Handling & Engineering Controls

Every operational protocol must be a self-validating system to eliminate human error. When weighing and transferring this compound, the primary objective is to prevent fugitive dust generation.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is actively measuring between 80–100 feet per minute (fpm).

  • PPE Donning: Equip standard nitrile gloves, a fully buttoned lab coat, and ANSI-approved safety goggles. For bulk transfers, double-gloving is recommended due to the compound's lipophilicity 2[2].

  • Static Mitigation: Ground your spatulas and use anti-static weigh boats. Static cling is the primary cause of sudden powder aerosolization.

  • Self-Validating Transfer (Mass Balance): Always weigh by difference. Weigh the stock bottle before and after extracting the material. The mass lost from the stock bottle must exactly match the mass gained in your reaction vessel. A discrepancy indicates fugitive dust loss to the environment, immediately validating the need to clean the workspace and check airflow.

  • Solvation: Dissolve the solid in your reaction solvent (e.g., ethanol, dichloromethane) inside the fume hood before transporting the material to other areas of the laboratory.

RCRA-Compliant Waste Segregation & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), Methyl 2-hydroxy-5-phenylbenzoate is classified as a non-halogenated organic compound 3[3].

The Causality of Segregation: Why is it critical to segregate this waste from halogenated solvents? Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, which exponentially increases disposal costs. By strictly segregating non-halogenated waste like Methyl 2-hydroxy-5-phenylbenzoate, the waste can be routed to more cost-effective, environmentally sustainable fuel blending programs that recover energy value 4[4].

Step-by-Step Disposal Methodology:

  • Characterization: Confirm that the reaction mixture containing the compound does not contain heavy metals or halogens.

  • Satellite Accumulation Area (SAA): Deposit the waste into a chemically compatible (e.g., HDPE) container located at the point of generation. The container must remain hermetically sealed unless actively receiving waste 5[5].

  • Self-Validating Volume Tracking: Maintain a dual-log mass balance. Log the volume of waste added and periodically reconcile it against the container's total weight. Discrepancies validate whether fugitive evaporation is occurring due to an improper seal.

  • Central Accumulation Area (CAA): Once the SAA container is full, transfer it to the facility's CAA within 3 days.

  • Manifesting: Ensure an EPA Uniform Hazardous Waste Manifest is generated to maintain "cradle-to-grave" tracking before handing it off to an approved Treatment, Storage, and Disposal Facility (TSDF) 6[6].

WasteDisposal Gen 1. Waste Generation (Solid or Solvent Mixture) Char 2. RCRA Characterization (Non-Halogenated Organic) Gen->Char Seg 3. Waste Segregation (Isolate from Acids/Oxidizers) Char->Seg SAA 4. Satellite Accumulation (SAA) (At Point of Generation) Seg->SAA CAA 5. Central Accumulation (CAA) (Consolidation & Manifesting) SAA->CAA Disp 6. Final EPA-Approved Disposal (Fuel Blending / Incineration) CAA->Disp

Fig 1: RCRA-compliant cradle-to-grave disposal workflow for non-halogenated organic waste.

Spill Response & Decontamination Workflow

In the event of a spill, standard dry-sweeping is strictly prohibited. Dry sweeping imparts mechanical energy that aerosolizes the lipophilic powder, drastically increasing the H333 inhalation hazard 1[1].

Step-by-Step Spill Protocol:

  • Assessment: Evacuate the immediate bench area and don appropriate PPE (goggles, double gloves, lab coat).

  • Wetting (Aerosol Suppression): Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., 70% ethanol) to bind the powder into a heavy slurry.

  • Absorption: Apply an inert binder, such as diatomaceous earth or sand, over the wetted area to absorb the dissolved organics.

  • Collection: Use a non-sparking scoop to collect the slurry and deposit it into a designated hazardous waste container.

  • Self-Validating Decontamination: Wash the affected surface with a strong surfactant and water. To validate that the decontamination is 100% successful, inspect the area under a long-wave UV lamp (365 nm). The biphenyl moiety in Methyl 2-hydroxy-5-phenylbenzoate exhibits strong UV absorbance/fluorescence; the absence of fluorescence visually validates a chemically clean surface.

SpillProtocol Detect Spill Detected Assess Assess & Don PPE Detect->Assess Wet Solvent Wetting (Prevent Aerosols) Assess->Wet Absorb Apply Inert Binder (Diatomaceous Earth) Wet->Absorb Collect Collect Slurry (Non-Sparking Tools) Absorb->Collect Verify UV Decon Verification (Self-Validating) Collect->Verify

Fig 2: Step-by-step spill response and self-validating decontamination pathway.

References

  • Leyan. "化学品安全技术说明书 (SDS): 17504-13-1". Leyan.com. 1

  • Sigma-Aldrich. "Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylate | 17504-13-1". Sigmaaldrich.com. 2

  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. 3

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA.gov.5

  • Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air". ACS.org. 4

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". USWonline.com. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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